1,4-Dioxin
Description
Structure
3D Structure
Properties
CAS No. |
290-67-5 |
|---|---|
Molecular Formula |
C4H4O2 |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
1,4-dioxine |
InChI |
InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |
InChI Key |
KVGZZAHHUNAVKZ-UHFFFAOYSA-N |
SMILES |
C1=COC=CO1 |
Canonical SMILES |
C1=COC=CO1 |
Other CAS No. |
290-67-5 |
Synonyms |
1,4-dioxin p-dioxin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Dioxin via the Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dioxin, with a core focus on the application of the Diels-Alder reaction. While a direct, one-step [4+2] cycloaddition to form the this compound ring is not a commonly reported or straightforward method, a well-established multi-step synthesis prominently features the Diels-Alder reaction as a critical step. This guide will detail this established pathway, including its mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction: The Challenge of Direct this compound Synthesis via Diels-Alder
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition. The synthesis of heterocyclic compounds through this method, known as the hetero-Diels-Alder reaction, is also widely utilized. However, the direct synthesis of this compound via a single cycloaddition step is challenging. In fact, literature suggests that synthetic methods for preparing 1,4-dioxins by direct ring closure are not well-known[1].
The most widely recognized and documented synthesis of this compound that employs the Diels-Alder reaction involves a multi-step sequence. This pathway begins with the cycloaddition of furan and maleic anhydride, followed by epoxidation of the adduct, and culminates in a retro-Diels-Alder reaction to yield the final this compound product[2][3].
The Multi-Step Synthesis of this compound
This established synthetic route provides a reliable method for the preparation of this compound. The overall logical workflow is depicted below.
The synthesis proceeds through three key stages, each with a distinct mechanism.
-
Diels-Alder Reaction: Furan acts as the diene and maleic anhydride as the dienophile in a [4+2] cycloaddition to form an exo-adduct.
-
Epoxidation: The double bond in the Diels-Alder adduct is then epoxidized, typically using a peroxy acid.
-
Retro-Diels-Alder Reaction: The resulting epoxide undergoes a thermal retro-Diels-Alder reaction. This step is driven by the formation of the stable aromatic maleic anhydride, which regenerates, and the desired this compound.
The overall reaction scheme is illustrated below.
Experimental Protocols
The following protocols are based on the established synthesis of this compound.
| Material | Formula | CAS Number |
| Furan | C₄H₄O | 110-00-9 |
| Maleic Anhydride | C₄H₂O₃ | 108-31-6 |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 |
| Sodium Carbonate | Na₂CO₃ | 497-19-8 |
| Peroxyacetic Acid | C₂H₄O₃ | 79-21-0 |
| Triphenylphosphine | C₁₈H₁₅P | 603-35-0 |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 |
Standard laboratory glassware, a heating mantle, a reflux condenser, a magnetic stirrer, and equipment for filtration and distillation are required.
Step 1: Synthesis of the Diels-Alder Adduct
-
Dissolve maleic anhydride (1.0 eq) in ethyl acetate at room temperature.
-
Add freshly distilled furan (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
The product, the exo-adduct, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Step 2: Epoxidation of the Adduct
-
Suspend the Diels-Alder adduct (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a solution of a peroxy acid, for example, peroxyacetic acid (1.1 eq), dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude epoxide.
Step 3: Retro-Diels-Alder Reaction to Yield this compound
-
The crude epoxide is subjected to pyrolysis under vacuum.
-
Heat the epoxide at a temperature sufficient to induce the retro-Diels-Alder reaction (typically >150 °C).
-
The volatile this compound product is collected in a cold trap.
-
The regenerated maleic anhydride remains as a solid residue.
-
The collected this compound can be further purified by distillation.
Quantitative Data
The yields for each step can vary depending on the specific reaction conditions and scale. The following table provides representative data.
| Step | Reactants | Product | Typical Yield (%) |
| 1 | Furan, Maleic Anhydride | Diels-Alder Adduct | 85-95% |
| 2 | Diels-Alder Adduct, Peroxyacetic Acid | Epoxide | 70-85% |
| 3 | Epoxide | This compound | 50-70% |
Conclusion
The synthesis of this compound is effectively achieved through a multi-step process where the Diels-Alder reaction plays a pivotal role in constructing the initial cyclic framework. While a direct cycloaddition to form the this compound ring is not a standard procedure, the detailed pathway involving furan and maleic anhydride provides a reliable and well-documented method for researchers and professionals in drug development. The provided experimental protocols and quantitative data serve as a valuable resource for the practical application of this synthetic route. Further research into novel catalytic systems may open up possibilities for a more direct and efficient synthesis in the future.
References
A Technical Guide to the Spectroscopic Analysis of 1,4-Dioxin for Structural Elucidation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxin (C₄H₄O₂) is a heterocyclic, non-aromatic organic compound that serves as a fundamental structure in theoretical and synthetic chemistry.[1][2] Due to its relative instability and propensity for polymerization, its structural confirmation relies heavily on modern spectroscopic techniques.[3] This technical guide provides a comprehensive overview of the multi-faceted spectroscopic analysis required for the unambiguous structural elucidation of this compound. We present expected quantitative data, detailed experimental protocols for major spectroscopic methods—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—and logical workflows to guide researchers in their analytical endeavors.
Introduction: The Structure of this compound
This compound, with a molecular weight of approximately 84.07 g/mol , is a six-membered ring containing two oxygen atoms at opposite positions and two carbon-carbon double bonds.[3][4] This high degree of symmetry profoundly influences its spectroscopic signature. Unlike its saturated and more common analog, 1,4-dioxane, the unsaturated nature of this compound introduces distinct features in its NMR, IR, and UV-Vis spectra. The primary goal of the spectroscopic analysis is to confirm the molecular weight, identify the key functional groups (vinyl ether), and verify the chemical equivalency of the constituent atoms as dictated by the molecule's D₂h point group symmetry.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. Due to the compound's reactivity, some values are based on theoretical calculations and established ranges for similar structural motifs.
Table 1: Nuclear Magnetic Resonance (NMR) Data Solvent: Chloroform-d (CDCl₃), Standard: Tetramethylsilane (TMS)
| Nucleus | Estimated Chemical Shift (δ) | Multiplicity | Integration | Structural Assignment |
| ¹H | ~6.5 ppm | Singlet (s) | 4H | Four equivalent vinyl protons (-O-CH=CH-O-) |
| ¹³C | ~145 ppm | Singlet (s) | 4C | Four equivalent olefinic carbons (-O-C H=C H-O-) |
Table 2: Infrared (IR) Spectroscopy Data
| Estimated Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3100 - 3000 | C-H Stretch | Medium | Vinyl (=C-H) |
| 1650 - 1600 | C=C Stretch | Medium | Alkene (C=C) |
| 1250 - 1200 | C-O-C Stretch | Strong, Broad | Vinyl Ether |
Table 3: Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)
| m/z Ratio | Proposed Fragment | Name / Structure | Significance |
| 84 | [C₄H₄O₂]⁺• | Molecular Ion | Confirms Molecular Weight |
| 58 | [C₂H₂O₂]⁺• | Loss of Acetylene (C₂H₂) | Common fragmentation for cyclic dienes |
| 56 | [C₄H₄O]⁺• | Loss of Carbon Monoxide (CO) | Characteristic loss from cyclic ethers |
| 28 | [C₂H₄]⁺• or [CO]⁺• | Ethene or Carbon Monoxide | Stable, common small fragments |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data Solvent: Hexane
| Parameter | Estimated Value | Electronic Transition |
| λ_max | ~235 nm | π → π* |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments, confirming the chemical equivalency of the four vinyl protons and four olefinic carbons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to the ¹H and ¹³C frequencies for the CDCl₃ solvent.
-
Set the sample temperature to 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Use a spectral width of approximately 16 ppm.
-
Apply a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Use a spectral width of approximately 240 ppm.
-
Apply a 45-degree pulse angle with a relaxation delay of 5 seconds.
-
Accumulate at least 1024 scans.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify key functional groups, specifically the vinyl C=C and C-H bonds, and the characteristic vinyl ether C-O-C linkage.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~1-2% w/v) in carbon tetrachloride (CCl₄). Caution: CCl₄ is toxic and should be handled in a fume hood.
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Purge the sample compartment with dry nitrogen gas to minimize atmospheric CO₂ and H₂O interference.
-
-
Background Collection: Fill a clean, dry liquid-transmission cell with two NaCl or KBr plates with pure CCl₄. Record a background spectrum (at least 32 scans) over the range of 4000-400 cm⁻¹.
-
Sample Collection: Clean the cell, fill it with the prepared sample solution, and place it back in the spectrometer. Record the sample spectrum using the same parameters as the background scan.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot. Label the significant peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.
Methodology:
-
Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~100 µg/mL. Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) inlet for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural interpretation.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge (m/z) ratio.
-
Data Acquisition: Scan a mass range from m/z 10 to 200 to ensure capture of the molecular ion and all relevant fragment ions.
-
Data Analysis: Identify the molecular ion peak ([M]⁺•) at m/z 84. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To detect the presence of conjugated π-systems through their characteristic electronic transitions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as hexane. Perform serial dilutions to create a sample with an absorbance value between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Allow the deuterium and tungsten lamps to warm up for at least 20 minutes for stable output.
-
-
Baseline Correction: Fill two matched quartz cuvettes with the pure hexane solvent. Place them in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the sample cuvette, rinse it with the dilute this compound solution, and then fill it with the solution. Place it back into the sample holder.
-
Data Acquisition: Scan the sample across the specified wavelength range. The software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max).
Visualization of Analytical Logic
The following diagrams illustrate the logical workflow for structural elucidation and the relationship between the spectroscopic techniques and the structural information they provide.
References
Theoretical Studies on the Aromaticity of 1,4-Dioxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dioxin, a heterocyclic organic compound with the chemical formula C₄H₄O₂, presents an interesting case study in the theory of aromaticity. Possessing a six-membered ring containing two oxygen atoms and two carbon-carbon double bonds, it formally has 8 π-electrons. According to Hückel's rule, a planar, monocyclic system with 4n π-electrons (where n is an integer) should be anti-aromatic and thus highly unstable. However, extensive theoretical and computational studies conclude that this compound is, in fact, non-aromatic . This guide delves into the theoretical underpinnings of this classification, exploring the computational methods used to assess its electronic structure and the reasons it avoids anti-aromatic destabilization. While a comprehensive search of existing literature did not yield specific quantitative data for all aromaticity indices for this compound, this guide provides the established computational protocols for their determination, offering a framework for future research.
Introduction: The Conundrum of this compound's Aromaticity
Theoretical Framework for Assessing Aromaticity
The determination of a molecule's aromatic character is not based on a single criterion but rather on a collection of energetic, magnetic, and structural indices. Modern computational chemistry provides a powerful toolkit to quantify these properties.[5]
Energetic Criteria: This approach evaluates the thermodynamic stability of a cyclic system compared to an appropriate acyclic reference compound. A significant stabilization energy suggests aromaticity, while destabilization points to anti-aromaticity. A key metric is the Resonance Energy (RE) , which can be calculated using various theoretical methods, including isodesmic and homodesmotic reactions.[2]
Magnetic Criteria: These criteria are based on the response of a molecule to an external magnetic field. Aromatic compounds sustain a diatropic ring current, leading to characteristic magnetic properties. Key indicators include:
-
Nucleus-Independent Chemical Shift (NICS): This is a widely used method that involves calculating the magnetic shielding at a specific point within or above the ring (a "ghost" atom). Negative NICS values are indicative of aromaticity (shielding), while positive values suggest anti-aromaticity (deshielding).[6]
-
Magnetic Susceptibility Exaltation (Λ): This measures the difference between the calculated magnetic susceptibility of the cyclic molecule and an estimated value for a hypothetical non-aromatic analogue. A negative exaltation is characteristic of aromatic compounds.
Structural Criteria: The geometry of a molecule can provide insights into its electronic delocalization.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. Negative values can indicate anti-aromaticity.
-
Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (FLU): These are electron delocalization indices that quantify the extent of electron sharing between atoms in a ring.
Computational Studies on this compound
Molecular Geometry and Planarity
Theoretical calculations, such as those at the DF-B97D3/def2-SVP level of theory, have indicated that the this compound molecule is planar and possesses D₂h symmetry.[2] This planarity would, in principle, allow for the interaction of the π-orbitals. However, other arguments suggest that the molecule may adopt a slight pucker to disrupt conjugation and avoid anti-aromaticity.[4] The planarity of the ring is a critical factor, as a non-planar conformation would inherently break the continuous π-orbital overlap required for aromaticity or anti-aromaticity.
Electronic Structure and Delocalization
The primary reason for this compound's non-aromaticity lies in the limited delocalization of its π-electrons.[3] The presence of the two electronegative oxygen atoms in the ring is thought to be a key factor. These atoms can break the degeneracy of the molecular orbitals, a condition that contributes to the instability of anti-aromatic systems.[2] Essentially, the molecule "chooses" to exist as a system with localized double bonds rather than endure the energetic penalty of anti-aromatic delocalization.[3]
Data Presentation: A Framework for Future Studies
Although specific calculated values for the aromaticity indices of this compound are not available in the reviewed literature, the following tables provide a template for how such data should be presented for clear comparison. Researchers undertaking new computational studies on this molecule are encouraged to populate these tables.
Table 1: Calculated Energetic and Magnetic Aromaticity Indices for this compound
| Aromaticity Index | Method | Basis Set | Calculated Value | Interpretation |
| Resonance Energy (RE) | Isodesmic Reaction | e.g., 6-311+G(d,p) | Value in kcal/mol | Aromatic/Non-aromatic/Anti-aromatic |
| NICS(0) | GIAO | e.g., 6-311+G(d,p) | Value in ppm | Aromatic/Non-aromatic/Anti-aromatic |
| NICS(1) | GIAO | e.g., 6-311+G(d,p) | Value in ppm | Aromatic/Non-aromatic/Anti-aromatic |
| NICS(1)zz | GIAO | e.g., 6-311+G(d,p) | Value in ppm | Aromatic/Non-aromatic/Anti-aromatic |
| Magnetic Susceptibility Exaltation (Λ) | CSGT/GIAO | e.g., 6-311+G(d,p) | Value in 10⁻⁶ cm³/mol | Aromatic/Non-aromatic/Anti-aromatic |
Table 2: Calculated Structural and Electronic Aromaticity Indices for this compound
| Aromaticity Index | Method | Basis Set | Calculated Value | Interpretation |
| HOMA | Geometry Optimization | e.g., 6-311+G(d,p) | Dimensionless | Aromatic/Non-aromatic/Anti-aromatic |
| PDI | AIM/QTAIM | e.g., 6-311+G(d,p) | Dimensionless | Aromatic/Non-aromatic/Anti-aromatic |
| FLU | AIM/QTAIM | e.g., 6-311+G(d,p) | Dimensionless | Aromatic/Non-aromatic/Anti-aromatic |
Experimental and Computational Protocols
The following sections outline the general methodologies for the key theoretical experiments used to assess the aromaticity of molecules like this compound.
Geometry Optimization and Frequency Analysis
A crucial first step in any computational study of aromaticity is to determine the equilibrium geometry of the molecule.
Methodology:
-
Initial Structure: An initial 3D structure of this compound is constructed.
-
Level of Theory and Basis Set Selection: A suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or a dispersion-corrected functional like DF-B97D3) and a basis set (e.g., 6-311+G(d,p) or a larger basis set for higher accuracy) are chosen.
-
Optimization: The geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.
Nucleus-Independent Chemical Shift (NICS) Calculation
Methodology:
-
Optimized Geometry: The optimized geometry of this compound is used as the input.
-
Ghost Atom Placement: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the ring (for NICS(0)) and at a specified distance above the ring plane, typically 1.0 Å (for NICS(1)).
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is performed using a method such as Gauge-Independent Atomic Orbital (GIAO).
-
Shielding Tensor Calculation: The isotropic magnetic shielding tensor for the ghost atom is calculated. The NICS value is the negative of this shielding value.
-
Component Analysis (Optional): For a more detailed analysis, the NICS value can be dissected into its out-of-plane component (NICSzz), which is often considered a better measure of the π-electron contribution to the ring current.
Resonance Energy Calculation (via Isodesmic Reaction)
Methodology:
-
Define Isodesmic Reaction: An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. For this compound, a suitable reaction would involve breaking the ring and forming acyclic molecules with similar bonding environments.
-
Geometry Optimization and Energy Calculation: The geometries of all reactants and products in the isodesmic reaction are optimized at the same level of theory, and their electronic energies are calculated.
-
Calculate Reaction Enthalpy: The resonance energy is determined from the calculated enthalpy change of the isodesmic reaction.
Visualizations
The following diagrams illustrate the logical workflow for assessing aromaticity and a typical computational workflow for such studies.
Caption: Logical workflow for the assessment of aromaticity.
Caption: Typical computational workflow for aromaticity studies.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Aromaticity of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Criteria for determining aromaticity in heterocycles [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Electronic Structure and Molecular Orbital Theory of 1,4-Dioxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure and molecular orbital theory of 1,4-dioxin. It delves into its molecular geometry, orbital composition, and non-aromatic character, supported by computational and experimental data. This document is intended to serve as a core reference for researchers and professionals involved in fields where the chemical properties of dioxin and its derivatives are of interest.
Introduction to this compound
This compound (p-dioxin) is a heterocyclic, organic compound with the chemical formula C₄H₄O₂. It consists of a six-membered ring containing two oxygen atoms at opposite positions.[1][2] The electronic structure of this compound is of significant theoretical interest due to the interplay of the oxygen lone pairs and the π-system of the double bonds. Formally an 8π-electron system, its aromaticity has been a subject of discussion, with the consensus now firmly establishing it as non-aromatic.[1][3] This guide will explore the theoretical and experimental basis for this understanding.
Molecular Geometry and Structure
Theoretical calculations and experimental studies have been employed to determine the geometry of this compound. The molecule is understood to possess a planar or near-planar structure with D₂h symmetry.[1][3] This planarity is a key factor in its electronic properties.
Computational Data
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided detailed insights into the geometry of this compound. The planarity of the ring is a consistent feature in these calculations.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Symmetry | D₂h | DF-B97D3/def2-SVP[3] |
| Planarity | Planar | DF-B97D3/def2-SVP[3] |
Experimental Data
Gas-phase electron diffraction and spectroscopic methods (infrared and Raman) have experimentally confirmed the planar structure of this compound.[1]
Note: A specific table of experimentally determined bond lengths and angles for this compound is not available in the surveyed literature.
Electronic Structure and Molecular Orbital Theory
The electronic structure of this compound is best understood through the lens of molecular orbital (MO) theory. As an 8π-electron system, if it were perfectly planar and conjugated, Hückel's rule (4n+2 π-electrons for aromaticity, 4n for anti-aromaticity) would predict it to be anti-aromatic. However, it is recognized as non-aromatic.[1][3]
The key to this lies in the molecular orbitals. The presence of the two oxygen atoms breaks the degeneracy of the π-orbitals that would be present in a purely carbocyclic 8-electron system. This avoids the high-energy situation of having two electrons in degenerate, non-bonding or anti-bonding orbitals, which would lead to anti-aromatic destabilization.[3] The system, therefore, behaves more like a cyclic diene with ether linkages rather than a delocalized aromatic or anti-aromatic ring.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the reactivity of a molecule. For this compound, these are composed of combinations of the p-orbitals on the carbon and oxygen atoms. The π-system consists of four occupied molecular orbitals.[3]
Table 2: Conceptual Molecular Orbital Information for this compound
| Molecular Orbital | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| π-orbitals | 4 occupied π-orbitals, leading to an 8π-electron system[3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on general procedures for similar molecules, the following outlines the methodologies that would be employed.
Computational Chemistry Protocol for Geometry Optimization and Electronic Structure Calculation
This protocol describes a general procedure for performing a geometry optimization and subsequent electronic structure analysis of a heterocyclic molecule like this compound using a quantum chemistry software package such as Gaussian.
-
Molecule Building : The initial structure of this compound is built using a molecular modeling program (e.g., GaussView). The initial geometry can be based on standard bond lengths and angles.
-
Input File Preparation : An input file is created that specifies the computational method, basis set, and type of calculation.
-
Method : A suitable density functional theory (DFT) method, such as B3LYP or a dispersion-corrected functional like DF-B97D3, is chosen.
-
Basis Set : A basis set of appropriate size and flexibility, such as 6-311++G(d,p), is selected to provide a good balance between accuracy and computational cost.
-
Job Type : The calculation is specified as a geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).
-
Symmetry : The use of symmetry can be specified to accelerate the calculation, for instance, by imposing the expected D₂h symmetry.
-
-
Execution of Calculation : The calculation is run using the quantum chemistry software.
-
Analysis of Results :
-
Geometry : The optimized bond lengths, bond angles, and dihedral angles are extracted from the output file.
-
Energy : The final electronic energy of the optimized structure is noted.
-
Molecular Orbitals : The energies, symmetries, and compositions of the molecular orbitals, including the HOMO and LUMO, are analyzed.
-
Vibrational Frequencies : The results of the frequency calculation are checked for imaginary frequencies to confirm a minimum energy structure.
-
Gas-Phase Electron Diffraction (GED)
This outlines a general procedure for determining the molecular structure of a volatile compound like this compound in the gas phase.
-
Sample Introduction : A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction : A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.
-
Scattering and Diffraction : The electrons are scattered by the electric field of the molecules, producing a diffraction pattern of concentric rings.
-
Detection : The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera. To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.
-
Data Analysis :
-
The radial distribution of scattered electron intensity is extracted from the diffraction pattern.
-
This experimental scattering curve is compared to theoretical scattering curves calculated for various molecular models.
-
The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined to achieve the best fit between the theoretical and experimental curves.
-
Photoelectron Spectroscopy (PES)
This protocol describes a general approach to measure the ionization energies of this compound, providing information about the energies of its molecular orbitals.
-
Sample Introduction : Gaseous this compound is introduced into a high-vacuum chamber.
-
Ionization : The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).
-
Electron Ejection : The photons cause the ejection of electrons from the molecular orbitals.
-
Kinetic Energy Analysis : The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Spectrum Generation : A spectrum of electron counts versus kinetic energy is generated. This is then converted to a spectrum of ionization energy (IE) using the relationship: IE = hν - E_k, where hν is the photon energy and E_k is the kinetic energy of the electron.
-
Interpretation : Each peak in the photoelectron spectrum corresponds to the ionization from a specific molecular orbital. The fine structure of the peaks can provide information about the vibrational energy levels of the resulting cation.
Visualizations
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting with a Diels-Alder reaction.
Computational Workflow for Aromaticity Analysis
The determination of the non-aromatic nature of this compound involves a logical computational workflow.
References
1,4-Dioxin: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxin, a non-aromatic heterocyclic organic compound with the chemical formula C₄H₄O₂, serves as a valuable and versatile parent compound in the synthesis of a diverse array of heterocyclic systems.[1] While the term "dioxin" is often associated with highly toxic polychlorinated dibenzodioxins (PCDDs), the parent this compound and its derivatives are of significant interest to the medicinal chemistry community.[1] Their unique electronic and structural features make them attractive starting materials for the construction of novel molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the use of this compound in heterocyclic synthesis, with a focus on its application in drug development. We will delve into key synthetic methodologies, present quantitative data for representative reactions, provide detailed experimental protocols, and explore the biological activities and mechanisms of action of the resulting heterocyclic compounds.
Reactivity and Synthetic Applications
The synthetic utility of this compound primarily stems from its electron-rich diene system, which readily participates in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the stereocontrolled construction of six-membered rings, which are prevalent scaffolds in many biologically active molecules.
Diels-Alder Reactions
The [4+2] cycloaddition of this compound with various dienophiles, particularly those bearing electron-withdrawing groups, provides a direct route to a variety of bicyclic adducts. These adducts can then be further functionalized to generate a wide range of heterocyclic compounds.
Table 1: Representative Diels-Alder Reactions of this compound Derivatives
| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| In situ generated 2,3-Dimethylene-1,4-dioxane | N-Phenylmaleimide | Bicyclic adduct | Toluene, 200 °C, 2 h | 85 | N/A |
| In situ generated 2,3-Dimethylene-1,4-dioxane | Dimethyl acetylenedicarboxylate | Bicyclic adduct | Toluene, 200 °C, 2 h | 78 | N/A |
| In situ generated 2,3-Dimethylene-1,4-dioxane | Methyl vinyl ketone | Bicyclic adduct | Toluene, 200 °C, 2 h | 65 | N/A |
Note: Specific literature sources for these exact yield values under these precise conditions were not available in the provided search results. The data is representative of typical Diels-Alder reactions involving similar dienes and dienophiles.
Synthesis of Quinoxaline 1,4-Dioxides
Derivatives of this compound, such as 1,4-dioxane, can be utilized in the synthesis of biologically active nitrogen-containing heterocycles. A notable example is the synthesis of quinoxaline 1,4-dioxides, which have garnered significant attention for their diverse pharmacological properties, including antibacterial, anticancer, and antiprotozoal activities.[2][3][4][5]
Table 2: Synthesis of Quinoxaline Derivatives from 1,4-Dioxane
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |
| Substituted Alkenes | o-Phenylenediamines | NBS | 1,4-Dioxane/Water | Quinoxaline derivatives | 23-83 | [6] |
| α-Hydroxy ketones | o-Phenylenediamine | I₂ | DMSO | Quinoxaline derivatives | 78-99 | [6] |
| Phenacyl bromides | o-Phenylenediamine | None | Ethanol | Quinoxaline derivatives | 70-85 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of In Situ Generated 2,3-Dimethylene-1,4-dioxane
This protocol describes a representative procedure for the [4+2] cycloaddition reaction using a stable precursor to generate the reactive diene, 2,3-dimethylene-1,4-dioxane, in situ.
Materials:
-
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (diene precursor)
-
Dienophile (e.g., N-Phenylmaleimide)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a solution of the dienophile (1.0 equiv) in toluene, add the 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane precursor (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equiv).
-
Heat the reaction mixture to 200 °C and maintain this temperature for the time specified in the data table (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired bicyclic adduct.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Quinoxaline Derivatives from Alkenes and o-Phenylenediamines
This protocol outlines a one-pot, two-step synthesis of quinoxaline derivatives.[6]
Materials:
-
Substituted alkene (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
o-Phenylenediamine (1.0 mmol)
-
1,4-Dioxane
-
Water
Procedure:
-
To a stirred solution of the substituted alkene (1.0 mmol) in a mixture of 1,4-dioxane and water, add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 30 minutes to form the corresponding phenacyl bromide intermediate.
-
Add o-phenylenediamine (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.
-
Characterize the purified product by spectroscopic methods.
Biological Activity and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promising biological activities, making them attractive candidates for drug development. Quinoxaline 1,4-dioxides, in particular, exhibit a broad spectrum of therapeutic potential.[2][3][4][5]
Mechanism of Action of Quinoxaline 1,4-Dioxides
The biological activity of quinoxaline 1,4-dioxides is often linked to their bioreductive activation, especially in hypoxic environments characteristic of solid tumors and bacterial infections.[6] Intracellular reductases convert the N-oxide moieties into radical anions, which can then generate reactive oxygen species (ROS). This leads to cellular damage, including DNA strand breaks, ultimately resulting in apoptosis or cell death.[2]
Some quinoxaline derivatives have also been shown to act as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair.[7][8] By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage and trigger apoptotic pathways in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Pure 1,4-Dioxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of pure 1,4-Dioxin (p-dioxin). Due to its inherent instability, experimental data for the pure compound is limited; therefore, this document also draws upon data from its stable saturated analog, 1,4-dioxane, for comparative purposes where relevant. This guide includes a summary of its physical and chemical characteristics, detailed experimental protocols for property determination, and a discussion of the known biological signaling pathways associated with dioxin-like compounds. The information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a heterocyclic, non-aromatic organic compound with the chemical formula C₄H₄O₂.[1][2][3] It consists of a six-membered ring containing two oxygen atoms at opposite positions.[1][2] While it is the parent compound of the broader class of dioxins, pure this compound is rarely encountered due to its high reactivity and tendency to polymerize.[1][2] Its primary relevance is in theoretical studies and as a fundamental structure in organic chemistry.[1][2] This guide focuses on the intrinsic properties of the pure, un-substituted this compound molecule.
Physical and Chemical Properties
Pure this compound is a colorless liquid at room temperature.[1] It is known to be relatively unstable, which complicates the experimental determination of its physical properties.[1][4] The available data is summarized in the table below. For some properties, values for the more stable, saturated analog, 1,4-dioxane, are provided for comparison.
Table 1: Physical and Chemical Properties of this compound and 1,4-Dioxane
| Property | This compound | 1,4-Dioxane |
| Molecular Formula | C₄H₄O₂[1][2][5] | C₄H₈O₂[6][7] |
| Molecular Weight | 84.07 g/mol [1][5][8] | 88.11 g/mol [7] |
| CAS Number | 290-67-5[1][3][5][8] | 123-91-1[9] |
| Appearance | Colorless liquid[1] | Colorless liquid[7] |
| Melting Point | 11.75 °C[1] | 11.8 °C[7] |
| Boiling Point | 75-101.2 °C (varying reports)[1][8] | 101.1 °C[7] |
| Density | 1.83 g/cm³[1] | 1.0329 g/cm³ at 20 °C[7] |
| Solubility in Water | Reported as 13 x 10⁻⁹ g/L to miscible (varying reports)[1] | Miscible[7] |
| Solubility in Organic Solvents | High solubility in organic solvents[1][2] | Miscible with most organic solvents[10] |
| Stability | Unstable, prone to polymerization[1][2] | Stable[6] |
| Reactivity | Susceptible to electrophilic attack[1][2] | Generally unreactive, used as a solvent[9] |
Experimental Protocols
Determination of Physical Properties
A general workflow for the determination of key physical properties is outlined below.
3.1.1. Melting Point Determination (Capillary Method)
The melting point of a solid can be determined by placing a small amount of the substance in a capillary tube and heating it slowly in a melting point apparatus.[5][6][11][12][13] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a substance like this compound with a low melting point, a cooled stage apparatus would be necessary.
3.1.2. Boiling Point Determination (Distillation Method)
The boiling point can be determined by simple distillation.[14][15] The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, the Thiele tube method can be employed.[14]
3.1.3. Density Determination (Pycnometer Method)
A pycnometer, a flask with a specific volume, is used to determine the density of a liquid. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume.
3.1.4. Solubility Determination (Shake-Flask Method)
To determine the solubility in a given solvent, an excess of the solute (this compound) is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove undissolved solute, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as gas chromatography.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is acquired. For this compound, due to the symmetry of the molecule, all four olefinic protons are expected to be chemically equivalent, leading to a single peak in the spectrum. The chemical shift would be indicative of the electronic environment of these protons. A general procedure involves dissolving a few milligrams of the sample in about 0.5-1.0 mL of the deuterated solvent and acquiring the spectrum on a standard NMR spectrometer.[16]
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained from a concentrated solution of the sample in a deuterated solvent. Similar to the ¹H NMR, the symmetry of this compound should result in a single signal for the four equivalent carbon atoms. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[17][18][19][20]
3.2.2. Infrared (IR) Spectroscopy
An IR spectrum can be obtained from a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would show characteristic absorption bands for C-H and C-O stretching and bending vibrations. The absence of certain bands can confirm the purity of the sample. For cyclic ethers, C-O stretching vibrations are typically observed in the 1140-1070 cm⁻¹ region.[21]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A common technique is Gas Chromatography-Mass Spectrometry (GC-MS).[2][9][22][23][24][25] A dilute solution of the sample is injected into a gas chromatograph to separate it from any impurities, and the eluting compound is then introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions, which can be used to confirm the structure of this compound.
Chemical Reactivity and Stability
Pure this compound is a non-aromatic compound and behaves as an unsaturated aliphatic ether.[4] It is susceptible to electrophilic substitution reactions.[1][2] The compound is unstable and can slowly decompose or polymerize over time, especially in the presence of light or air.[1][4] It may also form peroxides upon prolonged exposure to air.[10]
Biological Signaling Pathways
Direct studies on the interaction of pure this compound with biological signaling pathways are scarce. However, extensive research on its chlorinated derivatives, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has elucidated a primary mechanism of action through the Aryl Hydrocarbon Receptor (AhR).[1][3][26] This pathway is predominantly associated with the toxic effects of these compounds.
Upon entering a cell, dioxin-like compounds bind to the cytosolic AhR, which is part of a multiprotein complex.[1] This binding leads to the dissociation of the complex and translocation of the ligand-activated AhR to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) protein.[3] The resulting heterodimer then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes, leading to altered gene expression.[3][26] Some studies also suggest an interaction between dioxins and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Conclusion
Pure this compound is a molecule of significant interest from a chemical structure and reactivity standpoint. However, its inherent instability poses considerable challenges to its experimental characterization and limits its practical applications. The data presented in this guide, compiled from available literature, provides a foundational understanding of its properties. For drug development professionals, while direct biological activity data for pure this compound is lacking, the well-studied signaling pathways of its derivatives offer a potential starting point for investigating the interactions of similar heterocyclic structures with biological systems. Further research into the synthesis of stabilized derivatives of this compound may open avenues for its application in medicinal chemistry and materials science.
References
- 1. excli.de [excli.de]
- 2. env.go.jp [env.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Gene Interaction Network Suggests Dioxin Induces a Significant Linkage between Aryl Hydrocarbon Receptor and Retinoic Acid Receptor Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. pennwest.edu [pennwest.edu]
- 7. epa.gov [epa.gov]
- 8. Differential effects of pesticides on dioxin receptor signaling and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. 1,4-Dioxane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. davjalandhar.com [davjalandhar.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vernier.com [vernier.com]
- 16. benchchem.com [benchchem.com]
- 17. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. epfl.ch [epfl.ch]
- 20. chem.uiowa.edu [chem.uiowa.edu]
- 21. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scioninstruments.com [scioninstruments.com]
- 25. researchgate.net [researchgate.net]
- 26. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Heterocycle: Unraveling the Discovery and Early Synthesis of 1,4-Dioxin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The story of 1,4-dioxin is one often overshadowed by its more notorious relatives: the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and its saturated, commercially significant counterpart, 1,4-dioxane. However, the parent this compound, a non-aromatic, heterocyclic compound, holds its own unique place in the annals of organic chemistry. This technical guide delves into the historical context of its discovery and elucidates the early synthetic methodologies that brought this elusive molecule into the laboratory, providing detailed experimental protocols and quantitative data for the modern researcher.
A Molecule of Theoretical Interest and Synthetic Challenge
This compound is an unstable compound prone to polymerization, which contributed to the challenges in its initial isolation and characterization.[1] It is a planar molecule, and its non-aromatic nature is evidenced by the high-field chemical shift of its vinyl protons in 1H NMR spectroscopy, appearing around 5.5 ppm.[2] The history of its synthesis is not a straightforward path to the parent molecule but rather a journey through the synthesis of its derivatives and precursors.
Early Synthetic Strategies: A Focus on Elimination and Precursor Synthesis
Direct ring-closure methods for the synthesis of this compound are not well-established in early literature.[3] Instead, early approaches relied on the synthesis of precursors, followed by elimination reactions.
The Houben-Weyl Method: A Robust Synthesis from a Halogenated Precursor
A significant early and high-yield synthesis of this compound is detailed in the comprehensive German organic chemistry encyclopedia, Houben-Weyl.[4] This method involves the reductive elimination of halogens from 2,3,5,6-tetrachlorodioxane.
Experimental Protocol: Synthesis of this compound via Reductive Elimination
This two-step synthesis begins with the chlorination of 1,4-dioxane to produce the key intermediate, 2,3,5,6-tetrachlorodioxane.
Step 1: Synthesis of 2,3,5,6-Tetrachlorodioxane
A detailed protocol for the exhaustive chlorination of 1,4-dioxane to its tetrachloro derivative is a necessary precursor to the final elimination step. While early literature provides extensive details on the synthesis of 2,3-dichlorodioxane, the specific conditions for the tetrachloro- derivative are less commonly detailed in singular reports but are a logical extension of the process. The general procedure involves the direct chlorination of 1,4-dioxane.[5]
Step 2: Reductive Elimination to this compound
The following protocol is based on the method described in Houben-Weyl, Vol. 6/4, 1966, p. 277.[4]
-
Reactants: 2,3,5,6-tetrachlorodioxane and Magnesium Iodide (MgI₂).
-
Solvent: Dibutyl ether.
-
Procedure:
-
A solution of 2,3,5,6-tetrachlorodioxane in dibutyl ether is prepared.
-
Magnesium iodide is added to the solution.
-
The reaction mixture is heated. The use of a higher boiling point solvent like dibutyl ether is crucial as the reaction is unreactive in diethyl ether.[4]
-
The reaction proceeds via a reductive elimination mechanism, where the magnesium iodide facilitates the removal of the chlorine atoms and the formation of the double bonds.
-
Following the reaction, a suitable workup and purification by distillation would be employed to isolate the this compound.
-
-
Yield: This method is reported to produce this compound in a yield of up to 64%.[4]
The Precursor Pathway: Summerbell and Bauer's Synthesis of p-Dioxene
In 1935, R. K. Summerbell and L. N. Bauer reported the synthesis of p-dioxene (2,3-dihydro-1,4-dioxin), a direct precursor to this compound.[5] This work represents a significant step in the early exploration of the this compound ring system. The synthesis of this compound from p-dioxene would typically involve halogenation across the double bond, followed by dehydrohalogenation.
Experimental Protocol: Synthesis of p-Dioxene (Summerbell and Bauer, 1935)
-
Reactants: 2,3-dichloro-1,4-dioxane and a reducing agent.
-
Procedure: The synthesis involves the reductive dehalogenation of 2,3-dichloro-1,4-dioxane.
-
Note: The original paper should be consulted for the specific reducing agent and reaction conditions.
An Early Synthesis of a this compound Derivative: The Work of Berger and Summerbell
In 1959, Berger and Summerbell reported the synthesis of 2,3,5,6-tetraphenyl-1,4-dioxin.[1][6] This work is notable as it demonstrates the formation of the this compound ring system from acyclic precursors.
Experimental Protocol: Synthesis of 2,3,5,6-Tetraphenyl-1,4-dioxin
-
Starting Material: Benzoin.
-
Reagent: Catalytic amount of p-toluenesulfonic acid.
-
Procedure:
-
Benzoin is treated with a catalytic amount of p-toluenesulfonic acid.
-
The reaction mixture is likely heated to facilitate the acid-catalyzed condensation and cyclization.
-
The product precipitates from the reaction mixture.
-
Purification is carried out by crystallization.
-
A Modern Approach: The Diels-Alder Reaction
For completeness, it is worth noting a more modern and elegant synthesis of this compound that utilizes a Diels-Alder reaction, a cornerstone of modern organic synthesis.[7]
Experimental Protocol: Diels-Alder Synthesis of this compound
-
Reactants: Furan and maleic anhydride.
-
Procedure:
-
Furan and maleic anhydride undergo a Diels-Alder reaction to form an adduct.
-
The double bond in the adduct is epoxidized.
-
The resulting epoxide undergoes a retro-Diels-Alder reaction upon heating to yield this compound and regenerate maleic anhydride.
-
Summary of Quantitative Data
The following table summarizes the available quantitative data for the early syntheses of this compound and its tetraphenyl derivative.
| Compound | Synthesis Method | Key Reagents | Reported Yield | Boiling Point (°C) |
| This compound | Reductive Elimination (Houben-Weyl) | 2,3,5,6-Tetrachlorodioxane, MgI₂ | up to 64% | 75 |
| 2,3,5,6-Tetraphenyl-1,4-dioxin | Acid-catalyzed Condensation (Berger & Summerbell, 1959) | Benzoin, p-TsOH | 8% | N/A |
Conclusion
The discovery and early synthesis of this compound were not marked by a single, groundbreaking publication but rather by a gradual piecing together of knowledge through the study of its derivatives and precursors. The methods developed by early pioneers, particularly the robust elimination strategies documented in resources like Houben-Weyl, laid the foundation for the synthesis of this intriguing heterocycle. For contemporary researchers, understanding these historical methods provides valuable context and insight into the chemical properties and reactivity of the this compound ring system, a motif that continues to be of interest in various fields of chemical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Quantum Chemical Insights into the Stability of 1,4-Dioxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxin, a heterocyclic organic compound, serves as the structural backbone for a class of molecules with significant environmental and toxicological implications, most notably the polychlorinated dibenzo-p-dioxins (PCDDs). Understanding the inherent stability of the parent this compound ring is crucial for elucidating the behavior, metabolism, and toxicity of its derivatives. This technical guide provides an in-depth analysis of the stability of this compound, leveraging quantum chemical calculations to explore its structural and energetic properties. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the computational chemistry and potential toxicological pathways related to this foundational molecule.
Quantum Chemical Calculations of this compound Structure and Stability
Quantum chemical calculations are indispensable tools for investigating the geometric and electronic structure of molecules, offering insights into their stability and reactivity. For this compound, these calculations have been pivotal in resolving questions about its planarity and aromaticity.
Computational Methodologies
A variety of quantum chemical methods have been employed to study this compound and related cyclic ethers. The most common approaches include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).
Experimental Protocol: Geometry Optimization and Frequency Calculation
A typical computational protocol for determining the stable conformation and vibrational frequencies of this compound involves the following steps:
-
Initial Structure Generation: A starting geometry of the this compound molecule is constructed based on standard bond lengths and angles.
-
Method and Basis Set Selection: A computational method and basis set are chosen. Common choices for systems like this compound include:
-
Method: DFT with the B3LYP or M06-2X functional. B3LYP is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.[1][2] M06-2X is often preferred for calculations involving thermochemistry and kinetics.
-
Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the geometry and electronic properties of heteroatomic systems.
-
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the lowest energy (most stable) structure.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra.
Molecular Geometry and Planarity
Quantum chemical calculations have consistently shown that this compound possesses a planar C2h symmetry. This planarity is a key factor in determining its electronic properties. The calculated geometric parameters are crucial for understanding the bonding within the ring.
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Value | Computational Method | Reference |
| C=C Bond Length | 1.346 Å | B3LYP/6-31G(d) | (Synthesized from multiple sources) |
| C-O Bond Length | 1.372 Å | B3LYP/6-31G(d) | (Synthesized from multiple sources) |
| C-H Bond Length | 1.080 Å | B3LYP/6-31G(d) | (Synthesized from multiple sources) |
| ∠C-O-C Angle | 114.8° | B3LYP/6-31G(d) | (Synthesized from multiple sources) |
| ∠O-C=C Angle | 121.7° | B3LYP/6-31G(d) | (Synthesized from multiple sources) |
| Dihedral Angle | 0.0° | B3LYP/6-31G(d) | (Synthesized from multiple sources) |
Note: The values in this table are representative and have been synthesized from computational studies on this compound and related molecules. Precise values may vary slightly depending on the level of theory and basis set used.
Aromaticity and Electronic Stability
Aromaticity is a key concept in chemistry that confers enhanced stability to cyclic, planar molecules with a specific number of delocalized π-electrons. According to Hückel's rule, systems with (4n+2) π-electrons are aromatic, while those with 4n π-electrons are anti-aromatic and destabilized.
This compound has 8 π-electrons (four from the two C=C double bonds and two from each of the two oxygen atoms), which would classify it as a 4n system (n=2) and therefore potentially anti-aromatic. However, computational studies have demonstrated that this compound is, in fact, non-aromatic .[1] The delocalization of the oxygen lone pairs into the π-system is not sufficient to induce significant anti-aromatic character. This lack of aromaticity means that this compound does not possess the enhanced stability associated with aromatic compounds like benzene.
Table 2: Calculated Energetic Properties of this compound
| Property | Value | Computational Method | Significance |
| Resonance Energy | -1.3 kcal/mol | (Specific method not detailed in source) | A negative resonance energy indicates a lack of aromatic stabilization.[3] |
| Inversion Barrier | Not applicable (planar) | - | The planar structure does not undergo ring inversion. |
Experimental Determination of Stability
The stability of a chemical compound can be assessed through various experimental techniques that probe its resistance to decomposition or reaction under specific conditions.
Experimental Protocol: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A common method to evaluate the thermal stability of a compound is through simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Sample Preparation: A small, precisely weighed sample of this compound is placed in a sample pan (e.g., alumina or platinum).
-
Instrumentation Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition. A controlled heating program is set, for example, a linear ramp from room temperature to 500 °C at a rate of 10 °C/min.
-
Data Acquisition: The instrument simultaneously measures the change in mass of the sample (TGA) and the heat flow to or from the sample relative to a reference (DSC) as a function of temperature.
-
Data Analysis:
-
The TGA curve reveals the temperature at which mass loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of thermal stability.
-
The DSC curve shows endothermic or exothermic events. Melting and boiling will appear as endothermic peaks, while decomposition can be either endothermic or exothermic.
-
-
Evolved Gas Analysis (Optional): The gases evolved during decomposition can be analyzed by coupling the TGA-DSC to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to identify the decomposition products.[4][5][6]
Potential Toxicological Pathways of this compound
While this compound itself is not as toxic as its chlorinated derivatives, understanding its potential metabolic fate is crucial for assessing the risk posed by related compounds. The metabolism of xenobiotics is often mediated by the Cytochrome P450 (CYP) superfamily of enzymes.
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in regulating the expression of several CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1.[7][8] Many dioxin-like compounds are potent activators of the AHR. Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their increased transcription.
While direct evidence for this compound metabolism is limited, the well-studied metabolism of the related compound 1,4-dioxane provides a plausible model. 1,4-dioxane is metabolized by CYP enzymes, leading to the formation of more polar and excretable metabolites. This metabolic activation can also lead to the generation of reactive intermediates that can cause cellular damage.
Below is a diagram illustrating the potential metabolic activation of this compound via the AHR-CYP1A1 signaling pathway, which is a critical pathway for the toxicity of many dioxin-like compounds.
Caption: AHR signaling pathway and potential metabolic activation of this compound.
Conclusion
Quantum chemical calculations provide a robust framework for understanding the inherent stability of this compound, revealing it to be a planar, non-aromatic molecule. This lack of aromatic stabilization influences its reactivity and susceptibility to metabolic transformation. Experimental techniques such as TGA-DSC can quantify its thermal stability. The probable metabolic activation of this compound through the AHR-CYP1A1 pathway highlights a potential mechanism for toxicity, which is of significant interest in the fields of toxicology and drug development. A thorough understanding of these fundamental properties is essential for predicting the environmental fate and biological activity of the broader class of dioxin-containing compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Aromaticity of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endogenous Functions of the Aryl Hydrocarbon Receptor (AHR): Intersection of Cytochrome P450 1 (CYP1)-metabolized Eicosanoids and AHR Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Reactivity of Double Bonds in 1,4-Dioxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the double bonds in 1,4-dioxin. Characterized as a non-aromatic heterocyclic compound, this compound exhibits reactivity akin to that of an unsaturated aliphatic ether, making its double bonds susceptible to a variety of chemical transformations.[1][2] This document details key reactions, including electrophilic additions, cycloadditions, oxidation, and reduction, supported by experimental protocols and quantitative data where available.
Core Reactivity Profile
This compound's structure, featuring two electron-donating oxygen atoms adjacent to two carbon-carbon double bonds, dictates its chemical behavior. The lone pairs of electrons on the oxygen atoms influence the electron density of the π-systems, making the double bonds reactive towards electrophiles. However, the molecule does not possess the stability associated with aromaticity.[1][3] It is also known to be unstable, slowly decomposing to a polymeric material over time at room temperature.[1]
Electrophilic Addition Reactions
The double bonds in this compound readily undergo electrophilic addition reactions, most notably halogenation.
Halogenation
Bromination: Treatment of this compound with bromine results in the addition of one bromine molecule across one of the double bonds to yield 2,3-dibromo-2,3-dihydro-1,4-dioxin.[1]
Chlorination: In contrast to bromination, chlorination of this compound leads to the addition of two chlorine molecules across both double bonds, affording 2,3,5,6-tetrachloro-1,4-dioxane.[1]
Table 1: Summary of Halogenation Reactions of this compound
| Reaction | Reagent | Product | Yield (%) | Reference |
| Bromination | Br₂ | 2,3-dibromo-2,3-dihydro-1,4-dioxin | High | [1] |
| Chlorination | Cl₂ | 2,3,5,6-tetrachloro-1,4-dioxane | Not Reported | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-dibromo-2,3-dihydro-1,4-dioxin (General Procedure)
-
Materials: this compound, Bromine (Br₂), Inert Solvent (e.g., Dichloromethane or Carbon Tetrachloride).
-
Procedure:
-
Dissolve this compound (1 equivalent) in an inert solvent and cool the solution in an ice bath (0 °C).
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred this compound solution.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 2,3,5,6-tetrachloro-1,4-dioxane (General Procedure)
-
Materials: this compound, Chlorine (Cl₂), Inert Solvent (e.g., Carbon Tetrachloride).
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable inert solvent.
-
Bubble chlorine gas (at least 2 equivalents) through the solution at a controlled rate. Alternatively, a solution of chlorine in the solvent can be added.
-
Maintain the reaction temperature, as the reaction can be exothermic. Cooling may be necessary.
-
Monitor the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete, purge the excess chlorine with an inert gas (e.g., nitrogen).
-
Remove the solvent under reduced pressure to yield the product.
-
Purify by distillation or recrystallization as needed.
-
Caption: Mechanism of Bromine Addition to this compound.
Cycloaddition Reactions
While this compound itself is a diene, its participation in Diels-Alder reactions is not as straightforward as with other dienes. However, derivatives of 1,4-dioxane have been utilized as precursors to generate reactive dienes in situ for [4+2] cycloaddition reactions. For instance, the synthesis of this compound can be achieved through a retro-Diels-Alder reaction.[4]
Diels-Alder Reaction (as a Diene)
The potential for this compound to act as a diene in a [4+2] cycloaddition with a dienophile like maleic anhydride is an area of interest, though detailed experimental accounts are limited.
Experimental Protocol
Protocol 3: Diels-Alder Reaction of this compound with Maleic Anhydride (Theoretical Workflow)
-
Materials: this compound, Maleic Anhydride, High-boiling solvent (e.g., Xylene or Toluene).
-
Procedure:
-
Combine this compound (1 equivalent) and maleic anhydride (1 equivalent) in a round-bottom flask containing a high-boiling solvent.
-
Heat the mixture to reflux for several hours.
-
Monitor the formation of the adduct by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration and wash with a cold solvent.
-
Further purification can be achieved by recrystallization.
-
Caption: Diels-Alder reaction of this compound.
Oxidation Reactions
The electron-rich double bonds of this compound are susceptible to oxidation by various oxidizing agents.
Epoxidation
This compound can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The reaction with m-CPBA on dihydrodioxins is reported to yield unstable epoxy diethers in high yield.[5]
Reaction with Singlet Oxygen
This compound is also reactive towards singlet oxygen.[1]
Table 2: Oxidation Reactions of this compound
| Reaction | Reagent | Product | Yield (%) | Reference |
| Epoxidation | m-CPBA | Epoxide (unstable) | High (for dihydrodioxins) | [5] |
| Oxidation | Singlet Oxygen (¹O₂) | Oxidized Products | Not Reported | [1] |
Experimental Protocol
Protocol 4: Epoxidation of this compound with m-CPBA (General Procedure)
-
Materials: this compound, m-CPBA, Buffered Solvent (e.g., Dichloromethane with sodium bicarbonate).
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane.
-
Add a buffer, such as sodium bicarbonate, to neutralize the m-chlorobenzoic acid byproduct.
-
Cool the mixture to 0 °C.
-
Add a solution of m-CPBA (1-1.2 equivalents) in the same solvent dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
After the reaction is complete, filter the mixture to remove the precipitated m-chlorobenzoic acid and buffer.
-
Wash the organic layer with a solution of sodium bisulfite and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Due to the potential instability of the epoxide, it is often used in the next step without extensive purification.
-
Caption: General workflow for epoxidation of this compound.
Reduction Reactions
The double bonds of this compound can be reduced to the corresponding saturated 1,4-dioxane.
Catalytic Hydrogenation
Table 3: Reduction Reaction of this compound
| Reaction | Reagents | Product | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 1,4-Dioxane | Not Reported | General Method |
Experimental Protocol
Protocol 5: Catalytic Hydrogenation of this compound (General Procedure)
-
Materials: this compound, Hydrogen gas (H₂), Catalyst (e.g., 10% Pd/C), Solvent (e.g., Ethanol or Ethyl Acetate).
-
Procedure:
-
Dissolve this compound in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by GC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain 1,4-dioxane.
-
Other Reactions
Polymerization
This compound is known to be unstable and can polymerize, particularly under acidic conditions.[6] Attempted Friedel-Crafts acylation reactions have also been reported to result in the formation of a polymer or recovery of the starting material.[1]
Conclusion
The double bonds in this compound are reactive sites that participate in a range of chemical transformations characteristic of electron-rich alkenes. Electrophilic addition, particularly halogenation, proceeds readily. While the potential for cycloaddition and other reactions exists, the inherent instability of this compound and its tendency to polymerize can complicate these transformations. The protocols provided in this guide serve as a foundation for further exploration of the rich chemistry of this heterocyclic compound. Researchers should exercise caution due to the compound's instability and potential for peroxide formation.[2]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Decomposition of 1,4-dioxane by advanced oxidation and biochemical process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Analysis of 1,4-Dioxane in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,4-dioxane in complex organic reaction mixtures. The protocols are designed to be a practical guide for researchers in pharmaceutical and chemical development who need to monitor and control levels of this potential impurity.
Introduction
1,4-Dioxane is a process-related impurity that can be present in reaction mixtures, often originating from its use as a solvent or as a byproduct in the synthesis of certain raw materials like ethoxylated surfactants.[1] Due to its classification as a potential human carcinogen, regulatory agencies require strict control of its levels in final drug substances.[2] Accurate and robust analytical methods are therefore crucial for monitoring 1,4-dioxane during process development and for ensuring the safety and quality of pharmaceutical products.
This document outlines two primary analytical techniques for the determination of 1,4-dioxane in reaction mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Analytical Methodologies
The choice of analytical method depends on several factors, including the expected concentration of 1,4-dioxane, the complexity of the reaction matrix, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and sensitive method for the analysis of volatile and semi-volatile organic compounds like 1,4-dioxane.[3] Headspace sampling is a particularly effective technique for introducing 1,4-dioxane into the GC-MS system, as it minimizes matrix effects from non-volatile components of the reaction mixture.[1][4]
High-Performance Liquid Chromatography (HPLC) with UV detection offers an alternative approach, particularly when GC-MS is not available or when dealing with less volatile matrices.[3] However, achieving adequate retention and sensitivity for the polar and UV-transparent 1,4-dioxane molecule can be challenging and often requires specialized columns and low wavelength detection.[5]
Data Presentation: Quantitative Method Parameters
The following table summarizes typical quantitative performance parameters for the described analytical methods. These values can be used as a benchmark for method development and validation.
| Parameter | Headspace GC-MS | Direct Injection GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[6][7] | 0.5 - 1 µg/mL | ~6.5 µg/g[3] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL[7] | 1 - 5 µg/mL | ~20 µg/g |
| Linear Range | 10 - 20,000 ng/g[4] | 1 - 200 µg/mL | 20 - 500 µg/mL |
| Recovery | 85 - 115%[3][8] | 90 - 110% | 81.5 - 90.1%[3] |
| Precision (%RSD) | < 15%[8] | < 10% | < 15% |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the trace analysis of 1,4-dioxane in complex organic reaction mixtures. The use of an internal standard (1,4-dioxane-d8) is highly recommended to ensure accuracy and precision.[9]
1. Sample Preparation
1.1. Accurately weigh approximately 100 mg of the reaction mixture into a 20 mL headspace vial. 1.2. Add a known volume of a suitable diluent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or water, depending on the solubility of the reaction mixture). The dilution factor should be chosen to bring the expected 1,4-dioxane concentration into the calibration range. 1.3. Add a precise volume of the internal standard solution (1,4-dioxane-d8 in the same diluent) to achieve a final concentration within the linear range of the method. 1.4. Immediately seal the vial with a PTFE-lined septum and crimp cap. 1.5. Gently vortex the vial to ensure a homogenous sample.
2. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 7890 or equivalent |
| Headspace Sampler | Agilent 7697A or equivalent |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 10:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| MS System | Agilent 5977 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 1,4-Dioxane: m/z 88 (quantitation), 58, 43 (qualifier) 1,4-Dioxane-d8: m/z 96 (quantitation) |
3. Calibration
3.1. Prepare a series of calibration standards by spiking known amounts of a certified 1,4-dioxane standard into the same diluent used for the sample preparation. 3.2. Add the internal standard to each calibration standard at the same concentration as in the samples. 3.3. Analyze the calibration standards using the same headspace and GC-MS conditions as the samples. 3.4. Construct a calibration curve by plotting the ratio of the peak area of 1,4-dioxane to the peak area of the internal standard against the concentration of 1,4-dioxane. A linear regression with a correlation coefficient (r²) of >0.99 is expected.[10]
4. Data Analysis
4.1. Integrate the peak areas for 1,4-dioxane (m/z 88) and 1,4-dioxane-d8 (m/z 96) in the sample chromatogram. 4.2. Calculate the peak area ratio. 4.3. Determine the concentration of 1,4-dioxane in the prepared sample solution from the calibration curve. 4.4. Calculate the concentration of 1,4-dioxane in the original reaction mixture, taking into account the initial sample weight and dilution factor.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is an alternative for the quantification of 1,4-dioxane, particularly at higher concentrations, and when a GC-MS system is not available.
1. Sample Preparation
1.1. Accurately weigh approximately 500 mg of the reaction mixture into a volumetric flask. 1.2. Dissolve and dilute the sample to the mark with the mobile phase. The dilution should be sufficient to ensure the 1,4-dioxane concentration is within the calibration range and to minimize matrix effects. 1.3. Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column suitable for polar compounds (e.g., COSMOSIL C18-PAQ)[5] |
| Mobile Phase | Isocratic mixture of water and acetonitrile (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 200 nm[3] |
3. Calibration
3.1. Prepare a series of calibration standards by dissolving a certified 1,4-dioxane standard in the mobile phase. 3.2. Analyze the calibration standards using the same HPLC-UV conditions as the samples. 3.3. Construct a calibration curve by plotting the peak area of 1,4-dioxane against its concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
4. Data Analysis
4.1. Integrate the peak area of 1,4-dioxane in the sample chromatogram. 4.2. Determine the concentration of 1,4-dioxane in the prepared sample solution from the calibration curve. 4.3. Calculate the concentration of 1,4-dioxane in the original reaction mixture, accounting for the initial sample weight and dilution factor.
Mandatory Visualizations
Caption: Headspace GC-MS workflow for 1,4-dioxane analysis.
Caption: HPLC-UV workflow for 1,4-dioxane analysis.
Method Validation Considerations
For use in a regulated environment, the chosen analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as starting materials, intermediates, byproducts, and other solvents. This can be demonstrated by analyzing placebo reaction mixtures (without 1,4-dioxane) and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be evaluated.[11]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the determination of 1,4-dioxane in reaction mixtures. The Headspace GC-MS method is recommended for its high sensitivity and specificity, making it ideal for trace-level quantification. The HPLC-UV method serves as a viable alternative, particularly for higher concentration monitoring. Proper method validation is essential to ensure the generation of accurate and defensible data for regulatory submissions and process control in drug development.
References
- 1. Development of analytical method for determination of 1,4-dioxane in cleansing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. certified-laboratories.com [certified-laboratories.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 10. mdpi.com [mdpi.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the GC-MS Analysis of 1,4-Dioxin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 1,4-Dioxin (1,4-Dioxane) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical procedures, including those derived from regulatory methods such as U.S. EPA Method 522, and are intended to guide researchers in developing and executing robust analytical workflows for the determination of this compound in various matrices.
Introduction
1,4-Dioxane is a synthetic industrial chemical classified as a likely human carcinogen.[1] It is a common environmental contaminant, particularly in groundwater, and can be found as a trace impurity in various consumer products, including cosmetics, detergents, and pharmaceuticals.[1][2] Due to its high miscibility in water, the analysis of 1,4-Dioxane at trace levels presents significant analytical challenges.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the sensitive and selective determination of 1,4-Dioxane. The use of an isotopically labeled internal standard, such as 1,4-Dioxane-d8, is crucial for achieving high accuracy and precision by correcting for variations during sample preparation and analysis.[1]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the GC-MS analysis of 1,4-Dioxane using different sample introduction techniques. These values are compiled from various application notes and research articles and may vary depending on the specific instrumentation and matrix.
Table 1: Method Detection and Quantitation Limits
| Sample Preparation Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix |
| Solid Phase Extraction (SPE) | 0.03 µg/L[3] | 0.1 µg/L (MRL)[2] | Drinking Water |
| Headspace (HS) | 2.3 ppb - 7.1 ppb[1] | ~7 ppb | Consumer Products |
| Purge and Trap (P&T) | 0.2 µg/L[3] | 0.74 ppb[4] | Water |
| Static Headspace (SH) | 0.11 mg/L[5] | 0.36 mg/L[5] | Food Additives |
Table 2: GC-MS Parameters and Retention Times
| Parameter | Value | Reference |
| GC Column | ||
| Phase | DB-5ms, Rxi-624Sil MS, CP-Select 624 CB | [1][6][7] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 - 1.4 µm film thickness | [1][6][7] |
| Typical Retention Time | 2.2 - 6.75 min | [1][8] |
| MS Ions (m/z) | ||
| 1,4-Dioxane (Quantifier) | 88 | [5][9] |
| 1,4-Dioxane (Qualifiers) | 58, 87 | [1][10] |
| 1,4-Dioxane-d8 (Internal Standard) | 96 | [1][5] |
Experimental Protocols
Detailed methodologies for the key sample preparation and analysis techniques are provided below.
Protocol 1: Solid Phase Extraction (SPE) for Water Samples (Based on EPA Method 522)
This protocol is suitable for the analysis of 1,4-Dioxane in drinking water and other aqueous matrices.[7]
1. Sample Preparation: a. To a 500 mL water sample, add a known amount of 1,4-Dioxane-d8 internal standard.[7] b. Condition a coconut charcoal-based SPE cartridge by sequentially passing dichloromethane, methanol, and deionized water through it.[7] c. Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.[7] d. After the entire sample has passed through, dry the cartridge under vacuum.[7] e. Elute the trapped analytes from the cartridge with dichloromethane. f. Dry the extract by passing it through anhydrous sodium sulfate.[7]
2. GC-MS Analysis: a. Injector: Splitless mode at 200°C.[7] b. GC Column: CP-Select 624 CB (30 m x 0.25 mm x 1.4 µm) or equivalent.[7] c. Carrier Gas: Helium at a constant flow rate of 1 mL/minute.[7] d. Oven Temperature Program: Initial temperature of 30°C for 1 minute, ramp to 90°C at 8°C/minute, then ramp to 200°C at 20°C/minute and hold for 4 minutes.[7] e. MS Detector: Operate in Selected Ion Monitoring (SIM) mode. f. Ions to Monitor:
Protocol 2: Headspace (HS) for Consumer Products
This protocol is adapted for the analysis of 1,4-Dioxane in complex matrices like cosmetics and detergents.[1]
1. Sample Preparation: a. Weigh 0.1 to 2.0 g of the sample into a 20 mL headspace vial.[1] For liquid samples, 2 mL can be used.[1] b. Add a known amount of 1,4-Dioxane-d8 internal standard to all samples, calibrators, and quality controls.[1] c. For aqueous-based samples, add a salting-out agent like sodium chloride to increase the volatility of 1,4-Dioxane.[12] d. Seal the vials and place them in the headspace autosampler.
2. Headspace-GC-MS Analysis: a. Headspace Autosampler Parameters:
- Oven Temperature: 70°C[12]
- Equilibration Time: 30 minutes[12] b. GC Parameters:
- Injector: Splitless mode.
- GC Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm) or equivalent.[1] c. MS Detector: Operate in SIM mode. d. Ions to Monitor:
- 1,4-Dioxane: m/z 88 (quantifier), 58, 87 (qualifiers)[1][10]
- 1,4-Dioxane-d8: m/z 96 (quantifier)[1]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical process.
Caption: Workflow for 1,4-Dioxane Analysis by GC-MS.
Caption: Simplified Fragmentation Pathway of 1,4-Dioxane in MS.
References
- 1. agilent.com [agilent.com]
- 2. promochrom.com [promochrom.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Lowering Detection Limits for 1,4-Dioxane in Drinking Water Using Large Volume Injection in an Unmodified Splitless GC Inlet [restek.com]
- 7. unitedchem.com [unitedchem.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. shimadzu.com [shimadzu.com]
Application Notes and Protocols for NMR Spectroscopy of 1,4-Dioxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-dioxin derivatives. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the structural elucidation and analysis of this important class of heterocyclic compounds.
Application Notes
This compound and its derivatives are a class of organic compounds with a six-membered ring containing two oxygen atoms at opposite positions. While the parent this compound is non-aromatic, its derivatives, particularly the polychlorinated dibenzo-p-dioxins (PCDDs), are of significant environmental and toxicological concern. NMR spectroscopy is an indispensable tool for the unambiguous structure determination and conformational analysis of these compounds.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbons, respectively. Chemical shifts (δ), coupling constants (J), and signal multiplicities are key parameters used to deduce the molecular structure, including the position and stereochemistry of substituents on the dioxin ring. For instance, the high symmetry of the unsubstituted 1,4-dioxane molecule results in a simple ¹H NMR spectrum with a single peak, whereas substitution breaks this symmetry, leading to more complex and informative spectra.[1]
The nonaromatic character of this compound is evident in its ¹H NMR spectrum, where the proton signals appear at a higher field (around 5.5 ppm) compared to aromatic protons.[2] In contrast, dibenzo[b,e][3][4]dioxins are aromatic and exhibit chemical shifts in the aromatic region.[2] The study of halogenated derivatives, such as chloro-1,4-dioxans and 5-chloro-2,3-dihydro-1,4-dioxin, reveals the influence of electronegative substituents on the chemical shifts of nearby protons.[5]
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,4-dioxane and some of its derivatives. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shifts (δ) of this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
| 1,4-Dioxane | CDCl₃ | -CH₂- | 3.73 | s |
| This compound | - | =CH- | ~5.5 | - |
| Dibenzo[b,e][3][4]dioxin | CDCl₃ | Ar-H | 6.91 | s |
| 2,3-Dihydrobenzo[b][3][4]dioxine-5-carboxamide | DMSO-d₆ | H-6, H-8 | 7.34 (dd), 6.98 (dd) | dd |
| H-7 | 6.87 (t) | t | ||
| -OCH₂- | 4.36 (m), 4.27 (m) | m | ||
| 5-Chloro-2,3-dihydro-1,4-dioxin | - | =CH- | - | - |
| -OCH₂- | - | - |
s = singlet, dd = doublet of doublets, t = triplet, m = multiplet. Data compiled from multiple sources.[2][5][6][7][8]
Table 2: ¹³C NMR Chemical Shifts (δ) of this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| 1,4-Dioxane | CDCl₃ | -CH₂- | 67.4 |
| 2-Methyl-1,4-dioxane | CDCl₃ | C-2 | ~73 |
| C-3 | ~66 | ||
| C-5 | ~67 | ||
| C-6 | ~66 | ||
| -CH₃ | ~21 | ||
| 2,3-Dihydrobenzo[b][3][4]dioxine-5-carboxamide | DMSO-d₆ | C=O | 165.87 |
| C-4a, C-8a | 143.56, 141.91 | ||
| C-5 | 123.64 | ||
| C-6, C-7, C-8 | 122.27, 120.41, 119.53 | ||
| -OCH₂- | 64.49, 63.55 |
Data compiled from multiple sources.[1][6][9]
Experimental Protocols
This section provides detailed methodologies for the preparation and NMR analysis of this compound derivatives.
Protocol 1: Sample Preparation for NMR Spectroscopy
High-quality NMR spectra are contingent on proper sample preparation. The following steps outline the best practices for preparing samples of this compound derivatives.
Materials:
-
NMR tube (5 mm outer diameter)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Analyte (this compound derivative)
-
Pipette and tips
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte and does not have signals that overlap with the regions of interest. CDCl₃ is suitable for many nonpolar derivatives, while DMSO-d₆ can be used for more polar compounds.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identification.
Protocol 2: NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument and sample.
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (ns): 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide range to encompass all carbon signals (e.g., 0 to 220 ppm).
-
Temperature: 298 K (25 °C).
Protocol 3: NMR Data Processing
Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.
Software:
-
Spectrometer-specific software (e.g., TopSpin, VnmrJ) or third-party NMR processing software.
Processing Steps:
-
Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of nuclei contributing to the signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound derivatives.
Caption: General workflow for NMR analysis.
Signaling Pathway
Many of the toxic effects of dioxin-like compounds are mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The diagram below provides a simplified overview of this pathway.
Caption: AHR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. r-nmr.eu [r-nmr.eu]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Halogeno-1,4-dioxans and their derivatives. Part VII. Conformations and 1H nuclear magnetic resonance parameters of some chloro-1,4-dioxans and 5-chloro-2,3-dihydro-1,4-dioxin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DIBENZO-P-DIOXIN(262-12-4) 1H NMR [m.chemicalbook.com]
- 8. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
The Strategic Use of 1,4-Dioxin Scaffolds in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,4-Dioxin and its derivatives are valuable heterocyclic intermediates in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. While the parent this compound is a non-aromatic, reactive species, its derivatives, particularly 2,3-dihydro-1,4-benzodioxine, are prevalent scaffolds in medicinal chemistry and drug discovery.[1] The strategic incorporation of the this compound moiety can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.
The primary application of this compound as an intermediate stems from its utility in cycloaddition reactions, such as the Diels-Alder reaction, and as a precursor to other functionalized heterocycles.[2][3] The synthesis of the this compound ring system itself often proceeds through a multi-step sequence, beginning with a Diels-Alder reaction between furan and a suitable dienophile, followed by epoxidation and a retro-Diels-Alder reaction.[2]
In the realm of drug development, 2,3-dihydro-1,4-benzodioxine derivatives have been successfully employed as key building blocks for a variety of therapeutic agents. Notably, this scaffold is present in compounds designed as PARP1 inhibitors for cancer therapy, demonstrating the importance of this structural motif in interacting with biological targets.[4] Furthermore, derivatives of 2,3-dihydro-1,4-dioxin have been utilized in the synthesis of biologically active side-chains for steroids, highlighting their utility in modifying natural products to enhance their therapeutic potential.[5]
The synthetic accessibility and the ability to introduce diverse functionalities onto the this compound framework make it an attractive intermediate for library synthesis in the pursuit of new lead compounds. The following protocols provide detailed methodologies for the synthesis of this compound and a key derivative, illustrating its role as a versatile chemical intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diels-Alder and Retro-Diels-Alder Reaction
This protocol outlines the three-step synthesis of this compound from furan and maleic anhydride.
Step 1: Diels-Alder Reaction of Furan and Maleic Anhydride
This step involves the [4+2] cycloaddition of furan (a diene) and maleic anhydride (a dienophile) to form exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Experimental Workflow for Diels-Alder Reaction
| Parameter | Value | Reference |
| Reactants | ||
| Maleic Anhydride | 5.0 g | [4] |
| Furan | 3.5 mL | [4] |
| Solvent | ||
| Tetrahydrofuran (THF) | 10.0 mL | [4] |
| Reaction Conditions | ||
| Temperature | 50°C | [4] |
| Reaction Time | 30 minutes | [4] |
| Product | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | [4] |
| Yield | Not explicitly stated, but crystallization is the method of isolation. | [4] |
| Characterization | Melting Point: 116-117 °C | [6] |
Step 2: Epoxidation of the Diels-Alder Adduct
The double bond in the bicyclic adduct is epoxidized to form 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.
Reaction Pathway for Epoxidation
| Parameter | Value | Reference |
| Reactant | ||
| exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 1 equivalent | |
| Reagents | ||
| Hydrogen Peroxide | Excess | |
| Formic Acid | Not specified | |
| Reaction Conditions | ||
| Temperature | 64°C | |
| Product | 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | |
| Yield | Not specified in the available abstract. | |
| Characterization | Further reaction in the next step. |
Step 3: Retro-Diels-Alder Reaction
The final step is the thermal decomposition (pyrolysis) of the epoxide, which undergoes a retro-Diels-Alder reaction to yield this compound and regenerate maleic anhydride.
Reaction Pathway for Retro-Diels-Alder
| Parameter | Value | Reference |
| Reactant | ||
| 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride | 1 equivalent | [2] |
| Reaction Conditions | ||
| Temperature | Pyrolysis (High Temperature) | [2] |
| Products | This compound and Maleic Anhydride | [2] |
| Yield | Not specified in the available abstract. | |
| Purification | Distillation is a likely method for separating the volatile this compound from the regenerated maleic anhydride. |
Protocol 2: Synthesis of 2,3-Dihydrobenzo[b]dioxine-5-carboxamide Derivatives as PARP1 Inhibitors
This protocol details the synthesis of a key 2,3-dihydrobenzo[b]dioxine intermediate, which serves as a scaffold for the development of potent PARP1 inhibitors.
Overall Synthetic Scheme
Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate
| Parameter | Value |
| Reactants | |
| Methyl 2,3-dihydroxybenzoate | 2.0 mmol |
| 1,2-Dibromoethane | 2.0 mmol |
| Potassium Carbonate (K₂CO₃) | 2.2 mmol |
| Solvent | |
| Dimethylformamide (DMF) | 5 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 10 hours |
| Workup | Dilute with water and extract with ethyl acetate. Dry the organic layer and evaporate the solvent. |
| Product | Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate |
| Yield | Not explicitly stated for this step, but the subsequent step has a 70% yield. |
Step 2 & 3: Synthesis of 2,3-Dihydrobenzo[b]dioxine-5-carboxamide
| Parameter | Value |
| Reactant | |
| Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate | 2.0 mmol |
| Reagents (Hydrolysis) | |
| Lithium Hydroxide (LiOH) | Not specified |
| Tetrahydrofuran (THF) / Water | Not specified |
| Reagents (Amidation) | |
| Isobutyl chloroformate | Not specified |
| N-methylmorpholine (NMM) | Not specified |
| Ammonia in Methanol | Not specified |
| Reaction Conditions | |
| Hydrolysis | Room Temperature, 8-12 hours |
| Amidation | 0°C to Room Temperature |
| Product | 2,3-Dihydrobenzo[b]dioxine-5-carboxamide |
| Yield | 70% |
| Characterization | Melting Point: 130–132 °C; ¹H NMR and ¹³C NMR data available in the cited literature. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. File:Synthesis-of-1,4-dioxin-1994-2D-skeletal.png - Wikimedia Commons [commons.wikimedia.org]
- 6. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
Application Notes and Protocols for Cycloaddition Reactions of 1,4-Dioxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for cycloaddition reactions involving 1,4-dioxin as a diene. This compound and its derivatives are valuable precursors in the synthesis of complex heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. This document outlines the primary cycloaddition strategies, including the Diels-Alder reaction, and provides detailed experimental protocols. Emphasis is placed on reaction conditions, catalysts, and the analysis of resulting cycloadducts.
Introduction to Cycloaddition Reactions of this compound
This compound is a heterocyclic organic compound that can act as an electron-rich diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity allows for the construction of bicyclic ethers, which can be further functionalized to create a variety of complex molecules. The endocyclic oxygen atoms in this compound influence its dienic reactivity and the stability of the resulting cycloadducts.
The general scheme for a Diels-Alder reaction of this compound involves its reaction with a dienophile, typically an electron-deficient alkene or alkyne, to form a 7-oxabicyclo[2.2.1]hept-5-ene derivative. The reaction is often facilitated by heat or Lewis acid catalysis.
Key Cycloaddition Strategies
Thermal Diels-Alder Reaction
The thermal [4+2] cycloaddition is a fundamental transformation where this compound reacts with a dienophile upon heating. The choice of solvent and reaction temperature is crucial for achieving optimal yields and minimizing side reactions.
Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acids can be employed to enhance the rate and selectivity of the Diels-Alder reaction. By coordinating to the dienophile, the Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound). This approach often allows for milder reaction conditions and can influence the stereoselectivity of the cycloaddition.
Photochemical Cycloaddition Reactions
While less common for simple this compound, photochemical conditions can induce cycloaddition reactions, including [2+2] and [4+2] cycloadditions, with suitable reaction partners. These reactions proceed through excited state intermediates and can provide access to different product isomers compared to thermal reactions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Diels-Alder reaction of this compound and its analogs with various dienophiles. Due to the limited availability of specific experimental data for this compound itself in the surveyed literature, data for the closely related and well-studied diene, furan, is included for comparative purposes.
Table 1: Thermal Diels-Alder Reaction of Dienes with Maleimide Derivatives
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | N-Phenylmaleimide | Toluene | 110 | 24 | Not Specified | General Knowledge |
| Furan | N-Phenylmaleimide | Chloroform | 60 | - | High | [1] |
| Furan | Maleic Anhydride | Diethyl ether | Room Temp | - | High | [2] |
Table 2: Lewis Acid Catalyzed Diels-Alder Reaction
| Diene | Dienophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methyl Acrylate | BF₃·OEt₂ | Dichloromethane | 0 - RT | 12 | Not Specified | General Principle |
| Furan | Acrylic Acid | BH₃·SMe₂ | THF | 0 - RT | 18 | 58 | [1] |
| Thiophene | N-Phenylmaleimide | AlCl₃ | Dichloromethane | Room Temp | - | High (exo selective) | [3] |
Table 3: Cycloaddition with Acetylenic Dienophiles
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Dimethyl Acetylenedicarboxylate (DMAD) | Toluene | Reflux | 24 | Not Specified | General Knowledge |
| Imidazole derivative | Dimethyl Acetylenedicarboxylate (DMAD) | Toluene | 85 | 1 | 45 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Diels-Alder Reaction of this compound with N-Phenylmaleimide
Materials:
-
This compound (1.0 equivalent)
-
N-Phenylmaleimide (1.1 equivalents)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-phenylmaleimide.
-
Dissolve the N-phenylmaleimide in anhydrous toluene.
-
Add this compound to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate
Materials:
-
This compound (1.2 equivalents)
-
Methyl Acrylate (1.0 equivalent)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 - 1.0 equivalent)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyl acrylate and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (BF₃·OEt₂) to the stirred solution.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General mechanism of the Diels-Alder reaction of this compound.
Caption: General experimental workflow for cycloaddition reactions.
Analytical Methods for Product Characterization
The successful synthesis of the cycloadducts can be confirmed using a combination of standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the cycloadduct, including its stereochemistry (e.g., endo/exo selectivity).
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product molecule.
Conclusion
The cycloaddition reactions of this compound provide a versatile route to novel heterocyclic compounds of interest in drug discovery and materials science. The protocols outlined in these application notes serve as a foundation for researchers to explore this chemistry further. Optimization of reaction conditions, including the choice of dienophile, catalyst, and solvent, will be crucial for achieving high yields and selectivities for specific target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
Application of 1,4-Dioxin in Mechanistic Studies of Pericyclic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxin is a heterocyclic, non-aromatic organic compound with the chemical formula C₄H₄O₂.[1] While its saturated analog, 1,4-dioxane, is a common solvent, the use of this compound itself in synthetic and mechanistic studies has been comparatively limited.[2] However, its structure, possessing two electron-rich double bonds within a six-membered ring, makes it an intriguing substrate for investigating the mechanisms of pericyclic reactions. As an unsaturated aliphatic ether, it is expected to participate in cycloaddition reactions, offering insights into reaction pathways, transition state geometries, and the influence of electronic effects.[2]
These application notes provide a framework for utilizing this compound as a mechanistic probe in pericyclic reactions, particularly [4+2] and [2+2] cycloadditions. The protocols are based on established synthetic methods for this compound and general principles of pericyclic reaction mechanisms, adapted for this specific substrate.
Synthesis of this compound
The parent this compound is not commercially available and must be synthesized. A reliable method involves a Diels-Alder reaction between furan and maleic anhydride, followed by epoxidation and a retro-Diels-Alder reaction.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Furan
-
Maleic anhydride
-
Ethyl acetate
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite solution (10%)
-
Magnesium sulfate (anhydrous)
-
Sand
Procedure:
-
Diels-Alder Adduct Formation:
-
Dissolve maleic anhydride (1.0 eq) in ethyl acetate.
-
Add furan (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the resulting crystalline adduct by filtration and wash with cold ethyl acetate.
-
-
Epoxidation of the Adduct:
-
Dissolve the Diels-Alder adduct (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, 10% sodium sulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Retro-Diels-Alder Reaction:
-
Set up a distillation apparatus with a short Vigreux column.
-
Place the crude epoxide in the distillation flask.
-
Heat the flask to 150-160 °C. The retro-Diels-Alder reaction will occur, and this compound will distill over.
-
Collect the distillate, which is this compound. The maleic anhydride will remain in the distillation flask.
-
Application Note 1: Mechanistic Study of a [4+2] Cycloaddition using this compound as a Dienophile
Principle:
The reaction of this compound with a highly electron-deficient dienophile, such as tetracyanoethylene (TCNE), is a powerful tool for investigating the mechanism of the Diels-Alder reaction. The symmetry of both reactants simplifies the analysis of the product distribution and stereochemistry. By studying the reaction under various conditions (thermal and photochemical) and in different solvents, one can probe for the presence of a concerted versus a stepwise (diradical or zwitterionic) mechanism. A concerted mechanism would be expected to yield a single, stereospecific adduct, while a stepwise mechanism might lead to a mixture of products or stereoisomers.
Experimental Protocol: Reaction of this compound with Tetracyanoethylene (TCNE)
Materials:
-
This compound (freshly prepared)
-
Tetracyanoethylene (TCNE)
-
Dioxane (anhydrous)
-
Acetonitrile (anhydrous)
-
Benzene (anhydrous)
-
Nitrogen gas
Procedure:
-
Thermal Reaction:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve TCNE (1.0 eq) in anhydrous dioxane.
-
Add a solution of this compound (1.1 eq) in anhydrous dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and analyze the crude product mixture by NMR spectroscopy to determine the product distribution and stereochemistry.
-
Purify the product(s) by column chromatography.
-
Repeat the reaction in acetonitrile and benzene to investigate solvent effects on the reaction pathway.
-
-
Photochemical Reaction:
-
In a quartz reaction vessel, dissolve TCNE (1.0 eq) and this compound (1.1 eq) in anhydrous dioxane.
-
Irradiate the solution with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 12 hours.
-
Monitor the reaction and work up as described for the thermal reaction.
-
Data Presentation
Table 1: Expected Products and Yields for the Reaction of this compound with TCNE
| Entry | Conditions | Solvent | Expected Major Product(s) | Expected Yield (%) | Mechanistic Implication |
| 1 | Thermal (25°C) | Dioxane | [4+2] Cycloadduct | >90 | Concerted Diels-Alder |
| 2 | Thermal (25°C) | Acetonitrile | [4+2] Cycloadduct, potential zwitterionic intermediates | Variable | Potential for stepwise character |
| 3 | Photochemical | Dioxane | [2+2] Cycloadduct(s) | Variable | Stepwise diradical mechanism |
Visualization
Application Note 2: this compound as a Mechanistic Probe for [2+2] Photocycloadditions
Principle:
The photochemical [2+2] cycloaddition is another class of pericyclic reactions where this compound can serve as a valuable mechanistic probe. The reaction is believed to proceed through a triplet or singlet excited state, leading to a diradical intermediate. The stereochemical outcome of the reaction can provide evidence for the nature of this intermediate. For example, if a long-lived diradical intermediate is formed, stereochemical scrambling of the dienophile might be observed. The reaction of this compound with an alkene such as cis- or trans-dichloroethene would be a good model system to study this.
Experimental Protocol: Photochemical [2+2] Cycloaddition of this compound with Dichloroethene
Materials:
-
This compound (freshly prepared)
-
cis-1,2-Dichloroethene
-
trans-1,2-Dichloroethene
-
Acetone (as a photosensitizer)
-
Benzene (anhydrous)
-
Nitrogen gas
Procedure:
-
Direct Irradiation:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and cis-1,2-dichloroethene (1.2 eq) in anhydrous benzene.
-
Purge the solution with nitrogen for 15 minutes.
-
Irradiate the solution with a low-pressure mercury lamp (λ = 254 nm) at room temperature for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, remove the solvent under reduced pressure and analyze the crude product mixture by ¹H NMR and GC to determine the product distribution and stereoisomer ratios.
-
Repeat the reaction with trans-1,2-dichloroethene.
-
-
Sensitized Irradiation:
-
Repeat the above procedure, adding acetone (10 mol%) to the reaction mixture as a triplet sensitizer.
-
Data Presentation
Table 2: Expected Stereochemical Outcome of the [2+2] Cycloaddition
| Entry | Reactants | Conditions | Expected Major Product Stereochemistry | Mechanistic Implication |
| 1 | This compound + cis-dichloroethene | Direct Irradiation | cis-Adduct | Concerted or short-lived singlet diradical |
| 2 | This compound + trans-dichloroethene | Direct Irradiation | trans-Adduct | Concerted or short-lived singlet diradical |
| 3 | This compound + cis-dichloroethene | Sensitized Irradiation | Mixture of cis- and trans-Adducts | Long-lived triplet diradical |
| 4 | This compound + trans-dichloroethene | Sensitized Irradiation | Mixture of cis- and trans-Adducts | Long-lived triplet diradical |
Visualization
Conclusion
While the application of the parent this compound in mechanistic studies of pericyclic reactions is not extensively documented, its electronic properties make it a potentially valuable tool for this purpose. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore its reactivity. Such studies could provide fundamental insights into the mechanisms of concerted and stepwise cycloaddition reactions, contributing to a deeper understanding of these important transformations in organic chemistry. Future work could involve detailed kinetic studies, computational modeling of reaction pathways, and the use of substituted this compound derivatives to probe electronic and steric effects.
References
Synthesis and Application of Substituted 1,4-Dioxins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of substituted 1,4-dioxins and their diverse applications, with a focus on their therapeutic potential. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data on their biological activities.
Substituted 1,4-dioxins and their derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique structural framework allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. These activities include antitumor, antimicrobial, and neurological effects, making them promising candidates for drug discovery and development.
Applications in Medicinal Chemistry
Substituted 1,4-dioxins have shown potential in various therapeutic areas. Their biological effects are often attributed to their ability to interact with specific biological targets, such as enzymes and receptors.
Antitumor Activity
Certain dibenzodioxine derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action for some of these compounds involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a role in regulating gene expression related to cell growth and differentiation.
Neurological Applications
Derivatives of 1,4-benzodioxane have been investigated for their effects on the central nervous system, particularly their interaction with dopamine and serotonin receptors. These receptors are crucial in the regulation of mood, cognition, and motor control, making 1,4-dioxin derivatives potential leads for the development of treatments for neurological and psychiatric disorders.
Enzyme Inhibition
Substituted 1,4-dioxins have also been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against Poly(ADP-ribose)polymerase 1 (PARP1), an enzyme involved in DNA repair, making them potential anticancer agents. Others have demonstrated inhibition of α-glucosidase, suggesting their potential in the management of diabetes.
Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of selected substituted this compound derivatives.
| Compound | Target/Assay | Activity (IC₅₀/Kᵢ) | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 Enzyme Inhibition | 5.8 µM (IC₅₀) | [1] |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide | PARP1 Enzyme Inhibition | 0.082 µM (IC₅₀) | [1] |
| Compound 7i (a 2,3-dihydro-1,4-benzodioxin derivative) | α-Glucosidase Inhibition | 86.31 ± 0.11 µM (IC₅₀) | [3] |
| Compound 7k (a 2,3-dihydro-1,4-benzodioxin derivative) | α-Glucosidase Inhibition | 81.12 ± 0.13 µM (IC₅₀) | [3] |
| Asenapine | Dopamine D2 Receptor Binding | 0.344 nM (Kᵢ) | [4] |
| Haloperidol | Dopamine D2 Receptor Binding | 0.517 nM (Kᵢ) | [4] |
| Olanzapine | Dopamine D2 Receptor Binding | 12.8 nM (Kᵢ) | [4] |
| Cabergoline | Dopamine D2 Receptor Binding | 0.61 nM (Kᵢ) | [5] |
| Lisuride | Dopamine D2 Receptor Binding | 0.95 nM (Kᵢ) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of key substituted this compound derivatives are provided below.
Protocol 1: Synthesis of N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide
This protocol describes the synthesis of a key intermediate for the preparation of various bioactive 2,3-dihydro-1,4-benzodioxin derivatives.
Materials:
-
4-methylbenzenesulfonyl chloride
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve N-2,3-dihydrobenzo[2][3]-dioxin-6-amine (1 equivalent) in a suitable volume of 10% aqueous Na₂CO₃ solution in a round-bottomed flask.
-
Add 4-methylbenzenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold distilled water.
-
Air-dry the product to obtain N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide.
Protocol 2: Synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides
This protocol outlines the synthesis of a series of substituted acetamides with potential biological activity, starting from the product of Protocol 1.
Materials:
-
N-(2,3-dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide
-
Lithium hydride (LiH)
-
N,N-dimethylformamide (DMF)
-
Substituted 2-bromo-N-phenylacetamides
-
Crushed ice
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a 50-mL round-bottomed flask, dissolve N-(2,3-dihydrobenzo[2][3]-dioxin-6-yl)-4-methylbenzenesulfonamide (1 equivalent) in 10 mL of DMF.
-
Add lithium hydride (1.05 equivalents) to the solution and stir the mixture for 30 minutes at 25 °C.
-
Add the respective substituted 2-bromo-N-phenylacetamide (1.05 equivalents) to the reaction mixture.
-
Continue stirring the mixture for 3-4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and air-dry to obtain the pure product.
Protocol 3: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate
This protocol details the synthesis of a key benzodioxine intermediate via a cyclization reaction.[1]
Materials:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a suspension of methyl 2,3-dihydroxybenzoate (1 equivalent) and K₂CO₃ (1.1 equivalents) in 5 mL of DMF, add 1,2-dibromoethane (1 equivalent).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate.
Visualizations
The following diagrams illustrate key pathways and workflows related to the synthesis and application of substituted 1,4-dioxins.
Conclusion
Substituted 1,4-dioxins represent a versatile class of compounds with significant potential in drug discovery. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening. The data presented here highlight their promise as anticancer agents, neurological modulators, and enzyme inhibitors. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 3. DSpace at KIST: Construction of dihydro-1,4-dioxins: Synthesis of dihydro-1,4-dioxin-3-carboxanilides [pubs.kist.re.kr]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In-situ Generation and Trapping of 1,4-Dioxin for Synthetic Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxin, a heterocyclic, non-aromatic compound, presents an intriguing yet underutilized scaffold in synthetic chemistry.[1][2] Its transient nature and propensity to polymerize make its isolation and storage challenging.[3] However, the in-situ generation of this compound as a reactive intermediate opens a pathway to novel molecular architectures through trapping reactions. This approach harnesses the fleeting existence of this compound, primarily through retro-Diels-Alder (rDA) reactions, to engage it in subsequent cycloadditions, offering a powerful tool for the synthesis of complex polycyclic systems.[2]
While the direct application of transient this compound in drug development is not extensively documented, the resulting polycyclic adducts can serve as unique scaffolds for the synthesis of novel pharmacologically active molecules. The broader class of dioxin-containing compounds, particularly stable, functionalized derivatives like 1,4-benzodioxins, has garnered significant attention for their biological activities, including their role as PARP1 inhibitors in cancer therapy.[4] These application notes provide a detailed overview of the primary method for the in-situ generation of this compound and protocols for its trapping in synthetic applications.
Core Principles: In-situ Generation via Retro-Diels-Alder Reaction
The most viable route for the in-situ generation of this compound involves a multi-step sequence starting from the Diels-Alder reaction of furan and maleic anhydride. The resulting adduct is then epoxidized, and this epoxide serves as the precursor for the thermal retro-Diels-Alder reaction, which liberates this compound as a transient species.[2]
The overall synthetic pathway can be visualized as follows:
Caption: Workflow for the in-situ generation and trapping of this compound.
Experimental Protocols
The following protocols describe the synthesis of the this compound precursor and a general procedure for its in-situ generation and trapping.
Protocol 1: Synthesis of the this compound Precursor (Epoxide of Furan-Maleic Anhydride Adduct)
Objective: To synthesize the key precursor for the in-situ generation of this compound.
Materials:
-
Furan
-
Maleic Anhydride
-
Ethyl acetate
-
Hexane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
Step 1: Synthesis of the Diels-Alder Adduct
-
In a 250 mL round-bottom flask, dissolve maleic anhydride (10.0 g, 102 mmol) in 80 mL of ethyl acetate with stirring.
-
Add 80 mL of hexane to the solution and mix thoroughly.
-
Add freshly distilled furan (7.0 g, 103 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 5 minutes. Crystallization of the endo-adduct should begin.
-
Cool the flask in an ice bath for 15 minutes to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration and wash with cold hexane.
-
Dry the product under vacuum to yield the pure endo-Diels-Alder adduct.
Step 2: Epoxidation of the Diels-Alder Adduct
-
Suspend the dried Diels-Alder adduct (10.0 g, 60.2 mmol) in 150 mL of dichloromethane (DCM) in a 500 mL round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add m-CPBA (77%, 15.0 g, 66.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure epoxide adduct.
Protocol 2: In-situ Generation and Trapping of this compound
Objective: To generate this compound in-situ via a retro-Diels-Alder reaction and trap it with a suitable dienophile.
Materials:
-
Epoxide of furan-maleic anhydride adduct (from Protocol 1)
-
Dienophile (e.g., N-methylmaleimide, dimethyl acetylenedicarboxylate)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Schlenk tube or sealed reaction vessel
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place the epoxide adduct (1.0 eq) and the chosen dienophile (1.5 - 3.0 eq) in a Schlenk tube equipped with a magnetic stir bar.
-
Add a suitable high-boiling point solvent (e.g., xylene, to achieve a concentration of ~0.1 M of the epoxide adduct).
-
Flush the tube with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Seal the tube and heat the reaction mixture to a temperature sufficient to induce the retro-Diels-Alder reaction (typically 120-160 °C).
-
Stir the reaction at this temperature for the required time (this can range from a few hours to overnight, and should be monitored by TLC or GC-MS if possible).
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to isolate the trapped cycloadduct.
Data Presentation
The efficiency of the trapping reaction is highly dependent on the nature of the dienophile and the reaction conditions. Below is a table summarizing hypothetical quantitative data for the trapping of in-situ generated this compound with various dienophiles.
| Entry | Dienophile (Trapping Agent) | Solvent | Temperature (°C) | Time (h) | Yield of Trapped Product (%) |
| 1 | N-Methylmaleimide | Xylene | 140 | 12 | 65 |
| 2 | Dimethyl acetylenedicarboxylate | Toluene | 120 | 24 | 58 |
| 3 | Maleic anhydride | Xylene | 140 | 18 | 45 |
| 4 | Tetracyanoethylene | Toluene | 110 | 8 | 72 |
Logical Relationships and Workflows
The logical flow of the synthetic strategy and the key relationships between the reactants, intermediates, and products can be represented as follows:
Caption: Logical workflow from starting materials to the final trapped product.
Applications in Drug Development and Medicinal Chemistry
The direct trapping of in-situ generated this compound provides access to a variety of complex and rigid polycyclic scaffolds. These structures are often difficult to synthesize through conventional methods. The resulting cycloadducts can be further functionalized to explore new chemical space in drug discovery programs.
While the parent this compound is not directly used, the synthesis of its stable, substituted benzofused derivatives has proven to be a fruitful area in medicinal chemistry. For instance, derivatives of 2,3-dihydrobenzo[b][1][3]dioxine have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key target in cancer therapy.[4] The synthetic strategies for these more complex dioxin-containing molecules often involve multi-step sequences, but the fundamental understanding of dioxin chemistry, including cycloaddition reactions, is beneficial.
The unique, oxygen-rich, and stereochemically defined scaffolds obtained from trapping transient this compound can be considered as novel building blocks for the generation of compound libraries for high-throughput screening. The conformational rigidity of these systems can be advantageous for designing ligands with high affinity and selectivity for biological targets.
Conclusion
The in-situ generation and trapping of this compound via a retro-Diels-Alder reaction sequence is a powerful, albeit specialized, synthetic methodology. It provides a route to novel and complex polycyclic structures that hold potential for applications in materials science and as scaffolds in medicinal chemistry. The protocols and data presented herein offer a foundational guide for researchers interested in exploring the synthetic utility of this transient heterocyclic intermediate. Further research into the scope of trapping agents and the biological activity of the resulting adducts is warranted to fully realize the potential of this elegant synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring the Polymerization of p-Dioxanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to monitor the ring-opening polymerization (ROP) of p-dioxanone (PDO), a critical process in the synthesis of the biodegradable and biocompatible polymer, poly(p-dioxanone) (PPDO). PPDO is extensively used in biomedical applications such as surgical sutures, orthopedic devices, and drug delivery systems.[1][2][3] Accurate monitoring of the polymerization process is essential for controlling the polymer's molecular weight, structure, and thermal properties, which in turn dictate its performance.
This document details the primary analytical methods for real-time and offline monitoring of PDO polymerization, including spectroscopic, chromatographic, and thermal analysis techniques. Detailed experimental protocols are provided for each key method, and quantitative data from representative studies are summarized for comparative analysis.
Overview of p-Dioxanone Polymerization
The synthesis of PPDO is achieved through the ring-opening polymerization of the p-dioxanone monomer.[1] This reaction is typically initiated by organometallic catalysts, such as stannous octoate (Sn(Oct)₂), and requires controlled temperature and an inert atmosphere to proceed effectively.[4][5] The polymerization process involves the cleavage and subsequent re-formation of ester bonds, leading to the formation of a long-chain polyester.
Monitoring the polymerization kinetics is crucial for several reasons:
-
Determining Monomer Conversion: Tracking the disappearance of the monomer over time allows for the calculation of reaction rates and the determination of when the polymerization has reached completion or equilibrium.
-
Controlling Molecular Weight: The molecular weight and molecular weight distribution of the resulting polymer are critical for its mechanical properties and degradation profile. Monitoring these parameters allows for the synthesis of polymers with desired characteristics.
-
Ensuring Structural Integrity: Characterization techniques can confirm the chemical structure of the polymer and identify any side reactions or degradation products.
The following sections will delve into the specific techniques used to monitor these critical parameters.
Spectroscopic Techniques for In-Situ and Ex-Situ Monitoring
Spectroscopic methods are powerful tools for monitoring the chemical changes that occur during polymerization, often allowing for real-time, in-situ analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H NMR spectroscopy is a primary technique for determining monomer conversion and characterizing the structure of the resulting polymer.[5][6][7] By integrating the signals corresponding to the protons of the monomer and the polymer, the extent of the reaction can be quantified over time.
Key Observables:
-
Monomer Conversion: The disappearance of characteristic monomer peaks and the appearance of polymer peaks are monitored. For instance, the protons in the PDO monomer have distinct chemical shifts from those in the repeating unit of the PPDO polymer.[7]
-
Polymer Structure: The ¹H and ¹³C NMR spectra confirm the expected polyester structure of PPDO and can be used to identify end-groups and any potential side products.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is particularly useful for real-time, in-situ monitoring of polymerization reactions, often through the use of an attenuated total reflectance (ATR) probe immersed in the reaction mixture.[9][10] It tracks the changes in functional groups as the reaction progresses.
Key Observables:
-
Monomer Consumption: The decrease in the intensity of vibrational bands specific to the monomer, such as the C-O-C stretching of the cyclic ether, is monitored.
-
Polymer Formation: The appearance and increase in intensity of bands characteristic of the polymer, like the C=O stretching of the ester group in the polymer backbone, are observed.[11][12][13] The polymerization can be followed by observing the decrease in the C-O-C stretching vibration of the monomer and the simultaneous increase of the ester carbonyl peak of the polymer.[14]
Chromatographic Techniques for Molecular Weight Determination
Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of the synthesized polymer, which are critical parameters for its end-use application.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Application: GPC/SEC is the standard method for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[15][16][17] This technique separates polymer chains based on their hydrodynamic volume in solution.
Key Observables:
-
Molecular Weight Averages (Mn, Mw): These values indicate the average size of the polymer chains.
-
Polydispersity Index (PDI): This value describes the breadth of the molecular weight distribution. A PDI close to 1 indicates a more uniform distribution of polymer chain lengths.
-
Polymer Degradation: GPC can also be used to monitor the degradation of the polymer over time by observing the decrease in molecular weight.[16]
Thermal Analysis Techniques
Thermal analysis techniques provide crucial information about the thermal stability, glass transition temperature, melting point, and crystallinity of both the monomer and the resulting polymer.
Differential Scanning Calorimetry (DSC)
Application: DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[5][18][19] It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of PPDO.
Key Observables:
-
Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For PPDO, the Tg is typically in the range of -10 to 0 °C.[1][3]
-
Melting Temperature (Tm): The temperature at which the crystalline regions of the polymer melt. The Tm of PPDO is approximately 110 °C.[3][18]
-
Crystallinity: The degree of crystalline content in the polymer, which can be calculated from the enthalpy of melting.[16][20]
Thermogravimetric Analysis (TGA)
Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][18][21] It is used to assess the thermal stability and decomposition profile of PPDO.
Key Observables:
-
Decomposition Temperature: The temperature at which the polymer begins to degrade. TGA curves show the onset of weight loss, indicating the thermal stability of the material.[4][21]
-
Thermal Degradation Mechanism: The shape of the TGA curve can provide insights into the mechanism of thermal decomposition.
Data Presentation
The following tables summarize typical quantitative data obtained from the monitoring techniques described above.
Table 1: Molecular Weight and Polydispersity of PPDO from GPC Analysis
| Sample | Polymerization Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PPDO-1 | 2 | 15,000 | 25,000 | 1.67 |
| PPDO-2 | 4 | 35,000 | 60,000 | 1.71 |
| PPDO-3 | 8 | 50,000 | 95,000 | 1.90 |
| PPDO-4 | 16 | 65,000 | 130,000 | 2.00 |
Note: These are representative values and can vary significantly with reaction conditions.
Table 2: Thermal Properties of PPDO from DSC and TGA Analysis
| Property | Value | Technique |
| Glass Transition Temperature (Tg) | -10 to 0 °C | DSC |
| Melting Temperature (Tm) | ~110 °C | DSC |
| Onset of Thermal Decomposition | ~180-200 °C | TGA |
| Temperature at Max Decomposition Rate | ~300 °C | TGA |
Experimental Protocols
Protocol for Monitoring Monomer Conversion by ¹H NMR
-
Reaction Sampling: At predetermined time intervals, carefully extract a small aliquot (e.g., 0.1 mL) from the polymerization reaction mixture under an inert atmosphere.
-
Sample Preparation: Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., deuterated chloroform, CDCl₃) and an inhibitor if necessary.
-
NMR Analysis:
-
Transfer the diluted sample to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Integrate the characteristic peaks of the p-dioxanone monomer and the poly(p-dioxanone) polymer.
-
-
Calculation of Conversion:
-
Identify a non-overlapping peak for the monomer and the polymer.
-
Calculate the monomer conversion using the following formula: Conversion (%) = [Area(polymer) / (Area(polymer) + Area(monomer))] * 100
-
Protocol for In-Situ Monitoring by ATR-FTIR Spectroscopy
-
Setup:
-
Insert a clean and dry ATR-FTIR probe into the reaction vessel through a sealed port.
-
Ensure the ATR crystal is fully submerged in the reaction medium.
-
-
Background Spectrum: Record a background spectrum of the reaction mixture (monomer, solvent, initiator) before initiating the polymerization.
-
Reaction Monitoring:
-
Initiate the polymerization (e.g., by adding the catalyst or increasing the temperature).
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of a characteristic monomer peak and the increase in the absorbance of a characteristic polymer peak over time.
-
Plot the peak absorbance or integrated peak area versus time to obtain the reaction kinetics.
-
Protocol for Molecular Weight Determination by GPC
-
Sample Preparation:
-
Dissolve a known concentration of the dried polymer sample (e.g., 1-2 mg/mL) in a suitable GPC eluent (e.g., tetrahydrofuran (THF) or chloroform).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GPC Analysis:
-
Inject the filtered sample into the GPC system equipped with a suitable column set for the expected molecular weight range.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Data Processing:
-
Use a calibration curve generated from polymer standards of known molecular weight (e.g., polystyrene) to determine the Mn, Mw, and PDI of the sample.
-
Protocol for Thermal Characterization by DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to 150 °C at 10 °C/min.
-
Hold for 5 minutes to ensure complete melting.
-
Cool to -50 °C at 10 °C/min.
-
Heat from -50 °C to 150 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the step change in the heat flow curve of the second heating scan.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan.
-
Calculate the percent crystallinity from the enthalpy of melting.
-
Protocol for Thermal Stability Analysis by TGA
-
Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan.
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset of decomposition temperature and the temperature of maximum decomposition rate from the TGA curve and its derivative.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for monitoring the polymerization of p-dioxanone.
References
- 1. Polydioxanone - Wikipedia [en.wikipedia.org]
- 2. Segmented Copolymers of p-dioxanone, Glycolide, and Lactide: Advantages and Applications in Biomedical [sigmaaldrich.com]
- 3. poly-med.com [poly-med.com]
- 4. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2020109930A1 - Advanced processing of absorbable poly(p-dioxanone) containing high level of p-dioxanone monomer - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. adhesivesmag.com [adhesivesmag.com]
- 11. Surface-initiated, ring-opening polymerization of p-dioxanone from gold and silicon oxide surfaces - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of 1,4-Dioxin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,4-Dioxin and its derivatives during synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and related compounds, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YD-01 | Low Yield of this compound | - Inefficient catalyst. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of side products.[1][2] | - Catalyst Optimization: Consider using catalysts like ZrO2/TiO2 for oxirane dimerization or solid superacids for ethylene glycol dehydration.[1][3][4] - Temperature Control: Optimize the reaction temperature. For example, the synthesis of 1,4-dioxane from oxirane shows high conversion at 75°C.[1][3] For diethylene glycol dehydration, the ideal temperature is reported to be 160°C.[2] - Reagent Purity: Ensure starting materials are pure and dry. - Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to minimize byproduct formation. |
| PU-01 | Product Contamination with Byproducts | - Incomplete reaction. - Side reactions due to high temperatures. - Presence of impurities in starting materials.[1][2] | - Purification: Utilize fractional distillation to separate the product from byproducts like 2-methyl-1,3-dioxolane and acetaldehyde.[2] - Washing: Wash the crude product with an aqueous alkali-metal hydroxide solution. - Column Chromatography: Use silica gel or alumina column chromatography for purification.[5] |
| PU-02 | Presence of Peroxides in the Final Product | - Exposure to air and light during storage.[6] | - Peroxide Removal: Reflux the product with NaBH4 or anhydrous stannous chloride and then distill.[6] Alternatively, pass the product through a column of activated alumina.[6] - Storage: Store the purified this compound under a nitrogen atmosphere and away from light.[6] |
| PU-03 | Water Contamination in the Product | - Incomplete drying of reactants or solvents. - Formation of water as a byproduct in dehydration reactions.[2] | - Drying Agents: Use drying agents like anhydrous sodium sulfate or magnesium sulfate. For more rigorous drying, distill from sodium metal or use molecular sieves.[6] - Azeotropic Distillation: Utilize azeotropic distillation to remove water.[2] |
| RX-01 | Reaction Stalls or is Incomplete | - Catalyst deactivation. - Insufficient reaction time or temperature. - Reversible reaction reaching equilibrium. | - Catalyst Reactivation/Addition: Add fresh catalyst or consider catalysts with better stability.[4] - Optimize Conditions: Increase reaction time or temperature, monitoring for byproduct formation. - Shift Equilibrium: If applicable, remove a byproduct (e.g., water) to drive the reaction to completion.[2] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for synthesizing this compound and its derivatives?
Common synthetic routes include:
-
Dehydration of Diethylene Glycol: This method uses an acid catalyst, such as sulfuric acid, to dehydrate diethylene glycol, leading to ring closure.[2]
-
Dimerization of Ethylene Oxide (Oxirane): This can be catalyzed by solid acid catalysts like ZrO2/TiO2.[1][3]
-
Williamson Ether Synthesis-type Reactions: For substituted dibenzo[3][7]dioxins, a common method is the reaction of a catechol with a substituted 1,2-dihalobenzene in the presence of a base.[7][8]
-
Elimination Reactions: this compound can be synthesized by the elimination of halogens or hydrogen halides from polyhalogenated 1,4-dioxanes.[9]
2. How can I improve the yield of my this compound synthesis?
To improve the yield, consider the following:
-
Catalyst Selection: The choice of catalyst is crucial. For instance, using a ZrO2/TiO2 composite catalyst in oxirane dimerization has been shown to achieve high conversion and selectivity.[1][3] Solid superacid catalysts can also be highly effective in dehydration reactions.[4]
-
Reaction Conditions: Optimizing temperature, pressure, and solvent can significantly impact yield. For example, the synthesis of 1,4-dioxane from ethylene glycol dehydration is often carried out at elevated temperatures (around 160-170°C).[1][2]
-
Purity of Reactants: Using high-purity starting materials can minimize side reactions and improve the overall yield.
3. What are the common impurities in crude this compound, and how can they be removed?
Common impurities include acetaldehyde, ethylene acetal, acetic acid, water, and peroxides.[6] Purification methods include:
-
Distillation: Fractional distillation is effective for removing volatile impurities like acetaldehyde and ethylene acetal.[2] Azeotropic distillation can be used to remove water.[10]
-
Chemical Treatment: Peroxides can be removed by refluxing with reducing agents like NaBH4 or by treatment with ferrous sulfate.[6] Acidic impurities can be neutralized by washing with an alkaline solution.
-
Chromatography: Percolation through a column of activated alumina can remove peroxides and other polar impurities.[6]
4. How should I store purified this compound?
This compound and its derivatives are prone to forming explosive peroxides upon exposure to air and light.[6] Therefore, it is crucial to store them in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[6]
5. What are the main byproducts to expect in the synthesis of 1,4-Dioxane from diethylene glycol?
The primary byproducts in the acid-catalyzed dehydration of diethylene glycol are 2-methyl-1,3-dioxolane and acetaldehyde.[2] Crotonaldehyde and polyglycols can also be formed to a lesser extent.[2] Severe charring and the formation of tars can also occur, particularly with sulfuric acid catalysts.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxane from Ethylene Oxide using a ZrO2/TiO2 Catalyst
This protocol is based on the method described by Wang et al. for the selective synthesis of 1,4-dioxane from oxirane.[1]
1. Catalyst Preparation (Coprecipitation Method): a. Prepare an aqueous solution of zirconyl chloride and titanium tetrachloride. b. Add a precipitating agent (e.g., ammonia solution) dropwise with vigorous stirring until the pH reaches a desired value. c. Age the resulting precipitate, then filter, wash with deionized water until chloride-free, and dry. d. Calcine the dried powder at a specified temperature to obtain the ZrO2/TiO2 catalyst.
2. Catalytic Reaction: a. Pack a fixed-bed reactor with the prepared ZrO2/TiO2 catalyst. b. Introduce a feed gas of ethylene oxide diluted with an inert gas (e.g., nitrogen) into the reactor at a controlled flow rate (defined by the gaseous hourly space velocity). c. Maintain the reactor at the optimal reaction temperature (e.g., 75°C) and atmospheric pressure.[1] d. Collect the product stream and analyze the conversion of ethylene oxide and selectivity to 1,4-dioxane using gas chromatography (GC).
3. Product Purification: a. Condense the product stream to separate the liquid products from the unreacted gases. b. Wash the liquid product with a dilute alkaline solution to remove any acidic byproducts. c. Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate). d. Purify the 1,4-dioxane by fractional distillation.
Protocol 2: Purification of Crude 1,4-Dioxane
This protocol outlines a general procedure for removing common impurities from commercially available or synthesized 1,4-dioxane.[6]
1. Removal of Acetaldehyde and Acidic Impurities: a. To the crude 1,4-dioxane, add a solution of dilute hydrochloric acid. b. Reflux the mixture for several hours while bubbling a slow stream of nitrogen through the solution to carry away the acetaldehyde formed from acetal hydrolysis. c. Cool the solution and add potassium hydroxide pellets until the aqueous layer is saturated and separates from the dioxane layer.
2. Drying: a. Separate the dioxane layer and treat it with fresh potassium hydroxide pellets to remove residual water. b. Decant the dioxane into a clean, dry flask.
3. Removal of Peroxides and Final Drying: a. Add sodium metal to the dried dioxane. b. Reflux the mixture until the surface of the sodium remains bright, indicating the removal of peroxides and final traces of water. c. Distill the pure, dry 1,4-dioxane from the sodium.
4. Storage: a. Store the purified 1,4-dioxane over sodium wire or under a nitrogen atmosphere in a tightly sealed, amber glass bottle to prevent peroxide formation.
Data Presentation
Table 1: Comparison of Catalysts for 1,4-Dioxane Synthesis from Ethylene Glycol
| Catalyst | Reaction Temperature (°C) | Yield (%) | Key Byproducts | Reference |
| Sulfuric Acid | 170-200 | ~90 | Tars, 2-methyl-1,3-dioxolane, acetaldehyde | [1][2] |
| Phosphoric Acid | 130-200 | Variable | Similar to H2SO4 | [2] |
| p-Toluenesulfonic Acid | 130-200 | Variable | Similar to H2SO4 | [2] |
| Acidic Ion-Exchange Resins | 130-200 | Variable | Fewer tars | [2] |
| Zeolites (ZSM-5) | 265-275 | Good | - | [4] |
| Granular Solid Superacid | 195-240 | >90 | Methyl dioxolane, paraldehyde | [4] |
Table 2: Optimal Conditions for 1,4-Dioxane Synthesis from Oxirane
| Parameter | Optimal Value | Reference |
| Catalyst | 25% ZrO2/TiO2 | [3] |
| Reaction Temperature | 75 °C | [1][3] |
| Pressure | Atmospheric | [1][3] |
| Gaseous Hourly Space Velocity | 1200.0 h⁻¹ | [1][3] |
| Oxirane Conversion | 100.0% | [1][3] |
| 1,4-Dioxane Selectivity | 86.2% | [1][3] |
Visualizations
Caption: A troubleshooting workflow for this compound synthesis.
Caption: A general purification pathway for crude this compound.
References
- 1. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN1186338C - Method for catalytically synthesizing 1,4-dioxane using granular solid super strong acid - Google Patents [patents.google.com]
- 5. env.go.jp [env.go.jp]
- 6. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved synthesis of substituted dibenzo[l,4]dioxines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
Preventing polymerization of 1,4-Dioxin during synthesis and storage
Disclaimer: 1,4-Dioxin is an unstable compound, and there is limited published data specifically detailing its polymerization prevention. The following guidance is based on established principles for handling analogous compounds, such as vinyl ethers and other reactive dienes. Researchers should always perform a thorough risk assessment before any new procedure.
Troubleshooting Guide: Polymerization Issues with this compound
This guide addresses common issues related to the unwanted polymerization of this compound during its synthesis and handling.
| Problem | Potential Cause | Recommended Action |
| Spontaneous polymerization during synthesis (e.g., during workup or purification). | 1. Acidic Conditions: Trace acid can initiate rapid cationic polymerization.[1] 2. Elevated Temperatures: Heat can accelerate both radical and cationic polymerization pathways. 3. Presence of Oxygen: Can lead to peroxide formation, which may initiate radical polymerization. | 1. Neutralize: Ensure all reagents and equipment are free from acidic residues. A mild basic wash (e.g., with a dilute solution of sodium bicarbonate) of the reaction mixture before concentration can be beneficial, followed by drying. 2. Low Temperature: Maintain low temperatures throughout the synthesis and purification process. Use a cold water bath during distillations or solvent removal. 3. Inert Atmosphere: Conduct the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Polymer formation during storage. | 1. Improper Storage Conditions: Exposure to light, heat, or air can promote polymerization over time.[2] 2. Inhibitor Depletion: The effectiveness of added inhibitors can decrease over time. | 1. Optimal Storage: Store this compound in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere.[3] 2. Inhibitor Check: If storing for extended periods, consider adding a suitable inhibitor and periodically checking its concentration. |
| Formation of a viscous liquid or solid polymer upon addition of a reagent. | 1. Reagent Contamination: The added reagent may contain acidic impurities. 2. Lewis Acid Reactivity: Reagents that are Lewis acids can act as initiators for cationic polymerization.[1] | 1. Reagent Purity: Use freshly purified or high-purity reagents. 2. Compatibility Check: Before adding a reagent to your main batch, perform a small-scale test to check for any signs of polymerization. |
Frequently Asked Questions (FAQs)
Synthesis
Q1: My this compound sample polymerized during distillation. How can I prevent this?
A1: Polymerization during distillation is likely due to the presence of acidic impurities or excessive heat. To prevent this, ensure your glassware is scrupulously clean and free of any acidic residue. It is also advisable to perform the distillation at the lowest possible temperature under a high vacuum. Adding a small amount of a high-boiling point, non-reactive radical inhibitor, such as butylated hydroxytoluene (BHT), to the distillation flask can also be beneficial.
Q2: What are the best practices for the workup of a this compound synthesis?
A2: During the workup, it is crucial to avoid acidic conditions. If an aqueous workup is necessary, use a dilute basic solution (e.g., sodium bicarbonate) to neutralize any acid. Dry the organic phase thoroughly with a neutral drying agent like anhydrous sodium sulfate. All subsequent steps, including solvent removal, should be performed at low temperatures.
Storage and Handling
Q3: What is the recommended way to store purified this compound?
A3: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark environment, such as a refrigerator or freezer.[3] For longer-term storage, adding a radical inhibitor is recommended.
Q4: Which inhibitors are suitable for preventing the polymerization of this compound?
A4: While specific data for this compound is scarce, inhibitors commonly used for vinyl ethers are likely to be effective. These include:
-
Phenolic inhibitors: Such as hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). These are particularly effective in the presence of trace oxygen.
-
Quinones: For example, p-benzoquinone (PBQ) can be used. The choice of inhibitor may depend on the intended downstream application and the ease of its removal.
Q5: How can I remove an inhibitor from this compound before use?
A5: The method of removal depends on the inhibitor used. Phenolic inhibitors like hydroquinone and MEHQ can often be removed by washing with a dilute aqueous alkali solution (e.g., 1% NaOH), followed by washing with water to neutrality and drying over a suitable agent. BHT can be more challenging to remove by washing and may require distillation.
Quantitative Data on Inhibitor Effectiveness (Analogous System)
As there is a lack of specific quantitative data for this compound, the following table provides an example of inhibitor effectiveness for a generic vinyl monomer, which is expected to have a similar reactivity profile.
| Inhibitor | Concentration (ppm) | Induction Period at 60°C (minutes) |
| No Inhibitor | 0 | < 1 |
| p-Benzoquinone (PBQ) | 100 | 120 |
| Hydroquinone (HQ) | 200 | 90 |
| Monomethyl Ether Hydroquinone (MEHQ) | 200 | 75 |
| Butylated Hydroxytoluene (BHT) | 500 | 60 |
Note: This data is illustrative for a generic vinyl monomer and should be used as a qualitative guide for this compound.
Experimental Protocols
Protocol for Inhibitor Removal
Objective: To remove a phenolic inhibitor (e.g., MEHQ) from this compound prior to a reaction.
Materials:
-
This compound containing MEHQ
-
1% (w/v) Sodium hydroxide solution, deoxygenated
-
Saturated sodium chloride solution (brine), deoxygenated
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Work under an inert atmosphere to prevent exposure to oxygen.
-
Place the this compound sample in a separatory funnel.
-
Add an equal volume of deoxygenated 1% sodium hydroxide solution.
-
Gently shake the funnel, periodically venting. The aqueous layer will typically develop a dark color as the phenolate salt of the inhibitor is formed.
-
Separate the aqueous layer.
-
Repeat the wash with the sodium hydroxide solution until the aqueous layer remains colorless.
-
Wash the this compound with an equal volume of deoxygenated brine to remove any residual sodium hydroxide.
-
Separate the aqueous layer and transfer the this compound to a flask containing anhydrous sodium sulfate.
-
Gently swirl the flask and allow the this compound to dry for at least 30 minutes.
-
The inhibitor-free this compound can then be carefully decanted or filtered for immediate use.
Visualizations
Caption: Cationic polymerization pathway of this compound.
Caption: Decision workflow for troubleshooting polymerization.
References
Technical Support Center: Retro-Diels-Alder Reaction for 1,4-Dioxin Formation
Welcome to the technical support center for the retro-Diels-Alder synthesis of 1,4-dioxin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound synthesis via a retro-Diels-Alder reaction?
A1: The synthesis is a two-step process. First, a Diels-Alder reaction is performed between furan (a diene) and maleic anhydride (a dienophile) to form a 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct. This adduct is then subjected to a retro-Diels-Alder reaction, typically through heating (pyrolysis), which causes it to decompose into this compound and regenerate maleic anhydride.
Q2: My retro-Diels-Alder reaction is resulting in a very low yield of this compound. What are the potential causes?
A2: Low yields can stem from several factors:
-
Suboptimal Temperature: The retro-Diels-Alder reaction is temperature-dependent. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to the decomposition of the desired this compound product.
-
Reaction Equilibrium: The retro-Diels-Alder reaction is a reversible equilibrium. To favor the formation of this compound, the products should be removed from the reaction mixture as they are formed, for example, by distillation under reduced pressure.
-
Isomer Stability: The Diels-Alder adduct exists as endo and exo isomers. The endo isomer typically undergoes the retro-Diels-Alder reaction at a lower temperature than the more thermally stable exo isomer.[1][2] If your starting material is predominantly the exo isomer, a higher temperature will be required for the reaction to proceed efficiently.
-
Side Reactions: Polymerization of the starting material or the this compound product can occur at elevated temperatures, reducing the yield of the desired product.
Q3: I am observing the formation of a dark, tar-like substance in my reaction flask during the pyrolysis. What is this and how can I prevent it?
A3: The formation of a dark, tar-like substance is likely due to the polymerization of furan, maleic anhydride, or the this compound product at high temperatures. To mitigate this, consider the following:
-
Lower the Temperature: Operate at the lowest effective temperature for the retro-Diels-Alder reaction.
-
Use a Vacuum: Performing the pyrolysis under vacuum allows for the distillation of the this compound product at a lower temperature, minimizing the residence time at high temperatures and reducing the likelihood of polymerization.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to charring.
Q4: How can I effectively monitor the progress of the retro-Diels-Alder reaction?
A4: The reaction progress can be monitored by analyzing the composition of the reaction mixture over time. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for identifying and quantifying the starting material, the this compound product, and any byproducts.[4][5][6][7][8] For real-time analysis, in-situ monitoring techniques like infrared (IR) spectroscopy can be employed to track the disappearance of the adduct's characteristic peaks and the appearance of product peaks.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No this compound Formation | Insufficient reaction temperature. | Gradually increase the pyrolysis temperature in increments of 10-20°C. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and product decomposition. Refer to the data in Table 1 for guidance on typical temperature ranges. |
| Starting material is predominantly the thermally stable exo isomer. | The endo adduct is the kinetic product and forms at lower temperatures, while the exo is the thermodynamic product and is favored by longer reaction times or higher temperatures during the initial Diels-Alder synthesis.[9] To favor the endo isomer for an easier retro-reaction, consider a shorter reaction time and lower temperature for the adduct formation. If you have the exo isomer, a higher pyrolysis temperature will be necessary.[1][2] | |
| Reaction equilibrium is not being shifted towards the products. | Perform the retro-Diels-Alder reaction under vacuum. This will facilitate the removal of the volatile this compound product from the reaction mixture as it forms, driving the equilibrium towards the product side. | |
| Polymerization/Charring | Reaction temperature is too high. | Reduce the pyrolysis temperature. The ideal temperature is one that allows for a reasonable reaction rate without causing significant decomposition or polymerization. |
| Prolonged reaction time at high temperature. | Minimize the reaction time. Once the retro-Diels-Alder reaction begins, the product should be collected as quickly as possible. | |
| Presence of oxygen. | Ensure the reaction is carried out under a completely inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization. | |
| Product Contamination | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with GC-MS until the starting adduct is no longer detected. |
| Co-distillation of starting materials or byproducts. | Optimize the distillation conditions. A fractional distillation setup may be necessary to effectively separate the this compound from maleic anhydride and other impurities. The purity of the final product can be verified by analytical techniques such as NMR and GC-MS. | |
| Decomposition of this compound. | This compound can be unstable at elevated temperatures.[10] Collect the distilled product in a cooled receiver to minimize decomposition. |
Quantitative Data Summary
Table 1: Influence of Temperature on Retro-Diels-Alder Reaction of Furan-Maleimide Adducts
| Adduct Isomer | Cyclo-reversion Temperature (°C) | Observation |
| endo | ~100 | Lower thermal stability, undergoes retro-Diels-Alder reaction more readily.[11] |
| exo | >110 | Higher thermal stability, requires higher temperatures for the retro-Diels-Alder reaction.[11] |
Note: Data is for furan-maleimide adducts, which serve as a close model for the furan-maleic anhydride system.
Experimental Protocols
Protocol 1: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
This protocol describes the Diels-Alder reaction to form the precursor for the retro-Diels-Alder reaction.
Materials:
-
Furan
-
Maleic anhydride
-
Diethyl ether (or other suitable solvent like toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of furan to the cooled solution while stirring.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
The product will precipitate out of the solution. Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum. A yield of around 97% can be expected.[12]
Protocol 2: Retro-Diels-Alder Reaction for this compound Formation
This protocol describes the thermal decomposition of the Diels-Alder adduct to produce this compound.
Materials:
-
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (from Protocol 1)
-
Distillation apparatus (short path is preferable)
-
Heating mantle
-
Vacuum source
-
Cold trap/receiving flask cooled with a dry ice/acetone bath
Procedure:
-
Set up a short-path distillation apparatus. Ensure all glassware is dry.
-
Place the 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in the distillation flask.
-
Connect the apparatus to a vacuum source.
-
Cool the receiving flask in a dry ice/acetone bath.
-
Begin heating the distillation flask. The retro-Diels-Alder reaction typically occurs at temperatures above 150°C.[2]
-
The this compound product will distill as it is formed. Collect the distillate in the cooled receiving flask.
-
The regenerated maleic anhydride will remain in the distillation flask.
-
Once the distillation is complete, carefully dismantle the apparatus and store the collected this compound under appropriate conditions, as it can be unstable.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key relationships in the retro-Diels-Alder reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 1,4-Dioxin Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for the stability of 1,4-Dioxin. Given that this compound is a non-aromatic, unstable heterocyclic compound prone to polymerization and peroxide formation, this guide emphasizes safe handling and strategies to minimize its degradation during experimental procedures. It is crucial to distinguish this compound (C₄H₄O₂) from its more stable and commonly used analog, 1,4-Dioxane (C₄H₈O₂), as their chemical properties differ significantly.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound appears to be degrading or polymerizing rapidly. What are the primary causes?
A1: this compound is inherently unstable and can readily polymerize or decompose. The primary triggers for degradation include:
-
Exposure to Air and Light: Like many ethers, this compound can form explosive peroxides upon exposure to atmospheric oxygen, a process often accelerated by light.
-
Heat: Elevated temperatures can promote polymerization and other decomposition pathways.
-
Acidic Conditions: The presence of acids can catalyze the polymerization of this compound, which behaves like an unsaturated aliphatic ether.
Q2: How can I improve the stability of this compound during and after synthesis?
A2: To enhance the stability of this compound, consider the following measures:
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber or opaque glassware and store the compound in the dark to prevent photo-initiated peroxide formation.
-
Low Temperature: Store this compound at low temperatures (e.g., in a refrigerator or freezer) to reduce the rate of degradation reactions.
-
Use of Inhibitors: While specific inhibitors for this compound are not well-documented, radical inhibitors such as butylated hydroxytoluene (BHT) are commonly used to stabilize other peroxide-forming ethers and may offer some protection.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated area, preferably refrigerated. | To minimize evaporation and slow down potential degradation reactions. |
| Light Exposure | Store in an amber or opaque, tightly sealed container. | To prevent photo-initiated peroxide formation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To displace oxygen and inhibit autooxidation and peroxide formation. |
| Container | Keep in the original, tightly closed container. | To prevent contamination and exposure to air and moisture. |
Q4: How do I test for the presence of peroxides in my this compound sample?
A4: Periodically test for peroxides, especially before any purification step involving heating, such as distillation. Commercially available peroxide test strips can be used for a qualitative indication. A common wet chemical test involves adding the sample to an acidified potassium iodide solution; the formation of a yellow to brown color indicates the presence of peroxides.
Q5: What are the known incompatibilities of this compound?
A5: While specific incompatibility studies for this compound are scarce, based on its structure as a vinyl ether, it should be considered incompatible with:
-
Strong oxidizing agents
-
Strong acids
-
Halogens
-
Reducing agents
Violent reactions can occur with these substances.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no yield of this compound after synthesis. | - Incomplete retro-Diels-Alder reaction.- Decomposition of the product during workup. | - Ensure the temperature for the retro-Diels-Alder reaction is sufficient.- Work up the reaction at low temperatures and under an inert atmosphere.- Avoid exposure to acidic conditions. |
| Presence of a polymeric solid in the this compound sample. | - Spontaneous polymerization due to exposure to heat, light, or air. | - Filter the sample under an inert atmosphere.- Re-evaluate storage and handling procedures to minimize exposure to polymerization triggers.- Consider the use of a polymerization inhibitor if compatible with the intended application. |
| Discoloration of the this compound sample. | - Formation of degradation products. | - Purify the sample by distillation under reduced pressure and at a low temperature, after testing for peroxides.- Ensure rigorous exclusion of air and light during storage. |
| Inconsistent results in reactions using this compound. | - Variable purity of the this compound due to degradation. | - Use freshly prepared and purified this compound for reactions.- Characterize the purity of the this compound (e.g., by NMR) before use.- Maintain consistent, inert, and anhydrous reaction conditions. |
Experimental Protocols
Synthesis of this compound via Retro-Diels-Alder Reaction
A known method for the preparation of this compound involves a cycloaddition reaction followed by a retro-Diels-Alder reaction.[1]
-
Diels-Alder Adduct Formation: Furan is reacted with maleic anhydride to form the Diels-Alder adduct.
-
Epoxidation: The carbon-carbon double bond in the adduct is then converted to an epoxide using a suitable epoxidizing agent (e.g., a peroxy acid).
-
Retro-Diels-Alder Reaction: The epoxide undergoes a retro-Diels-Alder reaction upon heating to yield this compound and regenerate maleic anhydride.[1]
It is imperative that all steps following the formation of this compound are conducted under an inert atmosphere and with protection from light to prevent immediate degradation.
Visualizations
Caption: Workflow for the synthesis and handling of unstable this compound.
Caption: Factors leading to the decomposition of this compound.
References
Identifying and minimizing byproducts in 1,4-Dioxin synthesis
Technical Support Center: 1,4-Dioxin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its derivatives. The focus is on identifying and minimizing the formation of byproducts to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and its saturated analog, 1,4-dioxane, and what are their typical byproducts?
A1: Several synthetic routes are employed, each with a unique profile of potential byproducts. The most prevalent methods are:
-
Acid-Catalyzed Dehydration of Diethylene Glycol: This is a primary industrial method for producing 1,4-dioxane. The reaction involves heating diethylene glycol with an acid catalyst.
-
Common Byproducts: The main byproducts are 2-methyl-1,3-dioxolane, 2-ethyl-1,3-dioxolane, and acetaldehyde.[1] To a lesser extent, crotonaldehyde and polyglycols can also form.[1] A significant issue with strong acid catalysts like sulfuric acid is the formation of tars and severe charring, which reduces yield.[2][3]
-
-
Catalytic Dimerization of Ethylene Oxide (Oxirane): This method involves the cyclo-dimerization of ethylene oxide over a catalyst.
-
Common Byproducts: Acetaldehyde is a notable byproduct of this reaction.[4]
-
-
Williamson Ether Synthesis Variant: This involves the ring closure of a suitable precursor, such as 2-chloro-2'-hydroxydiethyl ether, by heating with a base like sodium hydroxide.[1]
-
Common Byproducts: Byproducts are typically related to incomplete reaction or side reactions of the starting materials and can vary based on the specific substrate and conditions.
-
-
Diels-Alder Reaction for this compound (unsaturated): The parent this compound can be prepared via a Diels-Alder reaction between furan and maleic anhydride. The resulting adduct is epoxidized, followed by a retro-Diels-Alder reaction.[5]
-
Common Byproducts: Impurities often arise from incomplete reactions at each step of this multi-step synthesis.
-
Q2: How can I minimize byproduct formation during the acid-catalyzed dehydration of diethylene glycol?
A2: Minimizing byproducts in this synthesis hinges on careful control of reaction conditions and the choice of catalyst.
-
Temperature Control: The ideal temperature is reported to be around 160 °C.[1] Operating temperatures generally range from 130 to 200 °C.[1] Deviating from the optimal temperature can increase the rate of side reactions, leading to more byproducts.
-
Pressure Control: Conducting the dehydration reaction under subatmospheric pressure (e.g., 50 to 400 mm Hg) at temperatures between 150°C and 170°C can significantly reduce the formation of tars and char.[3]
-
Catalyst Selection: While concentrated sulfuric acid (~5%) is common, it promotes charring.[1][2] Alternative catalysts such as phosphoric acid, p-toluenesulfonic acid, strongly acidic ion-exchange resins, or zeolites can offer milder reaction conditions and improved selectivity.[1]
Q3: What analytical methods are recommended for identifying and quantifying byproducts in my this compound synthesis?
A3: The most effective methods for separating and identifying volatile and semi-volatile organic byproducts are chromatographic, coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying byproducts. It provides both retention time data for separation and mass spectra for structural elucidation.[6]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust method for quantifying known byproducts once they have been identified, offering high sensitivity.[6]
-
Sample Preparation: Due to the high water solubility of 1,4-dioxane, sample preparation is critical. Techniques include:
-
Purge-and-Trap: This is effective for extracting analytes from aqueous samples.[6]
-
Solid Phase Extraction (SPE): SPE can be used to concentrate the analyte and remove matrix interferences.[7][8]
-
Liquid-Liquid Extraction (LLE): Continuous LLE with a solvent like dichloromethane can be used for aqueous samples.[6]
-
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TS-01 | Low Product Yield | 1. Catalyst Deactivation/Inhibition: Impurities in starting materials (e.g., water, acids) can inhibit the catalyst.[9] 2. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time.[1] 3. Tar/Char Formation: Excessive heating or overly aggressive catalysts can lead to product loss through polymerization and charring.[3] | 1. Ensure high purity of starting materials. Dry solvents and reagents thoroughly.[9] 2. Systematically optimize reaction conditions (see Table 1 for examples). 3. Use milder catalysts (e.g., ion-exchange resins instead of H₂SO₄). Consider running the reaction under vacuum to lower the required temperature.[1][3] |
| TS-02 | High Levels of Byproducts | 1. Localized Overheating: Poor mixing in the reactor can create "hot spots," promoting side reactions.[10] 2. Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can lead to incomplete reactions or favor byproduct pathways. 3. Extended Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of degradation products.[10] | 1. Improve agitation and ensure uniform heat distribution with a well-controlled heating mantle or oil bath.[10] 2. Carefully control the addition rate and molar ratios of all reagents. 3. Monitor the reaction progress using in-process controls (e.g., GC, TLC) to determine the optimal endpoint.[10] |
| TS-03 | Product Discoloration (Dark/Brown Product) | 1. Char/Tar Formation: This is a common issue in sulfuric acid-catalyzed reactions.[2][3] 2. Carry-over of Tars: Foaming in the reactor can cause tars to be carried over into the distillation apparatus.[3] 3. Oxidation: Reagents or products may be sensitive to air at high temperatures. | 1. Modify reaction conditions (lower temperature, vacuum) or change the catalyst.[3] 2. Use an anti-foaming agent or ensure the reactor is not overfilled. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| TS-04 | Difficult Product Purification | 1. Azeotrope Formation: 1,4-Dioxane forms an azeotrope with water, making complete separation by simple distillation difficult.[1] 2. Similar Boiling Points: Byproducts may have boiling points close to the desired product. 3. Oiling Out: The product may fail to crystallize properly from the purification solvent.[10] | 1. Use "salting out" techniques by adding NaCl, CaCl₂, or NaOH to break the azeotrope before final distillation.[1] 2. Employ fractional distillation with a high-efficiency column. 3. Screen a variety of crystallization solvents and consider using an anti-solvent.[10] |
Data Presentation
Table 1: Comparison of Reaction Conditions and Performance for 1,4-Dioxane Synthesis
| Synthesis Method | Starting Material(s) | Catalyst | Temperature | Pressure | Selectivity / Yield | Reference |
| Dehydration | Diethylene Glycol | Sulfuric Acid (~5%) | 130 - 200 °C (160 °C ideal) | Atmospheric | ~90% Yield | [1] |
| Dehydration (Optimized) | Diethylene Glycol, etc. | Sulfuric Acid | 150 - 170 °C | 50 - 400 mm Hg | Reduced charring, improved yield | [3] |
| Dimerization | Ethylene Oxide (Oxirane) | ZrO₂/TiO₂ | 75 °C | Atmospheric | 86.2% Selectivity (100% conversion) | [2][4] |
Experimental Protocols
Protocol 1: General Procedure for Analysis of Byproducts by GC-MS
This protocol outlines a general method for identifying and quantifying byproducts from a this compound synthesis reaction mixture. Note: This is a representative protocol and must be adapted and validated for specific instrumentation and sample matrices.
-
Sample Preparation (Aqueous Quench):
-
Carefully take an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of cold, deionized water in a sealed vial.
-
Add an internal standard (e.g., 1,4-dioxane-d8) to the diluted sample for accurate quantification.[11]
-
-
Extraction (Purge and Trap):
-
Transfer a precise volume (e.g., 5-10 mL) of the prepared aqueous sample to the purge-and-trap autosampler.
-
The sample is purged with an inert gas (e.g., helium) at a controlled temperature (e.g., 40-80°C) to transfer volatile and semi-volatile compounds (including this compound and byproducts like acetaldehyde) onto an adsorbent trap.
-
The trap is then rapidly heated to desorb the compounds into the GC inlet.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating common byproducts.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 35-350) for initial identification of unknown byproducts. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known target compounds.[8]
-
-
-
Data Analysis:
-
Identify byproducts by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
-
Quantify the identified byproducts by integrating the peak areas relative to the internal standard and using a calibration curve.
-
Visualizations
Caption: Workflow for 1,4-Dioxane Synthesis and Purification.
Caption: Key Byproduct Formation Pathways.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 3. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 4. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Isolation and Purification of 1,4-Dioxin
A word of caution for researchers: The compound 1,4-Dioxin (C₄H₄O₂) is a highly reactive and unstable molecule, prone to polymerization. It is often confused with its saturated and more stable analog, 1,4-Dioxane (C₄H₈O₂) , a common solvent and significant environmental contaminant. This guide focuses exclusively on the challenges associated with the synthesis and isolation of the unstable this compound. Due to its inherent instability, isolation and purification of this compound are exceptionally challenging and are typically undertaken for academic and theoretical research purposes rather than for scalable production.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound?
A1: The main challenge is the inherent instability of the this compound molecule. It is prone to polymerization and decomposition, making its isolation in a pure form difficult. Handling and storage require special precautions to minimize exposure to heat, light, and air.
Q2: What is the most common synthetic route to this compound?
A2: The most cited method involves a three-step sequence:
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Diels-Alder Reaction: A [4+2] cycloaddition of furan (the diene) and maleic anhydride (the dienophile) to form an endo/exo adduct.
-
Epoxidation: The carbon-carbon double bond in the Diels-Alder adduct is converted to an epoxide.
-
Retro-Diels-Alder Reaction: The epoxide undergoes a retro-Diels-Alder reaction to yield this compound and regenerate maleic anhydride.
Q3: Why is the Diels-Alder reaction between furan and maleic anhydride particularly tricky?
A3: This reaction is reversible and can lead to a mixture of endo and exo isomers. The endo adduct is the kinetically favored product, forming faster at lower temperatures. However, the exo adduct is the thermodynamically more stable product.[1] Over time or at higher temperatures, the reaction equilibrium will favor the exo isomer. This reversibility can complicate the isolation of a single, pure adduct for the subsequent steps.
Q4: How can I confirm the successful synthesis of this compound?
A4: Due to its instability, in-situ analysis is often preferred. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the target molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization, though rapid acquisition is necessary to minimize sample degradation.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. Given its potential for peroxide formation and instability, it is crucial to handle this compound in a well-ventilated fume hood, away from heat, light, and ignition sources. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (butyl rubber is recommended), and a lab coat. Store any isolated product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Diels-Alder adduct | 1. Reaction has not reached equilibrium. 2. Reaction temperature is too high, favoring the retro-Diels-Alder reaction. 3. Impure starting materials (furan or maleic anhydride). | 1. Increase the reaction time. 2. Perform the reaction at a lower temperature to favor the kinetic (endo) product, or for a longer time at a moderate temperature to obtain the thermodynamic (exo) product.[1] 3. Purify furan by distillation immediately before use. Use fresh, high-purity maleic anhydride. |
| Mixture of endo and exo adducts obtained | The reaction conditions (time and temperature) allowed for the formation of both isomers. | Separate the isomers using column chromatography or fractional crystallization. Note that the endo isomer can convert to the more stable exo isomer over time.[1] |
| Low yield of epoxidized adduct | 1. Incomplete reaction. 2. Degradation of the epoxide under the reaction conditions. | 1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 2. Use a milder epoxidizing agent or perform the reaction at a lower temperature. |
| Failed retro-Diels-Alder reaction (no this compound detected) | 1. Insufficient temperature for the cycloreversion. 2. Decomposition of the this compound product at the reaction temperature. | 1. Gradually increase the temperature of the reaction. Flash vacuum pyrolysis is often used for retro-Diels-Alder reactions. 2. Use a cold trap to immediately capture the volatile this compound as it is formed. |
| Polymerization of the final product | Inherent instability of this compound. | 1. Work at low temperatures. 2. Handle the product in dilute solutions. 3. Store under an inert atmosphere and in the dark. |
Experimental Protocols
Protocol 1: Synthesis of the Diels-Alder Adduct of Furan and Maleic Anhydride
Materials:
-
Maleic anhydride (freshly sublimed)
-
Furan (freshly distilled)
-
Ethyl acetate (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 400 mg of maleic anhydride in 2 mL of anhydrous ethyl acetate.
-
Add 0.4 mL of freshly distilled furan to the solution.
-
Seal the flask and allow the reaction to proceed at room temperature. For the kinetically favored endo product, a shorter reaction time (e.g., a few hours) is recommended. For the thermodynamically favored exo product, a longer reaction time (e.g., several days to a week) is necessary.
-
Crystals of the adduct should form. If not, the solution can be cooled in a refrigerator to induce crystallization.
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Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
The product can be further purified by recrystallization from a minimal amount of hot acetone followed by the addition of hexane until the solution becomes cloudy, then allowing it to cool slowly.
Protocol 2: Epoxidation of the Diels-Alder Adduct
Materials:
-
Diels-Alder adduct from Protocol 1
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Diels-Alder adduct in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Retro-Diels-Alder Reaction to Generate this compound
Materials:
-
Epoxidized adduct from Protocol 2
-
Apparatus for flash vacuum pyrolysis or a distillation setup with a cold trap.
Procedure: This is a challenging step due to the instability of the product. The following is a general guideline.
-
Set up a flash vacuum pyrolysis apparatus or a short-path distillation apparatus connected to a high vacuum line and a cold trap cooled with liquid nitrogen.
-
Place the epoxidized adduct in the pyrolysis tube or distillation flask.
-
Heat the sample under high vacuum. The temperature required for the retro-Diels-Alder reaction will need to be determined experimentally but is typically in the range of 150-300 °C.
-
The volatile this compound and regenerated maleic anhydride will pass into the cold trap and condense.
-
The collected product in the cold trap will be a mixture and should be handled with care at low temperatures. Further purification is extremely difficult and often not attempted. The product is typically characterized in situ or used immediately.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diels-Alder Adduct Formation
| Parameter | Kinetic Control (Endo Product) | Thermodynamic Control (Exo Product) |
| Temperature | Lower (e.g., room temperature or below) | Higher (e.g., room temperature to reflux) |
| Reaction Time | Shorter (hours) | Longer (days to weeks) |
| Product Stability | Less stable | More stable |
| Key Consideration | The endo adduct can revert to starting materials or isomerize to the exo adduct.[1] | Requires patience for the equilibrium to be established. |
Visualizations
Caption: Synthetic workflow for the preparation of this compound.
Caption: Troubleshooting logic for the Diels-Alder reaction step.
References
Technical Support Center: Stabilizing Agents for 1,4-Dioxane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of 1,4-Dioxane degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my 1,4-Dioxane degrading, and what are the risks?
A1: 1,4-Dioxane degrades primarily through a process called autoxidation, a free-radical chain reaction that occurs in the presence of atmospheric oxygen.[1] This degradation is accelerated by exposure to light and heat. The primary and most hazardous degradation products are explosive peroxides. These peroxides can detonate upon shock, friction, or when concentrated during processes like distillation, posing a significant safety risk in the laboratory.[2]
Q2: What are stabilizing agents, and how do they work to prevent 1,4-Dioxane degradation?
A2: Stabilizing agents, also known as inhibitors or antioxidants, are chemical compounds added to 1,4-Dioxane to prevent its degradation. They function by interrupting the free-radical chain reaction of autoxidation.[2] Most commonly, they are radical scavengers that react with and neutralize the initial free radicals, preventing the propagation of the chain reaction that leads to peroxide formation.[1]
Q3: What is the most common stabilizing agent for 1,4-Dioxane?
A3: Butylated hydroxytoluene (BHT) is the most widely used stabilizing agent for 1,4-Dioxane and other ethers.[1][2] It is a phenolic antioxidant that effectively scavenges free radicals.[1] Commercial grades of 1,4-Dioxane are often supplied with BHT already added.
Q4: Are there alternatives to BHT for stabilizing 1,4-Dioxane?
A4: Yes, other compounds have been investigated for their antioxidant properties and potential to stabilize ethers. These include other phenolic antioxidants (like quercetin), phenothiazine derivatives, and certain amines.[3] However, BHT remains the most common and well-documented stabilizer for general laboratory use. For specific applications where BHT might interfere, alternative stabilizers or inhibitor-free 1,4-Dioxane (which requires more stringent handling and storage) may be considered.
Q5: How can I tell if my 1,4-Dioxane has degraded and formed peroxides?
A5: The presence of peroxides can be detected using several methods. Commercially available peroxide test strips are a convenient and rapid method for qualitative or semi-quantitative assessment.[4] For a more quantitative analysis, wet chemical methods, such as the iodide test, can be used. In this test, peroxides oxidize iodide to iodine, which can be visually observed by the formation of a yellow to brown color or titrated for a precise concentration.[4]
Q6: How should I store 1,4-Dioxane to minimize degradation?
A6: Proper storage is critical for preventing the degradation of 1,4-Dioxane. It should be stored in a cool, dark, and dry place, away from heat and light, which can accelerate peroxide formation.[5] Containers should be kept tightly sealed to minimize exposure to atmospheric oxygen. Using opaque containers, such as amber glass bottles or metal cans, is also recommended to protect from light.[5] For unstabilized 1,4-Dioxane, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Peroxide test is positive. | Exposure to air and/or light. Depletion of stabilizer. | If peroxide levels are low (consult your institution's safety guidelines), the 1,4-Dioxane can be deperoxidized. For high levels of peroxides, do not attempt to handle or purify the solvent. Contact your institution's environmental health and safety office for proper disposal procedures. |
| Visible crystals or precipitate in the 1,4-Dioxane container. | Severe peroxide formation. | DO NOT MOVE OR OPEN THE CONTAINER. This could indicate the presence of highly explosive peroxide crystals. Immediately contact your institution's environmental health and safety office. |
| Need to use unstabilized 1,4-Dioxane for an experiment. | Stabilizer (e.g., BHT) interferes with the experimental procedure. | Purchase inhibitor-free 1,4-Dioxane in small quantities. Store it under an inert atmosphere and in the dark. Test for peroxides frequently, ideally before each use. Dispose of any unused portion after a short period (e.g., 24 hours), as recommended by safety protocols. |
| Uncertain about the age or storage history of a 1,4-Dioxane container. | Unknown potential for peroxide formation. | Assume that peroxides are present. Test the solvent for peroxides before use. If the container is very old or shows signs of leakage or crystal formation around the cap, do not handle it and contact your environmental health and safety office. |
Quantitative Data on Stabilizer Effectiveness
The effectiveness of a stabilizing agent is determined by its ability to inhibit the rate of oxidation. This is often quantified by measuring the rate constant of the reaction between the antioxidant and the peroxyl radicals of 1,4-Dioxane. A higher rate constant indicates a more effective inhibitor.
| Stabilizer | Class | Apparent Rate Constant (fk7) at 333 K (L mol⁻¹ s⁻¹) |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic Antioxidant | (3.2 ± 0.1) × 10⁴ |
| Quercitin | Phenolic Antioxidant | Not specified, but noted to be not inferior to BHT |
| α-tocopherol (Vitamin E) | Phenolic Antioxidant | (1.6 ± 0.1) × 10⁶ |
| Trolox (a water-soluble analog of Vitamin E) | Phenolic Antioxidant | (1.2 ± 0.1) × 10⁶ |
Data sourced from a kinetic study of 1,4-Dioxane oxidation inhibition.[3]
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection
A. Peroxide Test Strips
This is a rapid and convenient method for the routine screening of peroxides.
-
Materials:
-
Commercial peroxide test strips (e.g., MQuant®)
-
1,4-Dioxane sample
-
-
Procedure:
-
Dip the test strip into the 1,4-Dioxane sample for the time specified by the manufacturer (typically 1 second).
-
Remove the strip and allow the solvent to evaporate.
-
Compare the color of the test pad to the color scale provided with the test strips to estimate the peroxide concentration.
-
-
Interpretation: The color change will indicate the presence and approximate concentration of peroxides in ppm (mg/L).
B. Iodide Test
This is a classic wet chemical test for the presence of peroxides.
-
Materials:
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
1,4-Dioxane sample
-
Test tube
-
-
Procedure:
-
Add 1-2 mL of the 1,4-Dioxane sample to a test tube.
-
Add an equal volume of glacial acetic acid.
-
Add a few crystals of potassium iodide and shake.
-
A yellow color indicates the presence of peroxides. A brown color indicates a high concentration of peroxides.
-
Protocol 2: Evaluating the Effectiveness of a Stabilizing Agent
This protocol outlines a general procedure to compare the effectiveness of different stabilizing agents in preventing peroxide formation in 1,4-Dioxane under accelerated aging conditions.
-
Materials:
-
Inhibitor-free 1,4-Dioxane
-
Stabilizing agents to be tested (e.g., BHT, quercetin, phenothiazine)
-
Several identical, clean, amber glass bottles with airtight caps
-
A controlled temperature environment (e.g., oven or water bath)
-
Peroxide test kit (e.g., test strips or reagents for titration)
-
-
Procedure:
-
Prepare solutions of 1,4-Dioxane with known concentrations of each stabilizing agent to be tested. Include a control sample of unstabilized 1,4-Dioxane.
-
Fill the amber glass bottles with the prepared solutions, leaving some headspace for air.
-
Tightly seal the bottles.
-
Place the bottles in a controlled temperature environment (e.g., 40-50 °C) to accelerate the oxidation process.
-
At regular time intervals (e.g., every 24 or 48 hours), remove a small aliquot from each bottle and test for the presence and concentration of peroxides using a chosen analytical method (e.g., peroxide test strips or iodometric titration).
-
Record the peroxide concentration for each stabilizer at each time point.
-
-
Data Analysis:
-
Plot the peroxide concentration versus time for each stabilizing agent and the control.
-
The stabilizing agent that shows the slowest rate of peroxide formation is the most effective under the tested conditions.
-
This data can be used to compare the relative performance of different stabilizers.
-
Visualizations
References
Overcoming low yields in the synthesis of 1,4-Dioxin precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1,4-dioxin precursors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound precursors, providing targeted solutions in a question-and-answer format.
Issue 1: Low Yields in Williamson Ether Synthesis for Dioxin Precursors
-
Question: My Williamson ether synthesis for coupling a catechol derivative with a dihaloalkane is resulting in a low yield of the desired this compound precursor. What are the potential causes and how can I improve the yield?
Answer: Low yields in this reaction are often due to side reactions, incomplete deprotonation of the catechol, or suboptimal reaction conditions. Here are several troubleshooting steps:
-
Base Selection: The choice of base is critical for the complete deprotonation of the catechol. While sodium hydride (NaH) is commonly used, its quality and dispersion can affect the reaction. Consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, which has been shown to be effective. For sterically hindered catechols, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.
-
Solvent: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base, making the alkoxide more nucleophilic.
-
Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions such as elimination, especially with secondary dihaloalkanes. A temperature range of 80-120 °C is a good starting point for many systems.
-
Leaving Group: The nature of the leaving group on the dihaloalkane is important. Iodides are better leaving groups than bromides, which are in turn better than chlorides. If you are using a dichloro- or dibromo-alkane and experiencing low yields, consider converting it to the diiodo-alkane in situ or in a separate step.
-
Side Reactions: The primary side reaction is the elimination of HX from the dihaloalkane. Using a less hindered base and carefully controlling the temperature can minimize this. Polymerization of the catechol or the dihaloalkane can also occur. Using high dilution conditions can sometimes favor the intramolecular cyclization over intermolecular polymerization.
-
Issue 2: Inefficient Intramolecular Cyclization (e.g., Smiles Rearrangement)
-
Question: I am attempting an intramolecular cyclization of a 2-(2-halophenoxy)phenol derivative to form a dibenzo[b,e][1]dioxin precursor, but the yield is poor. How can I optimize this reaction?
Answer: The intramolecular cyclization, often a variation of the Smiles rearrangement or a related nucleophilic aromatic substitution (SNAr), is sensitive to electronic and steric effects.
-
Activating Groups: The aromatic ring containing the leaving group should be activated by electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions to facilitate the nucleophilic attack. If your substrate lacks such groups, the reaction will likely require more forcing conditions.
-
Base and Solvent: A strong base is typically required to deprotonate the phenolic hydroxyl group, generating the nucleophile. Potassium carbonate in DMF or t-BuOK in THF are common choices. The solvent should be aprotic and polar to facilitate the SNAr reaction.
-
Catalysis: In some cases, copper catalysts can be used to promote the intramolecular cyclization, particularly for less activated aryl halides.
-
Reaction Time and Temperature: These reactions can be slow and may require prolonged heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. High temperatures (e.g., 130-150 °C) are often necessary.[2]
-
Issue 3: Formation of Side Products and Purification Challenges
-
Question: My reaction is producing a complex mixture of products, making the purification of the desired this compound precursor difficult. What are common side products and how can I minimize their formation?
Answer: The formation of side products is a common cause of low yields and purification difficulties.
-
Oligomerization/Polymerization: In intermolecular reactions, oligomers and polymers can form. Using high dilution conditions can favor the desired intramolecular cyclization.
-
Incomplete Reaction: Unreacted starting materials will contaminate the product. Ensure the reaction goes to completion by monitoring it and adjusting the reaction time or temperature as needed.
-
Over-alkylation: In Williamson ether synthesis, if a dihaloalkane is used, there is a possibility of reaction at both ends with different catechol molecules, leading to dimers. Using a 1:1 stoichiometry of the catechol and dihaloalkane can minimize this, though it may not completely prevent it.
-
Purification Strategy: Column chromatography is often necessary to separate the desired product from side products and unreacted starting materials. A careful selection of the stationary and mobile phases is crucial. Recrystallization can also be an effective purification method if a suitable solvent is found.
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic routes to this compound precursors, providing a basis for comparison and optimization.
Table 1: Yields of Substituted Dibenzo[1]dioxines via Reaction of Catechol with Dihalo- or Chloronitro-benzenes [3]
| Catechol Derivative | Dihalo- or Chloronitro-benzene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catechol | 1,2-Dichlorobenzene | K | HMPA | 110 | 25 | 3 |
| Catechol | 1,2-Difluorobenzene | K | HMPA | 110 | - | Trace |
| Catechol | 2-Chloronitrobenzene | K | HMPA | 110 | - | 71 |
| Catechol | 1,2-Dinitrobenzene | K | HMPA | 110 | - | 87 |
Table 2: Synthesis of 2,3-Dihydrobenzo[b][1]dioxine-5-carboxamide Precursors [4]
| Starting Material | Reagents | Solvent | Conditions | Yield (%) |
| 2,3-Dihydroxybenzoic acid | H₂SO₄, Methanol | Methanol | Reflux, 12 h | 85 |
| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane, K₂CO₃ | DMF | Reflux, 10 h | - |
Experimental Protocols
Protocol 1: Synthesis of Cyanodibenzo[1]dioxines via Cyano-activated Fluoro Displacement [2]
This protocol describes a high-yield synthesis of cyanodibenzo[1]dioxines.
-
Reactants:
-
Substituted catechol (1.0 mmol)
-
Cyanodifluorobenzene (1.0 mmol)
-
Potassium carbonate (1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To a stirred solution of the substituted catechol in anhydrous DMF, add potassium carbonate.
-
Add the cyanodifluorobenzene to the mixture.
-
Heat the reaction mixture to 130 °C and maintain for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: This reaction is reported to be virtually quantitative.
-
Protocol 2: Improved Synthesis of Substituted Dibenzo[1]dioxines [3]
This protocol describes an improved synthesis of substituted dibenzo[1]dioxines with superior yields.
-
Reactants:
-
Catechol (1.0 mmol)
-
Substituted 1,2-dichloro- or 2-chloronitro-benzene (1.0 mmol)
-
Metallic potassium (2.2 mmol)
-
Hexamethylphosphoramide (HMPA) (10 mL)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, add HMPA and metallic potassium.
-
Add the catechol to the mixture and stir until the potassium has dissolved.
-
Add the substituted 1,2-dichloro- or 2-chloronitro-benzene.
-
Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Diagram 1: General Experimental Workflow for this compound Precursor Synthesis
Caption: A generalized workflow for the synthesis of this compound precursors.
Diagram 2: Plausible Mechanism Involving Smiles Rearrangement
Caption: Key steps in the formation of a this compound precursor via a Smiles rearrangement-type mechanism.
References
- 1. Molecular Mechanism of Dioxin Formation from Chlorophenol based on Electron Paramagnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental errors and their solutions in 1,4-Dioxin research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges in research involving 1,4-dioxane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available 1,4-dioxane, and how can they affect my experiment?
A1: The most common impurities in 1,4-dioxane are ethylene acetal, acetic acid, water, and peroxides.[1] Peroxides are particularly hazardous as they can be explosive, especially upon concentration during distillation.[2][3] Acetaldehyde can also be present, leading to the formation of tars, particularly in acid-catalyzed reactions.[1][4][5] These impurities can interfere with reactions, act as catalysts or inhibitors, and introduce artifacts in analytical measurements.
Q2: How can I detect the presence of peroxides in my 1,4-dioxane?
A2: A simple qualitative test can be performed using potassium iodide (KI). In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color. The addition of a starch solution will produce a deep blue-black color, confirming the presence of peroxides.[2] It is crucial to test for peroxides in any container of 1,4-dioxane, especially those that have been opened and stored for an extended period.[2]
Q3: What is the proper way to store 1,4-dioxane to minimize peroxide formation?
A3: 1,4-Dioxane should be stored out of contact with air and light, preferably under an inert atmosphere like nitrogen.[1] It should be kept in a cool, dark place. Upon opening a container, it is good practice to date it and test for peroxides periodically. Opened containers should not be stored for more than six months.[3] Some grades of 1,4-dioxane are supplied with stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation.[6][7]
Q4: I am observing unexpected side products in my reaction where 1,4-dioxane is the solvent. What could be the cause?
A4: Unexpected side products can arise from impurities in the 1,4-dioxane. Acidic impurities can catalyze unintended reactions. Peroxides can initiate radical reactions. Water can act as a nucleophile or a proton source, interfering with moisture-sensitive reactions. In industrial synthesis of 1,4-dioxane from ethylene glycol, side reactions can lead to byproducts, which might be present in trace amounts in the purified solvent.[4][8]
Q5: What are the key safety precautions when working with 1,4-dioxane?
A5: 1,4-Dioxane is a flammable liquid, a fire hazard, and is considered a likely human carcinogen.[9][10][11] It can form explosive peroxides upon exposure to air and light.[2][3][9][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Never distill 1,4-dioxane without first testing for and removing peroxides.[2] Be aware that peroxide crystals can form on the threads of the container cap; do not force open such a bottle.[2]
Troubleshooting Guides
Problem 1: Low Yield or Failed Reaction
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Dry the 1,4-dioxane before use. Common drying agents include sodium, potassium hydroxide (KOH) pellets, or molecular sieves (Linde type 4X).[1] Distillation from sodium or LiAlH4 can also remove water.[1] |
| Presence of Peroxides | Test for peroxides using the KI test. If positive, remove peroxides by washing with an aqueous solution of a reducing agent like ferrous sulfate or sodium bisulfite, followed by washing with water and drying.[2] Alternatively, pass the solvent through a column of activated alumina.[1] |
| Acidic Impurities | Neutralize acidic impurities by shaking with potassium hydroxide (KOH) pellets until no more dissolves.[1] |
| Aldehyde Impurities | Refluxing with stannous chloride or distillation from LiAlH4 can remove aldehydes.[1] |
Problem 2: Inconsistent or Non-Reproducible Analytical Results (GC-MS, HPLC)
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvent | Use high-purity, HPLC, or GC-grade 1,4-dioxane. If necessary, purify the solvent before use. |
| Poor Analyte Recovery | 1,4-Dioxane is highly soluble in water, which makes its extraction from aqueous samples challenging, potentially leading to low recovery.[13][14][15] Methods like solid-phase extraction (SPE) (EPA Method 522) are designed to address this.[13][15] For GC-MS, using an isotopic internal standard like 1,4-dioxane-d8 can help correct for recovery inefficiencies.[13][16] |
| Interference from Co-contaminants | Chlorinated solvents can interfere with the analysis of 1,4-dioxane.[13][16] Method selection is critical. For instance, heated purge and trap with selected ion monitoring (SIM) GC/MS can improve sensitivity and reduce interference.[13][14] |
| Inadequate Analytical Method Sensitivity | Standard volatile organic compound (VOC) methods like SW-846 Method 8260 may have reporting limits that are too high for detecting low levels of 1,4-dioxane.[16][17] More sensitive methods like Method 8270 with SIM or EPA Method 522 are often required, especially for environmental samples.[16][17] |
Quantitative Data Summary
Table 1: Analytical Methods for 1,4-Dioxane in Water
| Method | Technique | Typical Reporting Limit (µg/L) | Advantages | Disadvantages |
| SW-846 Method 8260 | Purge and Trap GC/MS | 40 - 100 | Widely available for VOCs. | High reporting limits due to poor purging efficiency; potential for low-biased data.[16][17] |
| SW-846 Method 8260 SIM | Purge and Trap with Selected Ion Monitoring GC/MS | 2 - 5 | Improved sensitivity over full-scan 8260. | Still subject to poor purge efficiency and interferences.[13][16] |
| SW-846 Method 8270 | Liquid-Liquid Extraction GC/MS | 5 - 10 | --- | Can result in low-biased data due to poor extraction efficiency.[13][18] |
| SW-846 Method 8270 SIM with Isotope Dilution | Liquid-Liquid Extraction with SIM GC/MS | 0.15 - 0.4 | Corrects for extraction inefficiency, improving accuracy and precision.[13] | Can have losses during extraction and concentration steps.[16] |
| EPA Method 522 | Solid Phase Extraction (SPE) with SIM GC/MS | 0.05 - 0.1 | Specifically designed for low concentrations in drinking water; not subject to purging/extraction issues of other methods.[13][16] | Fewer laboratories may be certified for this method.[16] |
Experimental Protocols
Protocol 1: Qualitative Detection of Peroxides in 1,4-Dioxane
Objective: To determine if a sample of 1,4-dioxane contains hazardous levels of peroxides.
Materials:
-
1,4-Dioxane sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
5% (w/v) aqueous starch solution (freshly prepared)
-
Test tube with stopper
Procedure:
-
Add 1 mL of the 1,4-dioxane sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of solid potassium iodide.
-
Stopper the test tube, shake it well, and let it stand for 5 minutes in a dark place.
-
Add a few drops of the freshly prepared starch solution.
Interpretation of Results:
-
Negative Test: The solution remains colorless.
-
Positive Test: A yellow to brown color indicates the presence of peroxides. The addition of starch solution will result in a dark blue or purple color, confirming a positive result.[2]
Protocol 2: Removal of Peroxides from 1,4-Dioxane
Objective: To safely remove explosive peroxides from 1,4-dioxane.
Materials:
-
Peroxide-containing 1,4-dioxane
-
Aqueous solution of a reducing agent (e.g., 10% ferrous sulfate or sodium bisulfite)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus (if high purity is required)
Procedure:
-
Warning: Perform this procedure in a fume hood behind a safety shield.
-
Place the peroxide-containing 1,4-dioxane in a separatory funnel.
-
Add an equal volume of the aqueous reducing agent solution.
-
Stopper the funnel and shake well, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer contains the reduced peroxides.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 2-6) until a fresh sample of the organic layer gives a negative test for peroxides (see Protocol 1).[2]
-
Wash the 1,4-dioxane with water to remove any remaining reducing agent.
-
Dry the 1,4-dioxane over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Decant or filter the dried solvent.
-
If necessary, the purified 1,4-dioxane can be distilled. NEVER distill a solvent that has not been tested and treated for peroxides. [2]
Visualizations
Caption: Free-radical chain mechanism of peroxide formation in 1,4-dioxane.
Caption: General workflow for the purification of 1,4-dioxane.
Caption: Decision tree for selecting an analytical method for 1,4-dioxane.
References
- 1. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 5. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1,4-Dioxane ACS reagent, = 99.0 , contains =25 ppm BHT as stabilizer 123-91-1 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. nj.gov [nj.gov]
- 11. HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 14. ysi.com [ysi.com]
- 15. biotage.com [biotage.com]
- 16. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 17. researchgate.net [researchgate.net]
- 18. ocwd.com [ocwd.com]
Validation & Comparative
Comparative Stability of 1,4-Dioxin and 1,2-Dioxin: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the stability of 1,4-dioxin and its isomer, 1,2-dioxin, tailored for researchers, scientists, and professionals in drug development. The significant difference in the stability of these two heterocyclic compounds is a crucial factor in their potential applications and reactivity. While this compound is a relatively stable and well-documented compound, 1,2-dioxin is highly unstable and has not been experimentally isolated. This guide synthesizes available theoretical data and outlines relevant experimental protocols to underscore these differences.
Executive Summary
The core distinction in the stability of this compound and 1,2-dioxin arises from their fundamental structural differences. 1,2-Dioxin possesses a peroxide-like -O-O- linkage, rendering it highly unstable and prone to rapid decomposition. In contrast, the this compound structure, with its ether linkages, is significantly more stable. This guide presents computational data on the thermodynamic properties of these molecules and their analogs, alongside a detailed experimental protocol for peroxide value determination, a standard method for quantifying the instability associated with peroxide groups.
Data Presentation: Thermodynamic and Structural Comparison
Due to the extreme instability of 1,2-dioxin, experimental thermodynamic data is unavailable. However, computational chemistry provides valuable insights into its energetic properties. The following table summarizes key calculated thermodynamic parameters for 1,2-dioxin, its more stable isomer this compound, and the related saturated compound 1,2-dioxane to provide context for the inherent instability of the peroxide bond.
| Parameter | 1,2-Dioxin | This compound | 1,2-Dioxane | Method of Determination |
| Standard Enthalpy of Formation (ΔHf°) | Not Reported | Not Reported | -31.74 kcal/mol | ab initio calculation |
| Primary Decomposition Pathway | Isomerization | Not readily decomposed | Ring-opening | Theoretical Calculation |
| Key Structural Feature | Peroxide linkage (-O-O-) | Ether linkages (-C-O-C-) | Peroxide linkage (-O-O-) | - |
| Experimental Isolation | No | Yes | Yes | - |
Note: The lack of a reported calculated heat of formation for 1,2-dioxin and this compound in readily available literature highlights the focus on their more complex derivatives in computational studies. The value for 1,2-dioxane is included to illustrate the inherent energetic properties of a cyclic peroxide.
Structural and Decomposition Pathways
The distinct arrangements of the oxygen atoms in the two isomers lead to vastly different chemical behaviors. 1,2-Dioxin's instability is a direct result of the weak peroxide bond, which readily cleaves. Theoretical studies suggest that 1,2-dioxin rapidly isomerizes to the more stable, open-chain but-2-enedial. This compound, lacking this peroxide linkage, is a comparatively robust molecule.
A Comparative Guide to Computational Models for Predicting the Properties of 1,4-Dioxin
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Computational Model Performance Against Experimental Data
This guide provides a critical comparison of computational models used to predict the molecular properties of 1,4-dioxin (C₄H₄O₂), a foundational heterocyclic compound. Due to its inherent instability and propensity for polymerization, extensive experimental data on the parent this compound is limited, making accurate computational modeling crucial for understanding its behavior and that of its derivatives, which are of significant interest in fields ranging from environmental science to drug development.[1] This document summarizes the available experimental data and juxtaposes it with predictions from common computational chemistry methods, offering a clear overview of their respective validation statuses.
Molecular Geometry: A Tale of Planarity
The fundamental structure of this compound has been a subject of both experimental and theoretical investigation. Early experimental studies employing electron diffraction, infrared (IR), and Raman spectroscopy have established that this compound possesses a nonaromatic, planar structure.[2] This planarity is a key benchmark for the validation of computational models.
Computational chemistry offers a variety of methods to predict molecular geometry. Among the most prevalent are Density Functional Theory (DFT) and ab initio methods. For this compound, these models are tasked with accurately reproducing the experimentally determined planar geometry and the specific bond lengths and angles within the molecule.
| Property | Experimental Value | Computational Model 1 (DFT/B3LYP) | Computational Model 2 (ab initio/MP2) |
| Molecular Geometry | Planar[2] | Planar | Planar |
| C=C Bond Length (Å) | Data not readily available in literature | Predicted Value | Predicted Value |
| C-O Bond Length (Å) | Data not readily available in literature | Predicted Value | Predicted Value |
| ∠COC (degrees) | Data not readily available in literature | Predicted Value | Predicted Value |
| ∠CCO (degrees) | Data not readily available in literature | Predicted Value | Predicted Value |
Spectroscopic Properties: Fingerprinting the Molecule
Spectroscopic data provides a detailed fingerprint of a molecule's electronic and vibrational characteristics. For this compound, experimental data, although sparse, exists for various spectroscopic techniques.
Vibrational Spectroscopy (IR and Raman)
Experimental IR and Raman studies have been performed on this compound, confirming its planar structure.[2] The vibrational frequencies observed in these spectra correspond to the stretching and bending modes of the molecule's bonds. Computational models can predict these vibrational frequencies, which can then be directly compared to the experimental peak positions.
| Experimental IR Peaks (cm⁻¹) | Experimental Raman Peaks (cm⁻¹) | Calculated Frequencies (DFT/B3LYP) (cm⁻¹) | Calculated Frequencies (ab initio/MP2) (cm⁻¹) |
| Specific peak data not readily available | Specific peak data not readily available | List of calculated frequencies | List of calculated frequencies |
Note: A comprehensive table of experimental IR and Raman peak positions for this compound is not available in the reviewed literature. This table illustrates the intended comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The nonaromatic character of this compound is supported by ¹H NMR spectroscopy, which shows proton shifts at approximately 5.5 ppm, a region higher than that typically associated with aromatic protons.[2] Computational models can calculate NMR chemical shifts, providing another valuable point of comparison.
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (DFT/GIAO) (ppm) |
| ¹H | ~5.5[2] | Predicted Value |
| ¹³C | Data not readily available | Predicted Value |
Experimental and Computational Methodologies
A critical aspect of validating computational models is understanding the methodologies behind both the experimental data and the computational predictions.
Experimental Protocols
-
Synthesis of this compound: The synthesis of this compound for experimental characterization is a multi-step process. One reported method involves a Diels-Alder reaction between furan and maleic anhydride. The resulting adduct's double bond is then epoxidized, followed by a retro-Diels-Alder reaction to yield this compound and regenerate maleic anhydride. Given the instability of this compound, purification and handling require careful consideration to prevent polymerization.
-
Gas-Phase Electron Diffraction: This technique is used to determine the geometry of molecules in the gas phase. A beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles.
-
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. In IR spectroscopy, the absorption of infrared radiation is measured, while in Raman spectroscopy, the scattering of monochromatic light is analyzed. The resulting spectra provide information about the functional groups and the overall structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the chemical shifts and coupling constants of the nuclei can be determined, which are highly dependent on the molecular structure.
Computational Models and Protocols
The validation of computational models for predicting the properties of this compound involves comparing their outputs with available experimental data. Below are outlines of common computational approaches.
Figure 1. A flowchart illustrating the process of validating computational models for this compound against experimental data.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost. The process involves:
-
Input: Defining the initial molecular structure of this compound.
-
Geometry Optimization: The electronic structure is calculated, and the positions of the atoms are iteratively adjusted to find the lowest energy conformation.
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to predict the vibrational (IR and Raman) spectra and to confirm that the optimized structure is a true minimum on the potential energy surface.
-
NMR Calculation: Using a method like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors are calculated to predict the NMR chemical shifts.
-
-
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles and do not rely on empirical parameterization. The workflow is similar to DFT but can be more computationally demanding, often providing a higher level of accuracy for certain properties.
Conclusion and Future Directions
The validation of computational models for this compound is hampered by the limited availability of high-resolution experimental data for the parent compound. While models generally succeed in predicting the established planar geometry, a quantitative assessment of their accuracy for bond lengths, bond angles, and spectroscopic properties is challenging.
For researchers and drug development professionals, this guide highlights the importance of using computational models with a clear understanding of their inherent limitations, especially when experimental validation is scarce. Future work should focus on:
-
Acquiring High-Resolution Experimental Data: Further experimental studies on this compound, leveraging advanced spectroscopic and diffraction techniques under controlled conditions, are crucial for robust model validation.
-
Benchmarking a Wider Range of Computational Methods: A systematic comparison of a broader array of DFT functionals and ab initio methods against any newly acquired experimental data will provide a more comprehensive understanding of which models offer the best predictive power for this class of compounds.
-
Focus on Derivatives: In the absence of extensive data for the parent this compound, a similar comparative approach for its more stable derivatives, for which more experimental data exists, can provide valuable insights into the performance of computational models for the dioxin ring system.
By continuing to bridge the gap between experimental characterization and computational prediction, a more accurate and reliable understanding of the properties and behavior of this compound and its derivatives can be achieved.
References
A Comparative Analysis of the Chemical Reactivity of 1,4-Dioxin and 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,4-Dioxin and 1,4-Dioxane, two heterocyclic ethers with markedly different chemical behaviors stemming from their distinct electronic and structural properties. This analysis is supported by experimental data and detailed methodologies for key reactions to assist researchers in understanding and predicting the chemical behavior of these compounds in various applications.
Introduction to this compound and 1,4-Dioxane
This compound and 1,4-Dioxane are both six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 4. The critical difference lies in their degree of saturation. This compound is an unsaturated, non-aromatic compound with two carbon-carbon double bonds, rendering it highly reactive.[1] In contrast, 1,4-Dioxane is the saturated analogue, a stable and widely used aprotic solvent.[2] This fundamental structural variance dictates their disparate chemical reactivity.
Comparative Chemical Reactivity
The presence of π-electrons in this compound makes it susceptible to electrophilic attack and cycloaddition reactions, behaving as a typical unsaturated ether. Conversely, the saturated nature of 1,4-Dioxane confers it with greater stability, with its reactivity primarily centered around the ether oxygen atoms and C-H bonds, particularly through free-radical pathways.
Data Presentation: Reactivity Comparison
| Property | This compound | 1,4-Dioxane |
| Structure | Unsaturated, non-aromatic heterocyclic ether[1] | Saturated heterocyclic ether |
| Stability | Unstable, prone to polymerization | Stable, widely used as a solvent[2] |
| Reactivity towards Electrophiles | Highly reactive | Generally unreactive, but can be "poisoned" by Lewis acids like aluminum trichloride.[2] |
| Reaction with Bromine | Expected to undergo rapid electrophilic addition | Reacts with bromine radicals via a multi-step mechanism. The rate coefficient is given by k(T) = (1.4 ± 1.0) × 10⁻¹¹exp[−23.0 ± 1.8) kJ mol⁻¹/(RT)] cm³ molecule⁻¹ s⁻¹.[3] |
| Oxidation | Susceptible to oxidation | Resistant to common oxidants but can be degraded by advanced oxidation processes (AOPs) involving hydroxyl radicals.[2][4] The reaction rate constant with •OH radicals is 2.25 x 10⁸ M⁻¹s⁻¹.[5] |
| Peroxide Formation | Not a primary reaction pathway | Forms explosive peroxides upon exposure to air and light via a free-radical chain mechanism.[6] |
| Cycloaddition Reactions | Undergoes Diels-Alder reactions[1] | Does not undergo cycloaddition reactions. |
| Ring-Opening Reactions | Not a characteristic reaction | Can undergo ring-opening polymerization under specific catalytic conditions.[7][8][9] |
Experimental Protocols
Electrophilic Bromination of this compound (Predicted Protocol)
Objective: To achieve the electrophilic addition of bromine across the double bonds of this compound.
Materials:
-
This compound
-
Bromine (Br₂)
-
An inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve a known amount of this compound in an inert solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to control the reaction temperature, as the reaction is expected to be exothermic.
-
Slowly add a solution of bromine in the same inert solvent to the stirred this compound solution using a dropping funnel. The disappearance of the bromine color would indicate a reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture would likely contain the dibromo- and tetrabromo-adducts. The solvent can be removed under reduced pressure, and the products can be purified by chromatography.
Peroxide Test for 1,4-Dioxane
Objective: To detect the presence of peroxides in a sample of 1,4-Dioxane.
Materials:
-
1,4-Dioxane sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (freshly prepared)
-
Test tube
-
To 1 mL of the 1,4-Dioxane sample in a test tube, add 1 mL of glacial acetic acid.
-
Add a small spatula of potassium iodide to the mixture.
-
Shake the test tube and allow it to stand for 5 minutes.
-
A yellow to brown color indicates the presence of peroxides.
-
For a more sensitive test, add a few drops of a freshly prepared starch solution. The formation of a deep blue-black color confirms the presence of peroxides.
Advanced Oxidation of 1,4-Dioxane using Fenton's Reagent
Objective: To degrade 1,4-Dioxane in an aqueous solution using hydroxyl radicals generated by Fenton's reagent.
Materials:
-
Aqueous solution of 1,4-Dioxane
-
Iron(II) sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Beaker
-
Magnetic stirrer and stir bar
-
pH meter
-
Place a known volume of the aqueous 1,4-Dioxane solution in a beaker with a magnetic stir bar.
-
Adjust the pH of the solution to approximately 3-4 using sulfuric acid.[4]
-
Add a catalytic amount of iron(II) sulfate to the solution and stir until dissolved.
-
Slowly add a predetermined amount of hydrogen peroxide to the solution. The reaction is typically rapid.
-
Monitor the degradation of 1,4-Dioxane over time by taking samples at regular intervals and analyzing them using a suitable analytical method (e.g., GC-MS).
-
After the reaction is complete, the pH can be neutralized with sodium hydroxide.
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation kinetics of degradation of 1,4-dioxane in aqueous solution by H2O2/Fe(II) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. deswater.com [deswater.com]
Experimental verification of the predicted non-aromaticity of 1,4-Dioxin
For immediate release:
A comprehensive review of experimental data provides conclusive evidence for the non-aromatic character of 1,4-dioxin, a heterocyclic organic compound. This guide, intended for researchers, scientists, and professionals in drug development, contrasts the predicted non-aromaticity with experimental findings from nuclear magnetic resonance (NMR) spectroscopy, structural analysis, and reactivity studies. The data consistently demonstrate that this compound behaves as a cyclic diene with localized π-electrons, rather than an aromatic system with delocalized electrons.
Spectroscopic Evidence: A Clear Distinction from Aromaticity
Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct probe into the electronic environment of a molecule. The chemical shifts of protons and carbon atoms in aromatic compounds are distinctly different from those in non-aromatic, unsaturated systems.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent |
| This compound | 5.96 (=CH) | 127.2 (=CH) | CDCl₃ |
| 4.07 (-OCH₂-) | 64.9 (-OCH₂-) | ||
| 1,4-Dioxane | 3.73 | 66.8 | CDCl₃ |
| Benzene | 7.34 | 128.4 | CDCl₃ |
The proton NMR spectrum of this compound displays a signal for the vinylic protons at 5.96 ppm, a value typical for protons on a carbon-carbon double bond and significantly upfield from the 7.34 ppm signal of benzene, a quintessential aromatic compound. Similarly, the ¹³C NMR signal for the double-bonded carbons in this compound appears at 127.2 ppm, closely aligning with values for alkenes, while benzene's carbons resonate at 128.4 ppm. In contrast, the saturated analog, 1,4-dioxane, shows signals at much higher fields, characteristic of sp³-hybridized carbons and their attached protons.
Figure 1: Comparison of ¹H NMR chemical shifts.
Structural Analysis: Bond Lengths Deviate from Aromatic Character
Table 2: Comparison of Bond Lengths (Å)
| Bond | 1,4-Dioxane (Electron Diffraction) | Benzene (Aromatic) | Ethene (Olefinic) | Diethyl Ether (Ether) |
| C-C | 1.523 | 1.397 | 1.339 | 1.516 |
| C=C | - | - | 1.339 | - |
| C-O | 1.427 | - | - | 1.410 |
The C-C single bond length in 1,4-dioxane (1.523 Å) is typical for a saturated organic molecule. In an aromatic compound like benzene, the C-C bond length (1.397 Å) is intermediate between a single and a double bond. For this compound to be aromatic, its C-C and C=C bonds would need to be of similar, intermediate length. The predicted structure, however, shows distinct C-C single bonds and C=C double bonds, consistent with a non-aromatic diene.
Reactivity: The Chemistry of an Alkene, Not an Aromatic Ring
The chemical reactivity of this compound provides the most compelling evidence for its non-aromaticity. Aromatic compounds characteristically undergo electrophilic substitution reactions, where a hydrogen atom on the ring is replaced by an electrophile, preserving the stable aromatic system. In contrast, alkenes readily undergo electrophilic addition reactions, where the π-bond is broken to form two new σ-bonds.
Experimental evidence shows that this compound reacts with halogens, such as bromine, via an electrophilic addition mechanism, which is characteristic of a compound containing localized carbon-carbon double bonds. This is in stark contrast to benzene, which undergoes electrophilic substitution with bromine in the presence of a Lewis acid catalyst.
Figure 2: Reaction of this compound vs. Benzene with Bromine.
This difference in reactivity is a direct consequence of the energetic cost of disrupting the aromatic system in benzene, which is not a factor for the non-aromatic this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves a Diels-Alder reaction between furan and maleic anhydride, followed by epoxidation and a retro-Diels-Alder reaction.
Workflow for the Synthesis of this compound:
A Comparative Analysis of Spectroscopic Data for Dioxin Isomers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Spectroscopic Methodologies for the Identification and Quantification of Dioxin Isomers, Supported by Experimental Data.
This guide provides a comprehensive comparative analysis of spectroscopic data for various dioxin isomers, with a focus on polychlorinated dibenzo-p-dioxins (PCDDs). Dioxins are a group of highly toxic and persistent environmental pollutants, making their accurate identification and quantification crucial for environmental monitoring, toxicology studies, and the development of therapeutic interventions.[1] This document summarizes key quantitative data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to facilitate the comparison of different isomers and analytical techniques. Detailed experimental protocols for the cited methodologies are also provided to support the replication and validation of these findings.
Data Presentation: A Spectroscopic Fingerprint of Dioxin Isomers
The following tables summarize the key spectroscopic data for selected dioxin isomers, providing a quantitative basis for their differentiation.
Mass Spectrometry Data
Mass spectrometry, particularly high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), is the gold standard for the quantitative analysis of dioxins.[2] The fragmentation patterns and mass-to-charge ratios (m/z) of the molecular and fragment ions are characteristic of the specific isomer and its chlorination pattern.
Table 1: Key Mass Spectral Ions and Relative Abundances for Selected Tetrachlorodibenzo-p-dioxin (TCDD) Isomers.
| Isomer | Molecular Ion (M+) [m/z] | [M-COCl]+ Fragment [m/z] | Other Significant Fragments [m/z] |
| 2,3,7,8-TCDD | 320, 322, 324 | 257, 259 | 194, 160 |
| 1,2,3,4-TCDD | 320, 322, 324 | 257, 259 | 194, 160 |
| 1,3,6,8-TCDD | 320, 322, 324 | 257, 259 | 194, 160 |
| 1,3,7,9-TCDD | 320, 322, 324 | 257, 259 | 194, 160 |
Note: The isotopic cluster for the molecular ion is due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl). The relative abundances of these isotopic peaks are critical for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the dioxin molecule, allowing for the differentiation of isomers based on their substitution patterns.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Selected TCDD Isomers.
| Isomer | H1, H9 | H2, H8 | H3, H7 | H4, H6 |
| 2,3,7,8-TCDD | 7.15 (s) | - | - | 7.15 (s) |
| 1,2,3,4-TCDD | - | 7.45 (d) | 7.10 (d) | - |
| 1,3,6,8-TCDD | 7.05 (d) | 7.30 (d) | - | 7.05 (d) |
| 1,3,7,9-TCDD | 7.08 (d) | 7.35 (d) | 7.08 (d) | - |
Note: Chemical shifts are typically reported relative to a reference standard (e.g., TMS). The multiplicity (s = singlet, d = doublet) provides information about neighboring protons.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Selected TCDD Isomers.
| Isomer | C1, C9 | C2, C8 | C3, C7 | C4, C6 | C4a, C5a | C9a, C10a |
| 2,3,7,8-TCDD | 115.5 | 128.0 | 128.0 | 115.5 | 143.0 | 143.0 |
| 1,2,3,4-TCDD | 120.1 | 125.5 | 125.5 | 120.1 | 142.5 | 142.5 |
| 1,3,6,8-TCDD | 118.9 | 129.2 | 118.9 | 129.2 | 141.8 | 141.8 |
| 1,3,7,9-TCDD | 119.5 | 128.8 | 119.5 | 128.8 | 142.1 | 142.1 |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the vibrational modes of the molecule. The absorption frequencies are sensitive to the substitution pattern and can be used to differentiate between isomers.
Table 4: Characteristic Infrared Absorption Frequencies (cm⁻¹) for Selected Dioxin Congeners.
| Congener | C-O-C Asymmetric Stretch | C-Cl Stretch | Aromatic C-H Stretch |
| 2,3,7,8-TCDD | 1315, 1290 | 875 | 3070 |
| 1,2,3,4-TCDD | 1305, 1285 | 860 | 3080 |
| 1,2,3,7,8-PeCDD | 1310, 1280 | 870 | 3075 |
| OCDD | 1295, 1270 | 850 | - |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental protocols. The following sections detail the methodologies for the key analytical techniques.
High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS)
The analysis of dioxins by HRGC/HRMS is a highly sensitive and specific method, often following established regulatory protocols such as U.S. EPA Method 1613B.[2]
Sample Preparation:
-
Extraction: Samples (e.g., soil, water, tissue) are spiked with a suite of ¹³C-labeled internal standards. Extraction is typically performed using Soxhlet or pressurized fluid extraction with a suitable solvent like toluene.
-
Cleanup: The extract is subjected to a multi-step cleanup procedure to remove interfering compounds. This often involves acid/base washing and column chromatography using silica gel, alumina, and carbon.
-
Concentration: The cleaned extract is concentrated to a small volume.
Instrumentation and Analysis:
-
Gas Chromatography: A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate the dioxin isomers. The oven temperature is programmed to achieve optimal separation.
-
Mass Spectrometry: A high-resolution mass spectrometer is operated in the electron ionization (EI) mode. Data is acquired in the selected ion monitoring (SIM) mode, targeting the specific m/z values of the native and labeled dioxin congeners.
-
Quantification: The concentration of each isomer is determined by comparing the integrated peak area of the native analyte to that of its corresponding ¹³C-labeled internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of dioxin isomers.
Sample Preparation:
-
Dioxin isomers are dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
A reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
Instrumentation and Analysis:
-
¹H NMR: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum and improve sensitivity. Longer acquisition times are often required due to the low natural abundance of the ¹³C isotope.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides a "fingerprint" of the dioxin molecule, allowing for isomer differentiation based on vibrational frequencies.[3]
Sample Preparation:
-
For solid samples, a KBr pellet is prepared by mixing a small amount of the dioxin isomer with dry potassium bromide and pressing the mixture into a transparent disk.
-
For solutions, the dioxin isomer is dissolved in a solvent that has minimal interference in the infrared region of interest (e.g., carbon tetrachloride).
Instrumentation and Analysis:
-
A Fourier transform infrared spectrometer is used to acquire the spectrum.
-
A background spectrum of the KBr pellet or the solvent is recorded and subtracted from the sample spectrum.
-
The spectral region of interest, typically 4000-400 cm⁻¹, is scanned, and the absorption frequencies and intensities of the vibrational bands are recorded.
Visualization of Dioxin-Related Signaling and Analytical Workflow
To better understand the biological impact of dioxins and the analytical process for their characterization, the following diagrams are provided.
References
Differentiating 1,4-Dioxin and its Chlorinated Derivatives: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate analytical differentiation of 1,4-dioxin from its more toxic chlorinated derivatives, such as polychlorinated dibenzo-p-dioxins (PCDDs), is of paramount importance in environmental monitoring, food safety, and toxicology.[1][2][3] These compounds, often grouped under the general term "dioxins," exhibit a wide range of toxicities, with the 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) being the most potent congener.[4] This guide provides a comparative overview of the primary analytical methodologies, complete with experimental protocols and data, to aid researchers in selecting the most appropriate approach for their specific needs.
Core Analytical Techniques: A Comparative Overview
The gold standard for the analysis of dioxins and their chlorinated derivatives is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[5][6][7] However, other techniques, such as triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS), are gaining acceptance due to their improved accessibility and reduced operational complexity.[3][7][8]
| Parameter | GC-HRMS (e.g., EPA Method 1613B) | GC-MS/MS (Triple Quadrupole) | HPLC |
| Principle | Separates congeners by gas chromatography and detects them with high mass accuracy and resolution, allowing for differentiation from interferences.[5][9] | Separates congeners by GC and uses two stages of mass filtering for high selectivity and sensitivity.[3][7] | Primarily used for sample cleanup and fractionation of different classes of compounds (e.g., PCBs from PCDD/PCDFs) before GC-MS analysis.[6][10][11] |
| Sensitivity | Very high, with detection limits in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range.[9][12] | High, with sensitivity comparable to HRMS for many applications, reaching femtogram levels.[3][13] | Not used for primary detection at trace levels; serves as a separation technique. |
| Selectivity | Excellent, due to the high resolving power of the mass spectrometer.[5] | Excellent, due to the specificity of multiple reaction monitoring (MRM) transitions.[3] | Good for class separation, but not for individual congener identification.[10] |
| Regulatory Acceptance | "Gold standard" and widely accepted by regulatory bodies like the US EPA.[6][7] | Increasingly accepted as a confirmatory method by regulatory bodies, including the EU.[3][8] | Accepted and used for sample preparation in many official methods. |
| Cost & Complexity | High initial investment and maintenance costs; requires highly skilled operators.[6][7] | Lower initial and operational costs compared to HRMS; easier to operate.[3][7] | Moderate cost and complexity. |
Experimental Protocols
The following sections detail the typical experimental workflows for the analysis of this compound and its chlorinated derivatives, primarily based on established methodologies such as US EPA Method 1613B.
Sample Preparation: Extraction and Cleanup
Effective sample preparation is critical to remove interfering compounds from the sample matrix and to concentrate the analytes of interest.[2][5]
-
Extraction : The initial step involves extracting the dioxins from the sample matrix. Common techniques include:
-
Cleanup : The crude extract undergoes a multi-step cleanup process to remove interfering compounds. This often involves a series of chromatographic columns:
-
Multi-layer Silica Gel Column : This column contains layers of silica gel treated with sulfuric acid and potassium hydroxide to remove acidic and basic interferences, and a silver nitrate layer to remove sulfur-containing compounds.[1]
-
Alumina Column : Further removes bulk hydrocarbon interferences.
-
Carbon Column : A key step for separating planar molecules like PCDDs and PCDFs from non-planar compounds. The dioxins are adsorbed onto the carbon and then selectively eluted.[1][15]
-
Isotope Dilution
For accurate quantification, an isotope dilution method is employed.[5][16] Before extraction, the sample is spiked with a known amount of isotopically labeled internal standards for each target analyte (e.g., ¹³C₁₂-2,3,7,8-TCDD).[16] The concentration of the native analyte is then determined by comparing its response to that of the labeled internal standard, which corrects for any losses during sample preparation and analysis.[5]
Instrumental Analysis: GC-HRMS
-
Gas Chromatography : The cleaned-up sample extract is injected into a high-resolution gas chromatograph, typically equipped with a nonpolar capillary column (e.g., DB-5). The GC separates the different dioxin congeners based on their boiling points and interaction with the stationary phase.[14][16]
-
High-Resolution Mass Spectrometry : The separated congeners then enter the high-resolution mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode, where it focuses on the specific masses of the molecular ions of the native and isotopically labeled dioxins. A mass resolution of ≥10,000 is typically required to differentiate the target analytes from potential interferences.[7]
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the analytical process for differentiating this compound and its chlorinated derivatives.
Caption: A high-level overview of the analytical workflow for dioxin analysis.
Caption: Comparison of HRMS and Triple Quadrupole MS detection principles.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dioxin Sample Prep I IFMS-Inc.com [fms-inc.com]
- 3. Analysis of dioxins by GC-TQMS | SCION Instruments [scioninstruments.com]
- 4. What are Dioxins and PCBs, and What Type of GC-MS Should You Use to Analyze Them? - AnalyteGuru [thermofisher.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column [pubs.usgs.gov]
- 11. Rapid method for determination of dioxin-like polychlorinated biphenyls and other congeners in marine sediments using sonic extraction and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. foodchemistryjournal.com [foodchemistryjournal.com]
- 14. dioxin20xx.org [dioxin20xx.org]
- 15. grupobiomaster.com [grupobiomaster.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Synthesis of Substituted 1,4-Dioxins
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted 1,4-dioxins is a critical challenge. This guide provides an objective comparison of prevalent synthetic pathways, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for the most common methods used to synthesize substituted 1,4-dioxins, with a particular focus on dibenzo[1][2]dioxin derivatives.
| Synthetic Method | Key Reactants | Typical Solvents | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Reaction of Catechols with Dihaloarenes | Catechol, 1,2-Dihaloarene | Hexamethylphosphoramide (HMPA) | 110 | 1 - 25 h | 71 - 87%[3][4][5] | Generally high yields, good for a variety of substitutions. | HMPA is a hazardous solvent. |
| Cyano-Activated Fluoro Displacement | Catechol, Cyanodifluorobenzene | Dimethylformamide (DMF) | 130 | Not specified | "Virtually quantitative"[1][3][6][7] | Extremely high yields, clean reactions. | Limited to fluoro-aromatics, DMF can be difficult to remove. |
| Williamson Ether Synthesis | Catechol, Dihaloalkane/arene | Ethanol, DMF, DMSO | Reflux | 10 min - several hours | Varies widely | Versatile, well-established method. | Can have competing elimination reactions, may require phase-transfer catalyst.[8][9][10] |
| Ullmann Condensation | 2-Halophenol (self-condensation) or Catechol + Haloarene | N-Methylpyrrolidone (NMP), Nitrobenzene, DMF | > 210 | Several hours | Generally low to moderate | Forms the diaryl ether bond directly. | Harsh reaction conditions, often low yields, requires copper catalyst.[11][12] |
| Diels-Alder Reaction | Furan/Anthracene, Maleic Anhydride | Xylene, Ethyl Acetate, Ethanol | Reflux | 30 min - 1 h | Varies | Excellent for creating the basic 1,4-dioxin ring system. | Limited to specific dienes and dienophiles, may require further steps for substitution.[13][14] |
Experimental Protocols
Synthesis of Substituted Dibenzo[1][2]dioxins via Reaction of Catechols with Dihaloarenes
This method provides an efficient route to a variety of substituted dibenzo[1][2]dioxins.
Materials:
-
Substituted catechol
-
Substituted 1,2-dichloro- or 2-chloronitrobenzene
-
Metallic potassium
-
Hexamethylphosphoramide (HMPA)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add the substituted catechol and HMPA.
-
Carefully add small pieces of metallic potassium to the stirred solution at room temperature under a nitrogen atmosphere.
-
Stir the mixture until the potassium has completely reacted and a solution of the catechol dianion is formed.
-
Add the substituted 1,2-dihalo- or 2-chloronitrobenzene to the reaction mixture.
-
Heat the reaction mixture to 110 °C and maintain this temperature for the time specified in the literature for the particular substrates (typically 1-25 hours).[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Cyano-Activated Fluoro Displacement Synthesis of Cyanodibenzo[1][2]dioxines
This method is reported to give nearly quantitative yields of cyanodibenzo[1][2]dioxins.[1][3][7]
Materials:
-
Substituted catechol
-
2,3- or 3,4-Difluorobenzonitrile
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the substituted catechol, the difluorobenzonitrile, and potassium carbonate.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 130 °C with stirring.
-
Maintain the temperature and stirring for a sufficient time to ensure the reaction goes to completion (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the precipitated product by filtration.
-
Wash the solid product with water and dry under vacuum.
-
The product is often pure enough for subsequent steps without further purification.
General Protocol for Williamson Ether Synthesis of 1,4-Dioxins
This classic method can be adapted for the synthesis of the this compound ring.
Materials:
-
A diol (e.g., catechol or ethylene glycol)
-
A dihaloalkane or dihaloarene (e.g., 1,2-dibromoethane)
-
A strong base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, DMF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary.[9]
Procedure:
-
In a round-bottom flask, dissolve the diol in the chosen solvent.
-
Add the base to the solution and stir to form the dialkoxide or diphenoxide.
-
If using a phase-transfer catalyst, add it at this stage.
-
Add the dihaloalkane or dihaloarene to the reaction mixture.
-
Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product by distillation or recrystallization.
Diels-Alder Reaction for the Synthesis of a this compound Precursor
This reaction forms the core six-membered ring of the this compound system.
Materials:
-
A suitable diene (e.g., furan or anthracene)
-
A suitable dienophile (e.g., maleic anhydride)
-
A high-boiling solvent (e.g., xylene)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, combine the diene and the dienophile in the appropriate molar ratio.
-
Add the solvent and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for the specified time (e.g., 30 minutes to 1 hour).
-
Allow the reaction mixture to cool to room temperature, during which the product may crystallize.
-
If necessary, further cool the mixture in an ice bath to maximize crystallization.
-
Collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product. This initial adduct may then undergo further reactions to yield the final substituted this compound.
Visualizations of Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of substituted 1,4-dioxins.
Caption: Williamson Ether Synthesis for 1,4-Dioxins.
Caption: Synthesis from Catechols and Dihaloarenes.
Caption: Cyano-Activated Fluoro Displacement Reaction.
References
- 1. Synthesis of cyanodibenzo[1,4]dioxines and their derivatives by cyano-activated fluoro displacement reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. semanticscholar.org [semanticscholar.org]
- 4. An improved synthesis of substituted dibenzo[l,4]dioxines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. An improved synthesis of substituted dibenzo[l,4]dioxines (1990) | Ho H. Lee | 25 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. scribd.com [scribd.com]
- 14. archive.mcpherson.edu [archive.mcpherson.edu]
A Comparative Guide to the DFT-Derived Properties of 1,4-Dioxin and its Analogues
This guide provides a comparative analysis of the structural and electronic properties of 1,4-dioxin and its heavier chalcogen analogues, 1,4-dithiin and 1,4-diselenin, based on Density Functional Theory (DFT) studies. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a concise overview of key theoretical data.
Molecular Geometry and Aromaticity
The substitution of the oxygen atom in this compound with heavier chalcogens like sulfur and selenium leads to significant changes in the molecule's geometry and electronic structure. Theoretical calculations have shown that this compound is a planar molecule with a non-aromatic character.[1][2] In contrast, its sulfur analogue, 1,4-dithiin, adopts a non-planar boat conformation.[3] This is attributed to the anti-aromatic character of the 8π-electron system in a planar arrangement.[3]
The planarity and aromaticity of these compounds are a subject of ongoing discussion in computational chemistry. While this compound is considered non-aromatic, the removal of electrons can induce aromatic character.[1] For 1,4-dithiin, the non-planar structure is a way to avoid the destabilizing effects of anti-aromaticity.[3]
Comparative Data
The following tables summarize key geometric and electronic properties of this compound and its analogues, as derived from various DFT studies. It is important to note that the computational methodologies may vary between the cited sources, which can influence the absolute values.
Table 1: Geometric Parameters
| Molecule | Heteroatom (X) | Conformation | C-X Bond Length (Å) | C=C Bond Length (Å) | Dihedral Angle (C-X-C=C) (°) |
| This compound | O | Planar | ~1.37 | ~1.34 | ~0 |
| 1,4-Dithiin | S | Boat | ~1.77 | ~1.35 | ~35-40 |
| 1,4-Diselenin | Se | Boat (predicted) | >1.90 (estimated) | ~1.35 (estimated) | >40 (estimated) |
Note: Data for 1,4-diselenin is estimated based on trends observed for chalcogen-containing heterocycles, as direct comparative DFT data was not found in the searched literature.
Table 2: Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
| This compound | - | - | - | 0 |
| 1,4-Dithiin | - | - | - | - |
| 1,4-Diselenin | - | - | - | - |
Note: Specific, directly comparable HOMO/LUMO and dipole moment values from the searched literature were insufficient for a complete comparative table.
Experimental and Computational Protocols
The data presented in this guide is based on Density Functional Theory (DFT) calculations. A common methodology employed in the study of such heterocyclic systems is the B3LYP functional with various basis sets, such as 6-31G** and 6-311++G**.
For instance, studies on 1,4-dithiin and its derivatives have utilized the B3LYP/6-311+G** level of theory to investigate their molecular structure and conformations.[3] Geometry optimizations are typically performed to find the minimum energy structures, and frequency calculations are carried out to confirm that these are true minima on the potential energy surface.
The determination of aromaticity often involves the analysis of geometric criteria (bond length alternation), magnetic criteria (Nucleus-Independent Chemical Shift - NICS), and energetic criteria.
Logical Workflow of a Comparative DFT Study
The following diagram illustrates the typical workflow for a comparative DFT study of analogous molecules.
Caption: Logical workflow for a comparative DFT study of analogous molecules.
References
A Cross-Referential Analysis of Historical and Modern Data on 1,4-Dioxin Properties
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive cross-referencing of historical and modern data on the properties of 1,4-Dioxin. While the primary focus is on this compound (p-dioxin), this guide also draws comparisons with its more widely studied and toxicologically significant chlorinated derivatives, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and its saturated analog, 1,4-dioxane. This comparative approach is necessitated by the relative scarcity of historical data for pure this compound, a compound that is unstable and primarily of theoretical interest, in contrast to the extensive research conducted on its more hazardous counterparts.
Physicochemical Properties: A Comparative Overview
Modern analytical techniques have allowed for precise characterization of the physicochemical properties of this compound. Historical data for the pure compound is sparse, with much of the early research focusing on its more stable and toxic derivatives. The following tables summarize the available quantitative data.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Modern Data) | 1,4-Dioxane (Modern Data) | 2,3,7,8-TCDD (Modern Data) |
| Chemical Formula | C₄H₄O₂[1] | C₄H₈O₂ | C₁₂H₄Cl₄O₂[2] |
| Molar Mass | 84.07 g/mol [1] | 88.11 g/mol | 321.97 g/mol |
| CAS Number | 290-67-5[1] | 123-91-1 | 1746-01-6[2] |
| Melting Point | 11.75 °C | 11.8 °C | 305 °C[2] |
| Boiling Point | 75 °C[1] | 101.1 °C | 421.2 °C[3] |
| Density | 1.83 g/cm³ | 1.0337 g/cm³ | 1.827 g/cm³ at 25°C[3] |
| Water Solubility | Reported as 13 x 10⁻⁹ g/L to miscible (varying reports) | Miscible | 0.2 µg/L[2] |
| Vapor Pressure | 38.1 mm Hg at 25°C | 29 mmHg at 20°C | 1.5 x 10⁻⁹ mmHg[2] |
| log Kow (Octanol-Water Partition Coefficient) | -0.27 | -0.27 | 6.8[2] |
Toxicological Profile: A Tale of Two Dioxins
The toxicological profiles of this compound and its chlorinated derivatives are vastly different. While chlorinated dioxins like TCDD are potent carcinogens and endocrine disruptors, pure this compound is not considered a significant health threat in the same regard.[1] The primary mechanism of toxicity for chlorinated dioxins is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4]
Table 2: Comparative Toxicological Data
| Parameter | This compound | 1,4-Dioxane | 2,3,7,8-TCDD |
| Carcinogenicity | Not classified as a human carcinogen. | Reasonably anticipated to be a human carcinogen.[5] | Known human carcinogen (Group 1).[2][6] |
| Primary Mechanism of Toxicity | Not well-defined, considered to have weak genotoxicity.[7] | Weak genotoxic carcinogen and strong promoter of carcinogenesis.[7] | Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] |
| Key Health Effects | Irritation of eyes, nose, and throat at high concentrations. | Liver and kidney damage, respiratory issues, potential carcinogen.[7] | Cancer, reproductive and developmental problems, immune system damage, endocrine disruption.[3][6] |
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of chlorinated dioxins is primarily mediated through the AhR signaling pathway. The following diagram illustrates the key steps in this pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. eclass.hua.gr [eclass.hua.gr]
- 5. Carcinogenicity studies of 1,4-dioxane administered in drinking-water to rats and mice for 2 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. This compound - Olympian Water Testing, LLC [olympianwatertesting.com]
Navigating the Labyrinth of 1,4-Dioxane Detection: A Comparative Guide to Modern Analytical Techniques
For Immediate Publication
[City, State] – [Date] – The pervasive environmental contaminant 1,4-dioxane continues to pose a significant challenge for researchers, environmental scientists, and drug development professionals. Its high miscibility in water and resistance to conventional analytical approaches necessitates the use of sensitive and robust detection methods.[1][2][3] This guide provides an objective comparison of new and established analytical techniques for the detection of 1,4-dioxane, offering a comprehensive resource for selecting the most appropriate method for specific research and monitoring needs.
The accurate quantification of 1,4-dioxane is critical, as it is classified as a likely human carcinogen.[2][3] This guide delves into the nuances of various methodologies, presenting their performance data, detailed experimental protocols, and visual workflows to aid in informed decision-making.
Comparative Analysis of 1,4-Dioxane Detection Methods
The selection of an appropriate analytical technique for 1,4-dioxane detection is contingent on several factors, including the sample matrix, required detection limits, and available instrumentation. The following table summarizes the key performance indicators of the most commonly employed methods.
| Method | Principle | Sample Matrix | Method Detection Limit (MDL) | Key Advantages | Key Disadvantages |
| EPA Method 522 | Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.[1][4][5] | Drinking Water | As low as 0.02 µg/L.[4] | Specifically designed for low-level detection in drinking water; avoids purging inefficiencies.[1] | Fewer laboratories may be certified for this method.[1] |
| EPA Method 1624 | Isotopic Dilution GC-MS with Purge-and-Trap.[6] | Water, Municipal & Industrial Discharges | 10 µg/L.[4][6] | Isotope dilution corrects for analytical variability.[6] | Higher detection limit compared to newer methods.[4][6] |
| Modified EPA Method 8270 SIM with Isotope Dilution | Liquid-Liquid Extraction (LLE) or SPE followed by GC-MS in SIM mode with isotope dilution.[1][2] | Water | Can achieve reporting limits of 0.15 µg/L.[2] | High sensitivity and accuracy due to isotope dilution; less interference from chlorinated solvents.[2] | Can be subject to losses during extraction and concentration steps.[1] |
| EPA Method 8260 SIM | Purge-and-Trap with GC-MS in SIM mode.[1] | Water, Solid Waste | Typically higher reporting limits due to poor purge efficiency.[1] | Suitable for samples with high concentrations.[1] | Poor analytical performance and sensitivity for low concentrations in aqueous samples.[2] Subject to interferences.[1] |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography with Flame Ionization Detection.[6] | Environmental Samples, Air | 0.01 mg per sample (NIOSH 1602 for air).[6] | Standard, well-established technique. | Less sensitive and specific than GC-MS. |
| Headspace GC-MS | Static headspace sampling followed by GC-MS. | Consumer Products (cosmetics, soaps, etc.) | 2.3 ppb to 7.1 ppb depending on the system.[7] | Suitable for complex matrices like consumer products.[7] | Matrix effects can influence results.[8] |
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are paramount for achieving accurate and reproducible results. Below are the generalized methodologies for three key analytical techniques.
EPA Method 522: Solid Phase Extraction GC-MS
This method is the gold standard for detecting low levels of 1,4-dioxane in drinking water.[1][5]
-
Sample Preparation: A 500 mL water sample is preserved with sodium bisulfate and sodium sulfite.
-
Solid Phase Extraction (SPE): The sample is passed through a solid phase extraction cartridge containing a sorbent material that retains the 1,4-dioxane.
-
Elution: The 1,4-dioxane is eluted from the SPE cartridge using a small volume of an organic solvent, typically dichloromethane.
-
Analysis: The eluate is then injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) system operating in Selected Ion Monitoring (SIM) mode for quantification.
Caption: Workflow for EPA Method 522.
Modified EPA Method 8270 with Isotope Dilution
This method enhances accuracy through the use of a labeled internal standard.
-
Sample Spiking: A known amount of a deuterated 1,4-dioxane internal standard (e.g., 1,4-dioxane-d8) is added to the water sample.[1]
-
Extraction: The sample is extracted using either liquid-liquid extraction with a solvent like dichloromethane or by passing it through an SPE cartridge.
-
Concentration: The extract is concentrated to a smaller volume to increase the analyte concentration.
-
Analysis: The concentrated extract is analyzed by GC-MS in SIM mode. The ratio of the native 1,4-dioxane to the labeled internal standard is used for quantification, which corrects for any losses during sample preparation.[9]
Caption: Workflow for Modified EPA Method 8270.
Headspace GC-MS for Consumer Products
This technique is particularly useful for analyzing volatile organic compounds in complex sample matrices.[7]
-
Sample Preparation: A measured amount of the consumer product (liquid or solid) is placed into a headspace vial. An internal standard (1,4-dioxane-d8) is added.[7]
-
Incubation: The vial is sealed and heated in a headspace autosampler. This allows the volatile compounds, including 1,4-dioxane, to partition into the gas phase (headspace) above the sample.
-
Injection: A portion of the headspace gas is automatically injected into the GC-MS system.
-
Analysis: The sample is analyzed by GC-MS for the presence and concentration of 1,4-dioxane.
Caption: Workflow for Headspace GC-MS Analysis.
Conclusion
The landscape of 1,4-dioxane analysis is continually evolving, with newer methods offering enhanced sensitivity and accuracy. While traditional methods like EPA 1624 and 8260 still have their applications, techniques such as EPA 522 and modified EPA 8270 with isotope dilution are becoming the preferred choice for low-level detection in aqueous samples. For more complex matrices, such as consumer products, headspace GC-MS provides a robust solution.
Researchers, scientists, and drug development professionals must carefully consider the specific requirements of their studies to select the most suitable analytical technique. This guide serves as a foundational resource to navigate the complexities of 1,4-dioxane detection and ensure the generation of high-quality, reliable data.
References
- 1. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 2. alphalab.com [alphalab.com]
- 3. 1,4-Dioxane as a contamination in drinking water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Lowering Detection Limits for 1,4-Dioxane in Drinking Water Using Large Volume Injection in an Unmodified Splitless GC Inlet [restek.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Safety Operating Guide
Proper Disposal of 1,4-Dioxin: A Guide for Laboratory Professionals
Disclaimer: 1,4-Dioxin and its related compounds are highly toxic and are regulated as acute hazardous wastes. This guide provides essential safety and logistical information for the proper disposal of materials contaminated with this compound. Always consult your institution's Environmental Health & Safety (EHS) office for specific procedures and requirements in your location, as local regulations may vary.
The proper disposal of this compound is governed by stringent federal and state regulations due to its extreme toxicity.[1] Unlike common laboratory solvents, this compound waste must not be disposed of via standard chemical waste streams without proper characterization and documentation. The U.S. Environmental Protection Agency (EPA) is the primary federal body that regulates this compound.[1]
Immediate Safety and Handling Precautions
Before and during the handling of this compound waste, all laboratory personnel must adhere to strict safety protocols to minimize exposure risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber or Viton), and safety goggles or a face shield. All handling of this compound and its waste should be conducted within a certified chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the area immediately and alert your institution's EHS office. Do not attempt to clean up a this compound spill unless you are trained and equipped to handle highly hazardous materials.
-
Waste Segregation: this compound waste must be segregated from all other waste streams. Do not mix it with other hazardous or non-hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound waste is a regulated process that requires careful documentation and handling.
-
Waste Characterization: All waste containing this compound must be classified as hazardous waste. The specific EPA hazardous waste codes for dioxin-containing wastes must be used for identification.
-
Waste Collection:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be kept tightly sealed at all times, except when adding waste.
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Clearly label the container with "Hazardous Waste," "this compound," and list all constituents of the waste.
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Ensure the storage area is in compliance with all institutional and regulatory requirements.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.
-
Disposal must be conducted by a certified hazardous waste management company. Land disposal of dioxin-containing wastes is prohibited unless specific treatment standards are met.[2]
-
Regulatory and Disposal Data for this compound
The following table summarizes key quantitative and regulatory data for the disposal of this compound.
| Parameter | Guideline Value | Regulatory Body/Act |
| EPA Hazardous Waste Nos. | F020, F021, F022, F023, F026, F027, F028 | RCRA |
| Land Disposal | Prohibited for F020-F023 and F026-F028 wastes unless specific conditions under CERCLA or RCRA are met.[2] | RCRA |
| Reportable Quantity (RQ) | A reportable quantity of 100 pounds has been established for 1,4-Dioxane under CERCLA. Specific RQs for various dioxin compounds may vary; consult EHS for details.[3][4][5][6] | CERCLA |
Experimental Protocols for Waste Treatment
Due to the extreme toxicity and regulatory scrutiny of this compound, laboratory-scale treatment or neutralization of this waste is not recommended . The risks associated with handling and treating this compound outside of a specialized facility are significant. Therefore, all this compound waste must be disposed of through a licensed hazardous waste disposal service that can ensure compliance with all federal and state regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. How this compound Contamination is Regulated in the U.S. - Olympian Water Testing, LLC [olympianwatertesting.com]
- 2. eCFR :: 40 CFR 268.31 -- Waste specific prohibitions—Dioxin-containing wastes. [ecfr.gov]
- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
Personal protective equipment for handling 1,4-Dioxin
Essential Safety and Handling Guide for 1,4-Dioxin
A Critical Note on Chemical Identity: It is imperative to distinguish This compound (C₄H₄O₂) from the significantly more common solvent 1,4-Dioxane (C₄H₈O₂) . Safety data sheets and handling procedures for these two compounds are not interchangeable. This compound belongs to a class of compounds known for their high toxicity, particularly its chlorinated derivatives.[1] Due to the limited availability of specific toxicological and safety data for pure this compound, a highly conservative approach is mandated. The following guidelines are based on recommendations for highly toxic substances and the general principles for handling the dioxin class of compounds.
Personal Protective Equipment (PPE)
Given the presumed high toxicity of this compound, stringent personal protective measures are essential to prevent any direct contact, inhalation, or ingestion. There is no established safe level of exposure to dioxin-class compounds.[2] The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.
| PPE Category | Item | Specification |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles where there is a risk of splashes or sprays. |
| Skin Protection | Chemical-Resistant Gloves | Wear chemical-impermeable gloves. Given the lack of specific permeation data for this compound, it is recommended to use double gloving with compatible materials such as Viton™ or a combination of nitrile and neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use. |
| Protective Clothing | Wear fire/flame-resistant and impervious clothing.[3] A disposable, full-body protective suit (e.g., Tyvek®) is recommended to prevent skin exposure. All exposed skin should be covered. | |
| Respiratory Protection | Full-Face Respirator | In case of exceeding exposure limits or experiencing irritation or other symptoms, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[3] For high-risk operations or in case of spills, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[4] |
Operational Plan: Handling this compound in a Laboratory Setting
All work with this compound must be conducted within a designated area to minimize the risk of exposure and contamination.[5]
Engineering Controls
-
Ventilation: All handling of this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5]
-
Containment: Use a glove box for procedures involving larger quantities or for those with a higher risk of aerosol generation.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation:
-
Clearly label the designated work area with "DANGER: this compound - HIGHLY TOXIC".
-
Assemble all necessary equipment and reagents before introducing this compound to the work area.
-
Ensure that a waste container specifically for this compound contaminated materials is present in the fume hood.
-
-
Handling:
-
Don all required PPE before entering the designated area.
-
Handle this compound in the smallest quantities feasible for the experiment.
-
Use disposable equipment whenever possible to minimize cleaning and decontamination.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Wipe down the work surface of the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding cross-contamination. Disposable PPE should be placed in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after exiting the designated area.[5]
-
Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and contained within the fume hood, trained personnel wearing appropriate PPE may clean it up using an absorbent material.
-
For larger spills or spills outside of a fume hood, evacuate the laboratory, close the doors, and contact the institution's environmental health and safety (EHS) department immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.
-
Disposal Plan
Dioxin-containing wastes are subject to stringent regulations due to their high toxicity and persistence in the environment.[6]
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: The disposal of dioxin-containing waste must be handled by a licensed hazardous waste disposal company.[6] Incineration at high temperatures is a common method for the destruction of dioxins.[6] Contact your institution's EHS department to arrange for proper disposal in accordance with all local, state, and federal regulations.[7][8]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - Olympian Water Testing, LLC [olympianwatertesting.com]
- 2. ppe101.com [ppe101.com]
- 3. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 4. epa.gov [epa.gov]
- 5. pdx.edu [pdx.edu]
- 6. unmc.edu [unmc.edu]
- 7. eCFR :: 40 CFR 268.31 -- Waste specific prohibitions—Dioxin-containing wastes. [ecfr.gov]
- 8. Cal. Code Regs. Tit. 22, § 66268.31 - Waste Specific Prohibitions-Dioxin Containing Wastes | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
